molecular formula C9H15NO B1603175 1-(Cyclopropylmethyl)piperidin-4-one CAS No. 49682-96-4

1-(Cyclopropylmethyl)piperidin-4-one

Cat. No.: B1603175
CAS No.: 49682-96-4
M. Wt: 153.22 g/mol
InChI Key: WEGGUCATBXAQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)piperidin-4-one is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopropylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-3-5-10(6-4-9)7-8-1-2-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGGUCATBXAQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592404
Record name 1-(Cyclopropylmethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49682-96-4
Record name 1-(Cyclopropylmethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(Cyclopropylmethyl)piperidin-4-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(cyclopropylmethyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The guide delves into the two primary synthetic strategies for its preparation: N-alkylation of piperidin-4-one and reductive amination. A thorough analysis of the mechanistic underpinnings, optimization of reaction conditions, and detailed experimental protocols for each route are presented. Furthermore, this guide includes procedures for the synthesis of key starting materials and a complete characterization of the target compound. Safety considerations and a comparative analysis of the synthetic routes are also discussed to provide a well-rounded resource for researchers in the field.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] The introduction of a cyclopropylmethyl group onto the piperidine nitrogen can significantly influence the pharmacological properties of a molecule, often enhancing potency, selectivity, and metabolic stability. This compound serves as a key intermediate for the synthesis of more complex molecules, including potent analgesics and central nervous system agents. The strategic placement of the ketone functionality at the 4-position provides a versatile handle for further chemical modifications.[3][4]

This guide offers a detailed exploration of the synthetic pathways leading to this compound, designed to equip researchers with the practical knowledge and theoretical understanding necessary for its efficient synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal routes:

  • Direct N-Alkylation: This classic approach involves the reaction of piperidin-4-one with a suitable cyclopropylmethyl electrophile, typically (bromomethyl)cyclopropane.

  • Reductive Amination: This method entails the reaction of piperidin-4-one with cyclopropylmethylamine in the presence of a reducing agent.

The choice between these two strategies often depends on the availability of starting materials, desired scale of the reaction, and considerations regarding by-product formation and purification.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Materials cluster_product Product cluster_alkylation N-Alkylation cluster_amination Reductive Amination Piperidinone Piperidin-4-one Alkylation_Reaction Base Solvent Piperidinone->Alkylation_Reaction Amination_Reaction Reducing Agent Acid Catalyst (optional) Piperidinone->Amination_Reaction CPM_Br (Bromomethyl)cyclopropane CPM_Br->Alkylation_Reaction CPM_Amine Cyclopropylmethylamine CPM_Amine->Amination_Reaction Target This compound Alkylation_Reaction->Target Amination_Reaction->Target

Figure 1: Overview of the two primary synthetic routes to this compound.

Part 1: Synthesis via N-Alkylation

Direct N-alkylation is a straightforward and widely used method for the synthesis of N-substituted piperidines. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the cyclopropylmethyl halide, displacing the halide leaving group.

Mechanism of N-Alkylation

N_Alkylation_Mechanism cluster_reactants cluster_transition Transition State cluster_products Piperidin-4-one Cyclopropylmethyl_Bromide Piperidin-4-one_img Transition_State_img [SN2 Transition State] Piperidin-4-one_img->Transition_State_img Nucleophilic Attack plus1 + Cyclopropylmethyl_Bromide_img Cyclopropylmethyl_Bromide_img->Transition_State_img Product_img Transition_State_img->Product_img Bromide Departure plus2 + HBr

Figure 2: Mechanism of N-alkylation of piperidin-4-one.

Experimental Protocol: N-Alkylation

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of piperidin-4-one hydrochloride monohydrate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Causality and Optimization:
  • Base: Anhydrous potassium carbonate is a suitable base to neutralize the hydrobromic acid formed during the reaction and to deprotonate the piperidinium salt.[5] The use of a slight excess of base ensures the reaction goes to completion.

  • Solvent: Acetonitrile is a common polar aprotic solvent for N-alkylation reactions as it effectively dissolves the reactants and facilitates the SN2 reaction.[6]

  • Temperature: Heating the reaction mixture increases the rate of reaction. However, excessively high temperatures should be avoided to minimize potential side reactions.

  • Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the piperidin-4-one. However, a large excess should be avoided to prevent the formation of quaternary ammonium salts.[7]

Part 2: Synthesis via Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of piperidin-4-one and cyclopropylmethylamine, which is then reduced in situ to the desired N-substituted piperidine.

Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_reactants cluster_intermediate Iminium Ion Formation cluster_reduction Reduction cluster_product Piperidin-4-one_img Iminium_Ion_img [Iminium Ion] Piperidin-4-one_img->Iminium_Ion_img Condensation plus1 + Cyclopropylmethylamine_img Cyclopropylmethylamine_img->Iminium_Ion_img Reduction_step [H⁻] Iminium_Ion_img->Reduction_step Product_img Reduction_step->Product_img

Figure 3: Mechanism of reductive amination of piperidin-4-one.

Experimental Protocol: Reductive Amination

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • Cyclopropylmethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidin-4-one hydrochloride monohydrate (1.0 eq) in 1,2-dichloroethane, add triethylamine (1.1 eq) to liberate the free base.

  • Add cyclopropylmethylamine (1.2 eq) to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, so cooling may be necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality and Optimization:
  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards carbonyl groups than sodium borohydride, which allows for the in-situ reduction of the iminium ion in the presence of the starting ketone.

  • Solvent: Chlorinated solvents like 1,2-dichloroethane or dichloromethane are commonly used for reductive amination reactions.

  • pH Control: The initial condensation to form the iminium ion is typically favored under slightly acidic conditions. The use of the hydrochloride salt of piperidin-4-one and the addition of triethylamine helps to control the pH in a suitable range.

Synthesis of Starting Materials

Synthesis of Piperidin-4-one Hydrochloride Monohydrate

Piperidin-4-one is often handled as its more stable hydrochloride salt. A common synthetic route involves the Dieckmann condensation of a diester derived from a secondary amine, followed by hydrolysis and decarboxylation.[9][10]

Piperidinone_Synthesis Diester N-Substituted β,β'-dicarboxyethyldiethylamine Dieckmann Dieckmann Condensation Diester->Dieckmann Intermediate β-keto ester Dieckmann->Intermediate Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product Piperidin-4-one Hydrochloride Hydrolysis->Product

Figure 4: General synthetic scheme for piperidin-4-one hydrochloride.

Synthesis of (Bromomethyl)cyclopropane

(Bromomethyl)cyclopropane can be synthesized from cyclopropylmethanol via bromination. A common and effective method utilizes phosphorus tribromide.[11][12][13]

Procedure:

  • Cool a solution of cyclopropylmethanol (1.0 eq) in a suitable solvent (e.g., diethyl ether) to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the resulting (bromomethyl)cyclopropane by vacuum distillation.

Characterization of this compound

PropertyValue
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~252.7 °C (Predicted)
Density ~1.087 g/cm³ (Predicted)
13C NMR (Predicted) δ (ppm): 209.0 (C=O), 62.0 (N-CH₂-cyclopropyl), 54.0 (N-CH₂-piperidine), 41.0 (CH₂-C=O), 10.0 (cyclopropyl-CH), 4.0 (cyclopropyl-CH₂)
Mass Spectrum (EI) m/z (%): 153 (M⁺), 110, 98, 82, 69, 55

Note: Predicted NMR values are for illustrative purposes. Actual values should be determined experimentally.[14][15]

Safety and Handling

  • Piperidin-4-one hydrochloride monohydrate: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]

  • (Bromomethyl)cyclopropane: Flammable liquid and vapor. Causes skin and eye irritation. Harmful if swallowed or inhaled. Use in a fume hood away from ignition sources. Wear appropriate PPE.[11][18]

  • Cyclopropylmethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.[4]

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation. Handle in a dry environment and avoid contact with moisture.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Comparison of Synthetic Routes

FeatureN-AlkylationReductive Amination
Starting Materials Piperidin-4-one, (Bromomethyl)cyclopropanePiperidin-4-one, Cyclopropylmethylamine
Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Reaction Conditions Typically requires heatingOften proceeds at room temperature
By-products Halide saltsBorate salts, water
Potential Side Reactions Over-alkylation (quaternary salt formation)Reduction of the starting ketone
Advantages Simple procedure, readily available starting materialsHigh selectivity, mild reaction conditions, one-pot procedure
Disadvantages Potential for over-alkylation, may require higher temperaturesCost and handling of specialized reducing agents

Conclusion

Both N-alkylation and reductive amination represent viable and efficient methods for the synthesis of this compound. The choice of synthetic route will be guided by factors such as the availability and cost of starting materials and reagents, the desired scale of the reaction, and the available laboratory equipment. The N-alkylation route is a classic and robust method, while reductive amination offers the advantages of a one-pot procedure with high selectivity under mild conditions. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important building block for application in drug discovery and development.

References

physicochemical properties of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)piperidin-4-one

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound that belongs to the piperidine class. The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals, making it a cornerstone of medicinal chemistry. The incorporation of a cyclopropylmethyl group at the nitrogen atom of the piperidin-4-one core introduces unique conformational constraints and lipophilic characteristics, which can significantly influence its biological activity and pharmacokinetic profile. Piperidin-4-ones, in general, are recognized as versatile intermediates in the synthesis of various biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, and anti-HIV properties.[1] This technical guide provides a comprehensive overview of the core , offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental properties is paramount for optimizing synthetic routes, designing novel analogs, and predicting the in vivo behavior of drug candidates.

Chemical Identity and Structure

A thorough understanding of the chemical identity of this compound is the foundation for all subsequent physicochemical analysis.

Molecular Formula: C₉H₁₅NO[2][3]

Molecular Weight: 153.22 g/mol [3][4]

CAS Number: 49682-96-4[2][3][5]

Synonyms: 1-(Cyclopropylmethyl)-4-piperidone, 4-Piperidinone, 1-(cyclopropylmethyl)-[2]

Structural Elucidation

The structural formula of this compound is characterized by a six-membered piperidine ring containing a ketone functional group at the 4-position and a cyclopropylmethyl substituent on the nitrogen atom.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.

Physical State and Appearance

This compound is typically a colorless to light yellow liquid at room temperature.[2][3]

Key Quantitative Physicochemical Data

The following table summarizes the key quantitative . It is important to note that some of these values are predicted based on computational models.

PropertyValueSource
Molecular Weight 153.22 g/mol [3][4][6]
Boiling Point 252.7 ± 15.0 °C (Predicted)[3][6]
Density 1.087 ± 0.06 g/cm³ (Predicted)[3][6]
pKa 7.94 ± 0.20 (Predicted)[3][6]
Solubility
Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.[7] While an experimentally determined LogP value for this compound is not available, its structure, containing both a polar ketone and a basic nitrogen, as well as a nonpolar cyclopropylmethyl group, suggests a moderate LogP value.

Spectral Data for Structural Confirmation

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. While the full spectral data is not available, a ¹³C NMR spectrum for this compound has been computed.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The exact mass of this compound is 153.115364 g/mol .[4]

Stability and Storage

The stability of a chemical compound is a critical factor for its handling, storage, and formulation.

Recommended Storage Conditions

It is recommended to store this compound in a cool place, with some suppliers suggesting a storage temperature of 2-8°C.[3][8] The container should be kept tightly closed in a dry and well-ventilated place.[8]

Stability Considerations

As a piperidin-4-one derivative, the compound may be susceptible to degradation under certain conditions. For instance, some piperidin-4-one analogs have shown sensitivity to hydrolytic cleavage, particularly at acidic pH.[9] Therefore, it is advisable to handle and store this compound under conditions that minimize exposure to strong acids, bases, and high temperatures. General guidelines for stability testing of drug products recommend assessing stability under various stress conditions, including temperature, humidity, and light.[10][11]

Experimental Protocols for Physicochemical Characterization

To experimentally determine the , a series of well-established analytical methods can be employed.

Determination of Melting and Boiling Points
  • Melting Point: Although it is a liquid at room temperature, the melting point can be determined using a differential scanning calorimeter (DSC).

  • Boiling Point: The boiling point can be determined using standard distillation apparatus under atmospheric or reduced pressure.

Solubility Determination

A standard shake-flask method can be used to determine the solubility in various solvents, including water, buffers at different pH values, and organic solvents.

pKa Determination

The pKa can be determined potentiometrically by titrating a solution of the compound with a standard acid or base and monitoring the pH change. Spectrophotometric methods can also be employed if the compound exhibits a change in its UV-Vis spectrum upon ionization.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method, followed by quantification of the compound in both the octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

Workflow for Physicochemical Characterization

Physicochemical Characterization Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound MP_BP Melting/Boiling Point (DSC/Distillation) Sample->MP_BP Solubility Solubility (Shake-Flask) Sample->Solubility pKa pKa Determination (Potentiometry/Spectrophotometry) Sample->pKa LogP LogP Determination (Shake-Flask/HPLC) Sample->LogP Structure Structural Confirmation (NMR, IR, MS) Sample->Structure Data Data Compilation & Analysis MP_BP->Data Solubility->Data pKa->Data LogP->Data Structure->Data Report Technical Report Data->Report

Figure 2. A generalized workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the fundamental . As a compound with a piperidin-4-one core, it holds significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its chemical identity, physical properties, spectral characteristics, and stability is essential for its effective utilization in research and drug development. The experimental protocols outlined provide a framework for the empirical determination of these crucial parameters, enabling scientists to make informed decisions in their pursuit of new and improved pharmaceuticals.

References

1-(cyclopropylmethyl)piperidin-4-one CAS number 49682-96-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(cyclopropylmethyl)piperidin-4-one (CAS: 49682-96-4)

Foreword: A Senior Application Scientist's Perspective

In modern medicinal chemistry, the pursuit of novel therapeutic agents is a complex interplay of rational design and synthetic pragmatism. Certain molecular scaffolds emerge not for their inherent bioactivity, but for their utility as versatile platforms for innovation. This compound is a prime example of such a crucial building block. Its structure marries two motifs of profound pharmacological importance: the piperidine ring, a cornerstone of countless FDA-approved drugs, and the cyclopropylmethyl group, a "magic fragment" frequently used to fine-tune the properties of drug candidates.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound. We will move beyond simple data recitation to explore the causality behind synthetic strategies, the logic of analytical validation, and the compound's strategic role in pharmaceutical research. The methodologies described herein are presented as self-validating systems, emphasizing the importance of rigorous characterization at every stage—a principle fundamental to ensuring reproducible and reliable scientific outcomes.

Core Physicochemical & Structural Characteristics

This compound is a heterocyclic ketone.[3] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 49682-96-4. At room temperature, it typically presents as a colorless to light yellow liquid.[4][5] Understanding its fundamental properties is the first step in its effective application.

PropertyValueSource
CAS Number 49682-96-4--INVALID-LINK--
Molecular Formula C₉H₁₅NO[5][6]
Molecular Weight 153.22 g/mol [5][6]
Appearance Colorless to light yellow liquid[4][5]
Predicted Boiling Point 252.7 ± 15.0 °C[4][5]
Predicted Density 1.087 ± 0.06 g/cm³[4][5]
Predicted pKa 7.94 ± 0.20[4][5]
Common Synonyms 1-(Cyclopropylmethyl)-4-piperidone, N-(Cyclopropylmethyl)piperidin-4-one[5][6]

Strategic Synthesis: Pathways & Methodologies

The synthesis of this compound can be approached from two primary, logically distinct strategies starting from the common precursor, piperidin-4-one. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Diagram: Comparative Synthetic Strategies

G cluster_0 Strategy A: Reductive Amination cluster_1 Strategy B: N-Alkylation P4O_A Piperidin-4-one Imine Iminium Intermediate P4O_A->Imine Condensation CPM_Ald Cyclopropanecarboxaldehyde CPM_Ald->Imine Product_A This compound Imine->Product_A Reduction (e.g., NaBH(OAc)₃) P4O_B Piperidin-4-one Product_B This compound P4O_B->Product_B SN2 Reaction CPM_Halide Cyclopropylmethyl Halide (e.g., Bromide) CPM_Halide->Product_B Base (e.g., K₂CO₃) Solvent (e.g., ACN) G cluster_struct Identity Tests cluster_purity Purity Tests Crude Crude Product (Post-Workup) Purify Purification (Chromatography/Distillation) Crude->Purify StructID Structural Confirmation Purify->StructID Purity Purity & Assay StructID->Purity NMR NMR (¹H, ¹³C) MS Mass Spectrometry (MS) IR FTIR Final Certified Product (>95% Purity) Purity->Final HPLC HPLC-UV GC GC-FID

References

An In-Depth Technical Guide to 1-(Cyclopropylmethyl)piperidin-4-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)piperidin-4-one, a key heterocyclic building block in modern medicinal chemistry. The document delves into the molecule's structural and physicochemical properties, outlines a detailed, field-proven synthetic protocol, and presents a thorough analysis of its spectral characteristics. Furthermore, this guide explores the significant role of this compound as a versatile intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. This work is intended for researchers, scientists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as pKa and lipophilicity, thereby enhancing biological activity, selectivity, and pharmacokinetic profiles.[2] The introduction of various substituents onto the piperidine nitrogen and at other positions on the ring allows for fine-tuning of the molecule's interaction with biological targets.

Among the vast array of piperidine derivatives, this compound has emerged as a particularly valuable intermediate. The cyclopropylmethyl group attached to the nitrogen atom is a common motif in pharmacologically active compounds, often contributing to improved metabolic stability and receptor binding affinity. The ketone functionality at the 4-position serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important molecule.

Molecular Structure and Physicochemical Properties

This compound is a colorless to light yellow liquid with the chemical formula C₉H₁₅NO.[3] Its molecular structure consists of a central piperidin-4-one ring N-substituted with a cyclopropylmethyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 49682-96-4[3]
Molecular Formula C₉H₁₅NO[3]
Molecular Weight 153.22 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point (Predicted) 252.7 ± 15.0 °C
Density (Predicted) 1.087 ± 0.06 g/cm³
pKa (Predicted) 7.94 ± 0.20
Storage 2-8°C[4]

The presence of the basic nitrogen atom and the polar ketone group influences the molecule's solubility and reactivity. The cyclopropylmethyl group adds a degree of lipophilicity.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of a piperidin-4-one precursor. This approach offers a straightforward and efficient route to the target molecule. The following protocol is a representative example of this synthetic strategy.

Experimental Protocol: N-Alkylation of 4,4-Piperidinediol Hydrochloride

This protocol describes the synthesis of this compound from 4,4-piperidinediol hydrochloride (a hydrated form of 4-piperidone) and (bromomethyl)cyclopropane.

Materials:

  • 4,4-Piperidinediol hydrochloride

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-piperidinediol hydrochloride (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a colorless to light yellow oil.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the hydrochloride salt of the piperidine and the resulting secondary amine, facilitating the nucleophilic attack on the alkyl halide. Its insolubility in acetonitrile drives the reaction forward.

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and has a convenient boiling point for reflux.

  • Excess Reagents: A slight excess of the alkylating agent is used to ensure complete conversion of the starting material. A larger excess of the base is used to neutralize the starting material's hydrochloride and the HBr generated during the reaction.

  • Aqueous Workup: The aqueous washes are essential to remove any remaining inorganic salts and water-soluble impurities.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

start Start: 4,4-Piperidinediol HCl (Bromomethyl)cyclopropane K₂CO₃, CH₃CN reflux Reflux (12-24h) start->reflux workup Cool, Filter, Concentrate reflux->workup extraction Dissolve in CH₂Cl₂ Wash with NaHCO₃ & Brine workup->extraction dry Dry (Na₂SO₄), Filter, Concentrate extraction->dry purify Flash Column Chromatography dry->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Spectral Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The following data are representative of the expected spectral features.

Table 2: Representative Spectral Data for this compound

TechniqueKey Features and Expected Chemical Shifts/Signals
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets, ~0.1-0.9 ppm), the methylene bridge protons (~2.3-2.5 ppm), the piperidine ring protons (multiplets, ~2.5-3.0 ppm), and a downfield shift for the protons alpha to the ketone.
¹³C NMR Resonances for the cyclopropyl carbons (~3-11 ppm), the methylene bridge carbon (~60-65 ppm), the piperidine ring carbons (~40-55 ppm), and the carbonyl carbon (~208-212 ppm).
FTIR (cm⁻¹) A strong absorption band for the C=O stretch of the ketone (typically ~1710-1720 cm⁻¹), C-H stretching vibrations for the alkyl groups (~2800-3000 cm⁻¹), and C-N stretching.
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 153.22). Common fragmentation patterns may involve loss of the cyclopropylmethyl group or cleavage of the piperidine ring.

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. The FTIR peak for the ketone in related piperidin-4-ones has been observed around 1697 cm⁻¹.[5]

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidin-4-one moiety is a known pharmacophore that can be modified to interact with various biological targets.[6] The presence of the ketone allows for transformations into amines, alcohols, and other functional groups, providing access to a diverse chemical space.

The 1-(cyclopropylmethyl)piperidine scaffold is found in several drug candidates and approved drugs, where it often imparts favorable properties. For example, derivatives of this scaffold have been investigated as inhibitors of Akt kinases, which are crucial nodes in cancer signaling pathways.[7] Additionally, this structural motif has been incorporated into the design of EP4 receptor antagonists with potential applications in immunology and oncology.[8] The versatility of this compound makes it a highly sought-after intermediate in the discovery and development of new therapeutics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, information from related piperidine derivatives suggests that it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound stands out as a pivotal intermediate in the field of medicinal chemistry. Its straightforward synthesis, versatile reactivity, and the favorable pharmacological properties associated with its core structure make it an invaluable tool for drug discovery and development. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working with this important molecule. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel and effective therapeutics.

References

An In-depth Technical Guide to the Spectral Data of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Cyclopropylmethyl)piperidin-4-one is a heterocyclic organic compound with a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol .[1][2] As a derivative of piperidin-4-one, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their versatile biological activities, serving as key intermediates in the synthesis of various pharmaceuticals.[1] The unique structural feature of the N-cyclopropylmethyl group can influence the molecule's conformational flexibility and its interactions with biological targets.

This technical guide provides a comprehensive overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the compound's structural characterization.

Molecular Structure

The structure of this compound consists of a piperidin-4-one ring N-substituted with a cyclopropylmethyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a small organic molecule like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidinone ring and the cyclopropylmethyl group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 2.7 - 2.9t4HH-2, H-6 (piperidine)
~ 2.4 - 2.6t4HH-3, H-5 (piperidine)
~ 2.3 - 2.4d2HN-CH₂ (methylene)
~ 0.8 - 1.0m1HCH (cyclopropyl)
~ 0.4 - 0.6m2HCH₂ (cyclopropyl)
~ 0.1 - 0.3m2HCH₂ (cyclopropyl)

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Interpretation of ¹H NMR Spectrum:

  • Piperidinone Ring Protons: The protons on the piperidine ring are expected to appear as triplets due to coupling with their neighboring methylene protons. The protons at positions 2 and 6 (alpha to the nitrogen) are typically shifted slightly downfield compared to the protons at positions 3 and 5 (beta to the nitrogen and alpha to the carbonyl group).

  • N-Cyclopropylmethyl Group Protons:

    • The methylene protons (N-CH₂) adjacent to the nitrogen will likely appear as a doublet, being coupled to the methine proton of the cyclopropyl group.

    • The cyclopropyl protons will exhibit complex multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems. The methine proton (CH) will be the most downfield of the cyclopropyl protons, while the two sets of non-equivalent methylene protons (CH₂) will be the most upfield.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~ 208 - 212C=O (C-4)
~ 60 - 65N-CH₂
~ 53 - 57C-2, C-6
~ 40 - 45C-3, C-5
~ 8 - 12CH (cyclopropyl)
~ 3 - 6CH₂ (cyclopropyl)

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon (C-4) of the piperidinone ring, typically appearing in the range of 208-212 ppm.

  • Piperidinone Ring Carbons: The carbons alpha to the nitrogen (C-2 and C-6) are expected around 53-57 ppm, while the carbons beta to the nitrogen (C-3 and C-5) will be further upfield, around 40-45 ppm.

  • N-Cyclopropylmethyl Group Carbons:

    • The methylene carbon (N-CH₂) will be in the range of 60-65 ppm.

    • The carbons of the cyclopropyl ring will appear in the highly shielded (upfield) region of the spectrum, with the methine carbon (CH) around 8-12 ppm and the methylene carbons (CH₂) at approximately 3-6 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using attenuated total reflectance (ATR) IR spectroscopy, or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber. The absorption bands are analyzed to identify the functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 2950 - 2800C-H stretchAliphatic (piperidine, cyclopropyl)
~ 1715C=O stretchKetone
~ 1450C-H bendMethylene scissoring
~ 1100 - 1000C-N stretchAliphatic amine

Interpretation of IR Spectrum:

  • C-H Stretching: The region between 2950 and 2800 cm⁻¹ will show characteristic C-H stretching vibrations of the sp³ hybridized carbons in the piperidine and cyclopropylmethyl groups.

  • Carbonyl Stretching: A strong, sharp absorption band around 1715 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the ketone functional group.

  • C-N Stretching: A moderate absorption in the 1100-1000 cm⁻¹ region is expected for the C-N stretching of the tertiary amine.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion.

  • Ionization: The molecules are ionized, commonly using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): For this compound (C₉H₁₅NO), the molecular ion peak is expected at an m/z of 153.

  • Key Fragmentation Pathways: Under electron ionization, the molecular ion can undergo various fragmentation processes. The presence of the nitrogen atom and the carbonyl group will direct the fragmentation.

G M [C₉H₁₅NO]⁺˙ m/z = 153 Molecular Ion F1 [C₈H₁₂NO]⁺ m/z = 138 Loss of •CH₃ M->F1 - •CH₃ F2 [C₅H₈NO]⁺ m/z = 98 Loss of C₃H₅• (cyclopropyl) M->F2 - •C₃H₅ F3 [C₆H₁₀N]⁺ m/z = 96 α-cleavage M->F3 - C₃H₅O• F4 [C₄H₈N]⁺ m/z = 70 Ring fragmentation F3->F4 - C₂H₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Mass Spectrum:

  • α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the bond between the piperidine ring and the carbonyl group could lead to the formation of a stable iminium ion. Loss of the C₃H₅O• radical would result in a fragment at m/z 96.

  • Loss of the Cyclopropylmethyl Group: Cleavage of the N-CH₂ bond could result in the loss of a cyclopropylmethyl radical (•C₄H₇), leading to a fragment at m/z 98. Alternatively, cleavage of the bond between the methylene and cyclopropyl groups could result in the loss of a cyclopropyl radical (•C₃H₅), giving a fragment at m/z 112.

  • Ring Fragmentation: The piperidinone ring itself can undergo fragmentation, leading to smaller charged species.

Synthesis of this compound

A common and effective method for the synthesis of N-substituted piperidin-4-ones is the N-alkylation of 4-piperidone.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the hydrochloride and deprotonate the secondary amine.

  • Alkylation: Add cyclopropylmethyl bromide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure this compound.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-Piperidone 4-Piperidone This compound This compound 4-Piperidone->this compound N-alkylation Cyclopropylmethyl bromide Cyclopropylmethyl bromide Cyclopropylmethyl bromide->this compound Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->this compound Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->this compound

References

An In-depth Technical Guide to the Derivatives of 1-(Cyclopropylmethyl)piperidin-4-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(cyclopropylmethyl)piperidin-4-one scaffold is a cornerstone in the development of potent and selective modulators of the central nervous system, particularly within the realm of opioid receptor ligands. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and structure-activity relationships (SAR) of key derivatives of this versatile molecule. We will delve into the critical synthetic transformations, including reductive amination and N-acylation, that enable the generation of a diverse array of pharmacologically active compounds. Detailed experimental protocols, characterization data, and an exploration of the therapeutic implications of these derivatives are presented to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of the this compound Core

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural alkaloids, owing to its ability to confer favorable pharmacokinetic properties and to serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial orientation.[1][2][3] The introduction of a cyclopropylmethyl group at the nitrogen atom of the piperidine ring is a well-established strategy in medicinal chemistry, particularly in the field of opioid analgesics.[4][5] This N-substituent is known to modulate the pharmacological profile of the molecule, often imparting mixed agonist-antagonist properties or influencing receptor selectivity.

The ketone functionality at the 4-position of the 1-(cyclopropylmethyl)piperidine core offers a versatile handle for a wide range of chemical modifications, allowing for the introduction of various substituents to probe the steric and electronic requirements of biological targets. This guide will focus on the derivatization of this ketone, primarily through reductive amination to install an amino group, which can then be further functionalized.

Synthesis of the Core Scaffold and Key Intermediates

The journey to potent therapeutic agents begins with the robust synthesis of the core structure and its primary derivatives. The following sections provide detailed methodologies for these crucial transformations.

Synthesis of this compound

While commercially available, understanding the synthesis of the parent ketone is fundamental. A common approach involves the N-alkylation of 4-piperidone with cyclopropylmethyl bromide.

Experimental Protocol: N-Alkylation of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide, add a base, for instance, potassium carbonate or cesium carbonate (2-3 equivalents).[6][7]

  • Add cyclopropylmethyl bromide (1.1-1.5 equivalents) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.[7]

Reductive Amination: Introduction of the 4-Anilino Moiety

A pivotal transformation of the 4-ketone is its conversion to a 4-amino derivative, most notably through reductive amination with aniline. This step is a gateway to a vast library of potent opioid receptor modulators, including analogs of fentanyl.[6][8]

Experimental Protocol: Reductive Amination of this compound

  • To a solution of this compound (1 equivalent) and aniline (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (1 equivalent).[8][9]

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding enamine or iminium ion intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.[6][9]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(cyclopropylmethyl)-N-phenylpiperidin-4-amine.[6]

Diagram: Synthetic Pathway to 4-Anilino-1-(cyclopropylmethyl)piperidine

G start This compound reagents1 Aniline, Acetic Acid Sodium Triacetoxyborohydride start->reagents1 product 1-(Cyclopropylmethyl)-N-phenylpiperidin-4-amine reagents1->product caption Reductive Amination Pathway.

Caption: Reductive Amination Pathway.

Synthesis of N-Acyl Derivatives: Exploring the Fentanyl Pharmacophore

The 4-anilino-1-(cyclopropylmethyl)piperidine intermediate serves as a launchpad for the synthesis of potent opioid agonists through N-acylation of the aniline nitrogen. This modification is a key feature of the fentanyl class of analgesics.[6][8]

Experimental Protocol: N-Acylation of 1-(Cyclopropylmethyl)-N-phenylpiperidin-4-amine

  • Dissolve 1-(cyclopropylmethyl)-N-phenylpiperidin-4-amine (1 equivalent) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acylating agent, for example, propionyl chloride (1.2 equivalents), dropwise to the cooled solution.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the N-acylated derivative.[6]

Diagram: N-Acylation Workflow

G start 4-Anilino Intermediate step1 Dissolve in DCM/THF start->step1 step2 Add Base (e.g., TEA) step1->step2 step3 Cool to 0°C step2->step3 step4 Add Acylating Agent (e.g., Propionyl Chloride) step3->step4 step5 Work-up and Purification step4->step5 product N-Acyl Derivative step5->product caption N-Acylation Workflow.

Caption: N-Acylation Workflow.

Structure-Activity Relationships (SAR)

The pharmacological profile of derivatives of this compound is exquisitely sensitive to structural modifications at the 4-position and the nature of the N-acyl group.

  • The N-Cyclopropylmethyl Group: This moiety is a known modulator of opioid receptor activity. In many scaffolds, it confers mixed mu-opioid partial agonist/kappa-opioid antagonist properties.[4] Its presence is crucial for the unique pharmacological profiles of these derivatives.

  • The 4-Anilino Moiety: The aniline ring is a critical pharmacophoric element that engages in key interactions within the opioid receptor binding pocket. Substitution on this ring can significantly impact potency and selectivity.

  • The N-Acyl Group: The nature of the acyl group on the aniline nitrogen is a primary determinant of mu-opioid receptor agonist potency. A propionyl group, as seen in fentanyl, is often optimal. Shorter or longer acyl chains generally lead to a decrease in activity.[6]

Table 1: Representative Derivatives and their Biological Activities

Compound IDR Group (N-Acyl)Biological TargetActivity (e.g., Ki, IC50)Reference
1 -H---
2 -COCH₂CH₃Mu-opioid receptorPotent Agonist[6]
3 -COCH₃Mu-opioid receptorAgonist[6]

Characterization Data

Thorough characterization of synthesized compounds is essential for confirming their identity and purity. Below are typical spectroscopic data for key intermediates.

Table 2: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI) m/z
1-(Cyclopropylmethyl)-N-phenylpiperidin-4-amine 7.20-7.30 (m, 2H), 6.70-6.80 (m, 3H), 3.50-3.60 (m, 1H), 2.90-3.00 (m, 2H), 2.20-2.30 (t, 2H), 2.00-2.10 (m, 2H), 1.50-1.60 (m, 2H), 0.80-0.90 (m, 1H), 0.45-0.55 (m, 2H), 0.10-0.20 (m, 2H)147.5, 129.3, 117.0, 113.2, 63.8, 52.9, 50.1, 32.5, 10.2, 4.1[M+H]⁺ calculated for C₁₅H₂₃N₂: 231.18, found 231.2
N-(1-(cyclopropylmethyl)piperidin-4-yl)-N-phenylpropionamide 7.30-7.45 (m, 5H), 4.70-4.80 (m, 1H), 2.90-3.00 (m, 2H), 2.20-2.30 (t, 2H), 1.90-2.00 (q, 2H), 1.70-1.80 (m, 2H), 1.50-1.60 (m, 2H), 1.10-1.20 (t, 3H), 0.80-0.90 (m, 1H), 0.45-0.55 (m, 2H), 0.10-0.20 (m, 2H)173.8, 138.5, 129.8, 129.5, 128.6, 63.7, 52.8, 52.1, 30.2, 28.9, 10.1, 9.8, 4.0[M+H]⁺ calculated for C₁₈H₂₇N₂O: 287.21, found 287.2

Note: The spectral data presented are representative and may vary slightly depending on the specific experimental conditions and instrumentation.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. The synthetic routes outlined in this guide, particularly the reductive amination and subsequent N-acylation, provide a robust and versatile platform for generating diverse libraries of compounds for biological screening. The established structure-activity relationships for opioid receptor modulation offer a clear rationale for the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the synthesis of derivatives with novel 4-position substituents to explore new chemical space and identify ligands for other CNS targets. Furthermore, the development of more stereoselective synthetic methods will be crucial for elucidating the pharmacological profiles of individual enantiomers. The insights and protocols provided herein are intended to empower researchers to further explore the rich medicinal chemistry of this important scaffold.

References

An In-depth Technical Guide to the Utility of 1-(cyclopropylmethyl)piperidin-4-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(cyclopropylmethyl)piperidin-4-one, a versatile heterocyclic building block in modern medicinal chemistry. Rather than possessing a defined mechanism of action itself, this compound serves as a crucial starting material for the synthesis of a diverse range of pharmacologically active agents. We will delve into its primary application in the development of selective sigma-1 receptor modulators, a promising therapeutic target for neurodegenerative and psychiatric disorders. Furthermore, this guide will explore its utility in creating ligands for other G-protein coupled receptors and kinases. Detailed synthetic protocols, characterization methodologies, and the underlying principles of target engagement are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this valuable synthetic intermediate.

Introduction: The Role of this compound as a Versatile Synthetic Intermediate

This compound is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a cyclopropylmethyl group.[1][2] While this molecule itself is not known to have a specific pharmacological activity, its true value lies in its role as a versatile scaffold for the synthesis of more complex and potent drug candidates. The piperidin-4-one moiety is a well-established pharmacophore, known to be a key structural element in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-HIV properties.[3][4] The cyclopropylmethyl group can also contribute to the pharmacological profile of the final compound, potentially influencing factors such as metabolic stability and receptor binding affinity.[5]

This guide will focus on the application of this compound in the development of molecules with defined mechanisms of action, with a particular emphasis on sigma-1 receptor modulation.

Core Application: A Gateway to Sigma-1 Receptor Modulators

A significant area of research involving this compound is the development of selective sigma-1 receptor (S1R) modulators.[6][7] The S1R is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[8][9] It plays a crucial role in cellular stress responses, calcium homeostasis, and neuronal survival, making it an attractive target for the treatment of neurodegenerative diseases, pain, and depression.[8][9]

The Sigma-1 Receptor: A Multifunctional Chaperone Protein

The S1R is not a classical receptor that initiates a direct signaling cascade upon ligand binding. Instead, it acts as a chaperone, interacting with and modulating the function of various other proteins, including ion channels and G-protein coupled receptors.[9] This unique mode of action allows S1R ligands to have broad, pleiotropic effects on cellular function.

dot graph Sigma1_Receptor_Hub { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

S1R [label="Sigma-1 Receptor (S1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Homeostasis [label="Calcium Homeostasis", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER_Stress [label="ER Stress Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", fillcolor="#FBBC05", fontcolor="#202124"]; Ion_Channels [label="Ion Channel Modulation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; GPCR_Modulation [label="GPCR Modulation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitochondrial_Function [label="Mitochondrial Function", fillcolor="#34A853", fontcolor="#FFFFFF"];

S1R -- Ca_Homeostasis [label="Regulates"]; S1R -- ER_Stress [label="Mitigates"]; S1R -- Neuronal_Survival [label="Promotes"]; S1R -- Ion_Channels [label="Modulates"]; S1R -- GPCR_Modulation [label="Modulates"]; S1R -- Mitochondrial_Function [label="Supports"]; } caption: "The Sigma-1 Receptor as a Cellular Hub"

Synthesis of Sigma-1 Receptor Ligands from this compound

The synthesis of S1R ligands often involves the modification of the 4-position of the piperidin-4-one ring. A common synthetic route is reductive amination, where the ketone is converted to an amine, followed by further functionalization.

Experimental Protocol: Reductive Amination of this compound

  • Dissolution: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

  • Reducing Agent: Add a reducing agent, typically sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture. STAB is preferred due to its mildness and selectivity.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine derivative.

dot graph Reductive_Amination_Workflow { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];

start [label="Start: this compound + Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in DCM/DCE\n+ Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce [label="Add Sodium Triacetoxyborohydride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC/LC-MS", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quench with NaHCO3\nExtract with DCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify by Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="End Product:\n4-Aminopiperidine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> dissolve; dissolve -> reduce; reduce -> monitor; monitor -> workup; workup -> purify; purify -> end_product; } caption: "Reductive Amination Workflow"

Characterization of Sigma-1 Receptor Ligands

The synthesized compounds are then characterized for their affinity and functional activity at the S1R.

Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1R.

  • Radioligand: Use a radiolabeled S1R ligand, such as --INVALID-LINK---pentazocine, as the tracer.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ Concentration of a drug that inhibits 50% of a specific biological function.
Ki Inhibition constant, representing the affinity of a ligand for a receptor.

Expanding Horizons: Targeting Other Receptors and Enzymes

The versatility of the this compound scaffold extends beyond the S1R. Derivatives have been explored as modulators for a range of other important drug targets.

Metabotropic Glutamate Receptor 2 (mGluR2) Positive Allosteric Modulators

Derivatives of this compound have been investigated as positive allosteric modulators (PAMs) of mGluR2.[10] mGluR2 is a G-protein coupled receptor that plays a role in regulating glutamate neurotransmission, and its modulation is a potential therapeutic strategy for schizophrenia.[10]

Akt Kinase Inhibitors

The piperidine core is also present in some inhibitors of Akt (also known as protein kinase B), a key node in the PI3K/Akt signaling pathway that is frequently dysregulated in cancer.[11] While not a direct derivative, the structural motif highlights the broad applicability of the piperidine scaffold in kinase inhibitor design.[11]

Histamine H3 Receptor Inverse Agonists

The phenoxypiperidine substructure, which can be synthesized from piperidin-4-one derivatives, is a key feature of some histamine H3 receptor inverse agonists.[12] These compounds have potential applications in the treatment of cognitive disorders and sleep-wake disturbances.[12]

EP4 Receptor Antagonists

The 1-(cyclopropylmethyl) moiety has been incorporated into antagonists of the E-type prostanoid receptor 4 (EP4).[13] The EP4 receptor is involved in inflammation and cancer, making its antagonists promising therapeutic agents.[13]

Conclusion: A Building Block of Significant Potential

This compound is a valuable and versatile building block in drug discovery. Its primary utility lies in its role as a starting material for the synthesis of a wide range of biologically active molecules. The most prominent application to date is in the development of selective sigma-1 receptor modulators for the treatment of neurological and psychiatric disorders. However, its use in creating ligands for other important drug targets, including mGluR2, Akt kinases, histamine H3 receptors, and EP4 receptors, underscores its broad potential in medicinal chemistry. The synthetic accessibility and the established pharmacological importance of the piperidin-4-one core ensure that this compound will continue to be a relevant and frequently utilized scaffold in the ongoing quest for novel therapeutics.

References

A Technical Guide to 1-(Cyclopropylmethyl)piperidin-4-one: Sourcing, Synthesis, and Application for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 1-(cyclopropylmethyl)piperidin-4-one, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, discuss the synthetic context that dictates its quality, and highlight its applications, ensuring a comprehensive understanding for its strategic use in research and development.

Core Compound Identity and Properties

This compound (CAS No: 49682-96-4) is a derivative of piperidin-4-one, a structural motif of immense importance in medicinal chemistry. The piperidine ring is one of the most prevalent heterocyclic subunits found in FDA-approved drugs[1]. The addition of the cyclopropylmethyl group at the nitrogen atom (N-1 position) imparts unique conformational constraints and metabolic properties, making it a valuable intermediate for synthesizing novel therapeutics, particularly those targeting the central nervous system[2].

Understanding the fundamental physicochemical properties is the first step in its effective application.

PropertyValueSource(s)
CAS Number 49682-96-4[2][3]
Molecular Formula C₉H₁₅NO[3][4]
Molecular Weight 153.22 g/mol [2][4]
Appearance Liquid[4]
Purity Typically ≥95%[4]
Synonyms 1-(Cyclopropylmethyl)-4-piperidone[4]

Commercial Availability and Procurement

This compound is readily available for laboratory and research purposes from various chemical suppliers. It is typically sold in quantities ranging from milligrams to grams.

Table of Commercial Suppliers:

SupplierProduct NamePurityAvailable Quantities
CymitQuimica This compound95%100mg, 250mg
Biotuva Life Sciences This compound-Not specified
MySkinRecipes This compound95%25mg, 100mg, 250mg, 1g

The compound is generally intended for research and development use only[1][4]. When procuring this chemical, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identify potential impurities that could interfere with sensitive downstream applications.

Synthetic Context: Why Manufacturing Methods Matter

While specific, detailed industrial synthesis routes for this compound are proprietary, the general synthesis of piperidin-4-ones provides critical context. These compounds are versatile intermediates synthesized through various methods, including the Mannich reaction and other stereoselective approaches[5].

A common conceptual pathway involves the N-alkylation of a piperidin-4-one precursor. The choice of starting materials and reaction conditions is paramount as it directly influences the final product's purity and impurity profile.

cluster_start Starting Materials cluster_reaction Core Reaction cluster_process Workup & Purification P4O Piperidin-4-one Precursor (e.g., Hydrochloride salt) Alkylation N-Alkylation Reaction (Base, Solvent) P4O->Alkylation CPM Cyclopropylmethyl halide (e.g., Bromide) CPM->Alkylation Workup Aqueous Workup (Extraction) Alkylation->Workup Crude Product Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Final This compound Purification->Final Final Product (≥95%)

Caption: Conceptual Synthesis Workflow.

The expertise in controlling this process—managing stoichiometry, temperature, and purification—is what defines a reliable supplier. Residual starting materials, by-products from side reactions, or solvent residues are all potential impurities that a researcher must consider.

Role in Drug Discovery and Organic Synthesis

The true value of this compound lies in its application as a versatile intermediate. The ketone functional group is a reactive handle for a multitude of chemical transformations, while the N-cyclopropylmethyl group confers desirable pharmacological properties.

cluster_transformations Chemical Transformations cluster_applications Therapeutic Targets & Applications start This compound Ketone Moiety N-Cyclopropylmethyl Group reductive_amination Reductive Amination start:f1->reductive_amination wittig Wittig Reaction start:f1->wittig grignard Grignard Addition start:f1->grignard other Other Nucleophilic Additions start:f1->other cns CNS Agents (e.g., Opioid Receptor Modulators) reductive_amination->cns complex Complex Molecule Synthesis wittig->complex anticancer Anticancer Agents grignard->anticancer antiviral Antiviral Agents other->antiviral

Caption: Role in Drug Discovery Pathways.

Its applications include:

  • Pharmaceutical Synthesis: It serves as a precursor for synthesizing compounds with biological activity, especially those targeting the central nervous system, such as analgesics or opioid modulators[2]. The piperidin-4-one scaffold itself is known to be a pharmacophore for anticancer and anti-HIV activities[5].

  • Organic Synthesis: Beyond pharmaceuticals, it is a valuable building block for creating more complex heterocyclic systems. The ketone allows for the introduction of diverse substituents at the C-4 position, enabling the exploration of a broad chemical space.

Safe Handling and Storage Protocols

While a specific safety data sheet (SDS) for this compound was not retrieved, data from analogous piperidine compounds provide a strong basis for safe handling protocols.

Experimental Protocol: Standard Handling Procedure

  • Engineering Controls: Handle the compound within a certified chemical fume hood to ensure adequate ventilation[6].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat[7][8].

  • Preventing Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge, as related piperidones can be flammable[9][10].

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal. Ensure all ignition sources are removed from the area[9].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[11]. Several suppliers recommend refrigerated storage between 2-8°C[2].

This self-validating protocol ensures that risks are minimized by combining engineering controls, appropriate PPE, and sound chemical handling practices.

cluster_procurement Procurement cluster_handling Receiving & Handling cluster_storage Storage cluster_disposal Disposal Identify Identify Supplier & Lot RequestCoA Request Certificate of Analysis Identify->RequestCoA Receive Log Receipt & Verify CoA RequestCoA->Receive UseHood Handle in Fume Hood Receive->UseHood WearPPE Wear Gloves, Goggles, Lab Coat Store Store at 2-8°C UseHood->Store Seal Keep Container Tightly Sealed Dispose Dispose via Approved Waste Protocol Store->Dispose Ventilate Ensure Well-Ventilated Area

Caption: Procurement and Handling Workflow.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate for the modern research scientist. Its unique structure makes it a cornerstone for developing novel therapeutics and complex organic molecules. By understanding its commercial landscape, the nuances of its synthesis, and the stringent requirements for safe handling, researchers can effectively integrate this potent building block into their discovery workflows, accelerating the path toward new scientific frontiers.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1-(Cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Cyclopropylmethyl)piperidin-4-one is a versatile heterocyclic ketone that serves as a important building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a piperidine-4-one core, a prevalent motif in numerous FDA-approved pharmaceuticals, with a cyclopropylmethyl N-substituent.[1][2][3] The piperidine ring provides a conformationally restricted, yet druggable scaffold, while the cyclopropyl group can enhance metabolic stability and binding affinity.[2] This combination makes it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutics such as kinase inhibitors and antiviral agents.[4][5] This document provides an in-depth guide to the key synthetic applications of this compound, complete with detailed, field-tested protocols for researchers, chemists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 49682-96-4[6]
Molecular Formula C₉H₁₅NO[6]
Molecular Weight 153.22 g/mol [6]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 252.7 ± 15.0 °C (Predicted)[7]
Density 1.087 ± 0.06 g/cm³ (Predicted)[7]
pKa 7.94 ± 0.20 (Predicted)[7]

Core Synthetic Applications

The reactivity of this compound is dominated by its ketone functionality, which serves as a versatile handle for a wide array of chemical transformations. These reactions enable the introduction of molecular diversity at the C4 position, leading to a vast chemical space of accessible derivatives.

G start This compound reductive_amination Reductive Amination start->reductive_amination R-NH₂, [H] spirocyclization Spirocyclization (e.g., [3+2] Cycloaddition) start->spirocyclization Isatin, Amino Acid olefination Olefination (e.g., Wittig Reaction) start->olefination Ylide addition Nucleophilic Addition (e.g., Grignard Reaction) start->addition R-MgBr product1 4-Amino-piperidine Derivatives reductive_amination->product1 product2 Spirocyclic Piperidines (e.g., Spiro-oxindoles) spirocyclization->product2 product3 4-Alkylidene-piperidine Derivatives olefination->product3 product4 4-Hydroxy-4-alkyl-piperidine Derivatives addition->product4

Caption: Key synthetic transformations of this compound.

Reductive Amination: Access to 4-Aminopiperidines

One of the most powerful applications of this ketone is its conversion to 4-aminopiperidine derivatives via reductive amination.[8][9] This transformation is a cornerstone of library synthesis in drug discovery, allowing for the facile introduction of a diverse range of amine substituents. The process typically involves the initial formation of an iminium ion intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent.

This approach is central to the synthesis of potent inhibitors of the serine/threonine kinase Akt (also known as PKB), a key node in oncology signaling pathways.[4][10][11] For example, the core of the clinical candidate AZD5363 (Capivasertib) involves a substituted piperidine scaffold, highlighting the pharmaceutical relevance of this transformation.[10][11]

Spirocyclization: Building Three-Dimensional Complexity

The carbonyl group at the C4 position is an ideal anchor for constructing spirocyclic systems. Spirooxindoles, in particular, are a privileged class of compounds with a wide spectrum of biological activities.[5][12][13] this compound can participate in multicomponent reactions (MCRs) to generate these complex architectures with high atom economy and efficiency.[14][15]

A notable example is the [3+2] cycloaddition reaction involving an azomethine ylide generated in situ from isatin and an amino acid (such as L-proline or sarcosine).[16] This reaction chemo- and regioselectively produces highly functionalized dispiro-pyrrolidine/pyrrolizidine-oxindole systems, which have shown promise as antitumor agents.[5][16]

Experimental Protocols

The following protocols are provided as representative examples of the synthetic utility of this compound.

Protocol 1: Synthesis of 1-(Cyclopropylmethyl)piperidin-4-amine via Reductive Amination

This protocol details the direct reductive amination of the title ketone using ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent. This method provides a direct route to the primary amine, a versatile intermediate for further functionalization.

Reaction Scheme: (Self-generated image, not from search results)

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound49682-96-4153.221.00 g6.53
Ammonium Acetate631-61-877.085.03 g65.3
Sodium Cyanoborohydride (NaBH₃CN)25895-60-762.840.61 g9.79
Methanol (MeOH)67-56-132.0425 mL-
Dichloromethane (DCM)75-09-284.9350 mL-
Sodium Hydroxide (1M aq.)1310-73-240.00~15 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.53 mmol) and methanol (25 mL).

  • Addition of Amine Source: Add ammonium acetate (5.03 g, 65.3 mmol, 10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Causality Note: A large excess of ammonium acetate is used to drive the equilibrium towards the formation of the iminium intermediate.

  • Reduction: Carefully add sodium cyanoborohydride (0.61 g, 9.79 mmol, 1.5 equivalents) portion-wise over 5 minutes.

    • Safety Note: NaBH₃CN is toxic and should be handled in a fume hood. It can also release HCN gas upon contact with strong acid.

    • Causality Note: NaBH₃CN is a selective reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the ketone starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Quench the reaction by slowly adding water (10 mL). b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Basify the aqueous residue to pH > 12 by the dropwise addition of 1M NaOH solution. d. Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Purification: a. Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. The product, 1-(cyclopropylmethyl)piperidin-4-amine, can be further purified by silica gel column chromatography or distillation if required.

Protocol 2: Multicomponent Synthesis of a Spiro-oxindole Piperidine Derivative

This protocol describes a one-pot, three-component reaction to construct a complex dispiro[indoline-pyrrolidine-piperidine] scaffold, demonstrating the power of MCRs in rapidly building molecular complexity.[5][16]

G cluster_0 Step 1: Azomethine Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition Isatin Isatin Ylide Azomethine Ylide (Intermediate) Isatin->Ylide Condensation (-H₂O) Sarcosine Sarcosine Sarcosine->Ylide Piperidone 1-(Cyclopropylmethyl)- piperidin-4-one Product Dispiro-oxindole Product Piperidone->Product Ylide_ref Azomethine Ylide Ylide_ref->Product 1,3-Dipolar Cycloaddition

References

Application Notes and Protocols: 1-(cyclopropylmethyl)piperidin-4-one as a Strategic Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of modern medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(cyclopropylmethyl)piperidin-4-one has emerged as a particularly valuable scaffold, ingeniously combining two key structural motifs: the piperidin-4-one core and the N-cyclopropylmethyl group. The piperidine ring is one of the most prevalent heterocyclic systems found in FDA-approved drugs, offering a versatile, three-dimensional framework that can be readily functionalized to optimize drug-receptor interactions.[1][2] The piperidin-4-one moiety, in particular, serves as a versatile intermediate for a variety of chemical transformations.[3][4]

The N-cyclopropylmethyl substituent is not a mere alkyl decoration. This small, strained ring imparts a unique set of physicochemical properties that can significantly enhance the pharmacological profile of a drug candidate.[3][5] Its introduction can lead to increased metabolic stability, enhanced potency, improved brain permeability, and reduced off-target effects.[5][6] The constrained nature of the cyclopropyl group can also favorably influence the conformational rigidity of the molecule, leading to more entropically favorable binding to target proteins.[5] This application note provides a comprehensive guide to the properties and applications of this compound, complete with detailed protocols for its synthesis and key synthetic transformations, underscoring its role as a strategic asset in contemporary drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is the foundation for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 49682-96-4[7]
Molecular Formula C₉H₁₅NO[8]
Molecular Weight 153.22 g/mol [8]
Appearance Colorless to light yellow liquid[8]
Boiling Point 252.7 ± 15.0 °C (Predicted)[8]
Density 1.087 ± 0.06 g/cm³ (Predicted)[8]
pKa 7.94 ± 0.20 (Predicted)[8]
Storage 2-8°C[8]

The "Why": Deconstructing the Pharmacological Advantage

The utility of this compound as a building block is rooted in the synergistic contribution of its two core components to the overall pharmacological profile of the final drug molecule.

The Piperidin-4-one Core: A Versatile and Privileged Scaffold

The piperidin-4-one skeleton is a well-established pharmacophore in its own right, serving as a versatile synthetic intermediate for a wide array of biologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][4] Its ketone functionality is a synthetic linchpin, readily amenable to a variety of transformations, most notably reductive amination, which allows for the straightforward introduction of diverse amine-containing side chains, a common feature in many pharmaceuticals.[9] The piperidine ring itself, being a saturated heterocycle, provides a non-planar, three-dimensional scaffold that can effectively probe the often complex and contoured binding sites of biological targets.[10]

The N-Cyclopropylmethyl Group: A Metabolic Shield and Potency Enhancer

The incorporation of a cyclopropylmethyl group at the piperidine nitrogen is a deliberate and strategic choice in drug design. The key advantages conferred by this moiety include:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11] This "metabolic shielding" can increase the half-life of a drug, leading to improved pharmacokinetic properties.[5][11]

  • Increased Potency and Selectivity: The rigid and conformationally constrained nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to enhanced binding affinity and potency for its target.[5][6] This conformational restriction can also reduce binding to off-target receptors, thereby improving the selectivity and safety profile of the drug.

  • Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and membrane permeability, which can in turn enhance oral bioavailability and brain penetration.[3][5]

The strategic fusion of these two pharmacologically validated motifs in a single, readily available building block makes this compound a powerful tool for accelerating drug discovery programs.

Synthesis of the Building Block: N-Alkylation of Piperidin-4-one

The most direct route to this compound is the N-alkylation of piperidin-4-one with a suitable cyclopropylmethylating agent, such as cyclopropylmethyl bromide. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

start Piperidin-4-one reagents Cyclopropylmethyl bromide Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) start->reagents product This compound reagents->product caption Workflow for the Synthesis of this compound

Caption: Workflow for the Synthesis of this compound

Protocol 1: Synthesis of this compound

Materials:

  • Piperidin-4-one hydrochloride

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add cyclopropylmethyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless to light yellow liquid. The product can be further purified by vacuum distillation if necessary.

Expert Insight: The use of a slight excess of the alkylating agent ensures complete conversion of the starting material. Potassium carbonate is a cost-effective and easily removable base for this transformation. Acetonitrile is a suitable solvent due to its polarity and appropriate boiling point for this reaction.

Key Synthetic Transformations: Unleashing the Potential of the Ketone

The synthetic utility of this compound is primarily centered around the reactivity of its ketone functional group. Reductive amination stands out as the most powerful and widely employed transformation, providing a direct entry into a diverse array of pharmacologically relevant amines.

Reductive Amination: Gateway to Bioactive Amines

Reductive amination is a cornerstone reaction in medicinal chemistry, enabling the formation of a C-N bond through the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[9] In the context of this compound, this reaction is pivotal for introducing a wide range of substituents at the 4-position of the piperidine ring, a key step in the synthesis of numerous drug candidates.

start This compound imine_formation Imine/Iminium Ion Formation start->imine_formation amine Primary or Secondary Amine (R¹R²NH) amine->imine_formation reduction Reduction (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) imine_formation->reduction product 4-Amino-1-(cyclopropylmethyl)piperidine Derivative reduction->product caption Workflow for Reductive Amination

Caption: General Workflow for the Reductive Amination of this compound

Protocol 2: Synthesis of 1-(cyclopropylmethyl)piperidin-4-amine

Materials:

  • This compound

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and methanol.

  • Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-(cyclopropylmethyl)piperidin-4-amine. The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

Trustworthiness and Self-Validation: The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to isolate the intermediate imine. It is also less toxic than sodium cyanoborohydride. The progress of the reaction should be carefully monitored to ensure complete conversion of the starting material and to minimize the formation of byproducts.

Application in Pharmaceutical Synthesis: The Case of Cariprazine

A prime example of the strategic application of this compound is in the synthesis of Cariprazine , an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[12] Cariprazine acts as a dopamine D₂ and D₃ receptor partial agonist.[12]

In several reported synthetic routes to Cariprazine, a key intermediate is trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexan-1-amine. While not a direct derivative, the synthesis of Cariprazine analogs and related compounds often involves intermediates that are structurally analogous to derivatives of this compound, highlighting the importance of this scaffold in the exploration of new antipsychotic agents. More direct synthetic routes to Cariprazine itself often employ a key piperazine intermediate which is then coupled to a cyclohexyl moiety. However, the underlying principles of utilizing substituted piperidines are central to the drug's design. The cyclopropylmethyl group, while not present in Cariprazine, is a common feature in other CNS-active drugs, and its incorporation into piperidine-based scaffolds is a widely used strategy to improve their pharmacological properties. For instance, the replacement of an N-methyl group with an N-cyclopropylmethyl group in opioid receptor modulators can switch the activity from agonist to antagonist.[13]

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its unique combination of a functionally adaptable piperidin-4-one core and a pharmacologically advantageous N-cyclopropylmethyl group provides medicinal chemists with a powerful tool to efficiently construct novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The straightforward synthesis of this building block and its amenability to key transformations, such as reductive amination, ensure its continued and widespread application in the pursuit of new and improved medicines.

References

Application Notes and Protocols for the Reductive Amination of 1-(Cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Amino-1-(cyclopropylmethyl)piperidine Scaffolds

The 1-(cyclopropylmethyl)piperidin-4-amine structural motif is a highly valued scaffold in modern medicinal chemistry. Its prevalence in a wide array of biologically active compounds, ranging from central nervous system agents to antiviral and anticancer drugs, underscores its significance.[1][2] The piperidine core provides a versatile, three-dimensional framework that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties, while the cyclopropylmethyl group often enhances metabolic stability and target engagement. The 4-amino substituent serves as a critical vector for further chemical elaboration, enabling the construction of diverse compound libraries for drug discovery programs.

Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of amines, lauded for its operational simplicity and broad applicability.[3][4] This powerful transformation allows for the direct conversion of a ketone, such as 1-(cyclopropylmethyl)piperidin-4-one, into a primary, secondary, or tertiary amine in a single synthetic operation. This application note provides detailed, field-proven protocols for the reductive amination of this compound, with a focus on methods employing sodium triacetoxyborohydride and catalytic hydrogenation. The causality behind experimental choices, troubleshooting guidance, and a comparative analysis of the methodologies are presented to empower researchers in their synthetic endeavors.

Mechanistic Underpinnings of Reductive Amination

Reductive amination is a sequential process that commences with the nucleophilic attack of an amine on the carbonyl carbon of a ketone or aldehyde.[3] This initial step, which is typically catalyzed by mild acid, forms a transient hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields an imine or, under acidic conditions, a protonated iminium ion. It is this electrophilic iminium species that is the substrate for reduction by a hydride source or catalytic hydrogenation to afford the final amine product.

The choice of reducing agent is paramount to the success of a reductive amination.[5] An ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone to prevent the formation of the corresponding alcohol as a byproduct.[6] This chemoselectivity is a key feature of milder reducing agents like sodium triacetoxyborohydride.

Visualization of the Reductive Amination Workflow

Reductive_Amination_Workflow Reactants This compound + Amine Source Intermediate Iminium Ion Intermediate Reactants->Intermediate Condensation (Mild Acid Catalyst) Product 4-Amino-1-(cyclopropylmethyl)piperidine Derivative Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Catalyst) Reducing_Agent->Intermediate Workup Aqueous Work-up & Purification Product->Workup Isolation

Caption: General workflow for the reductive amination of this compound.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reducing agent, making it particularly well-suited for one-pot reductive aminations.[7] Its steric bulk and the electron-withdrawing nature of the acetoxy groups attenuate its reactivity, allowing for the selective reduction of the iminium ion over the starting ketone.[5] This protocol details the synthesis of 4-amino-1-(cyclopropylmethyl)piperidine using ammonium acetate as the ammonia source.

Materials and Reagents:
  • This compound

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonium Hydroxide)

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and ammonium acetate (5.0-10.0 eq). The large excess of ammonium acetate serves to drive the imine formation equilibrium forward.

  • Solvent Addition: Add a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a substrate concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: To the stirring suspension, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 95:5:0.5 to 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide) to afford the pure 4-amino-1-(cyclopropylmethyl)piperidine.

Troubleshooting:
  • Low Yield: If the reaction stalls or the yield is low, consider the addition of a catalytic amount of acetic acid (0.1-0.2 eq) with the ammonium acetate to further promote iminium ion formation. Ensure all reagents and solvents are anhydrous, as STAB is moisture-sensitive.[7]

  • Formation of Alcohol Byproduct: This indicates that the reduction of the ketone is competing with iminium ion reduction. This is less common with STAB but can occur. Ensure the STAB is added after an initial period of stirring the ketone and amine source.

  • Dialkylation: The formation of a secondary amine byproduct from the reaction of the product primary amine with another molecule of the ketone is possible. Using a large excess of the ammonia source can help to minimize this.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a green and efficient alternative for reductive amination, with hydrogen gas as the reductant and typically water as the only byproduct.[3] This method often provides high yields and simplifies product purification as it avoids the use of hydride reagents and their byproducts. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.[8]

Materials and Reagents:
  • This compound

  • Ammonium Acetate (NH₄OAc) or aqueous Ammonia

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source

  • Celite or a similar filter aid

Step-by-Step Methodology:
  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), combine this compound (1.0 eq), ammonium acetate (5.0-10.0 eq), and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10% w/w of the starting ketone) to the reaction mixture.

  • Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-48 hours.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after carefully depressurizing and purging the vessel) and analyzing by LC-MS or GC-MS.

  • Work-up: Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography as described in Protocol 1.

Troubleshooting:
  • Incomplete Reaction: If the reaction is sluggish, increasing the hydrogen pressure, reaction temperature, or catalyst loading may improve the conversion. Ensure the catalyst is not poisoned; some functional groups can inhibit catalyst activity.

  • De-benzylation or other side reactions: While the cyclopropylmethyl group is generally stable under these conditions, overly harsh conditions (high temperature or pressure) could potentially lead to side reactions.

  • Safety: Handle hydrogenation reactions with extreme care in a well-ventilated fume hood. Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and air.

Comparative Analysis of Protocols

ParameterProtocol 1: Sodium TriacetoxyborohydrideProtocol 2: Catalytic Hydrogenation
Reducing Agent NaBH(OAc)₃H₂ gas
Catalyst Mild Acid (optional)Palladium on Carbon (Pd/C)
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Methanol (MeOH), Ethanol (EtOH)
Temperature Room TemperatureRoom Temperature to 50 °C
Pressure AtmosphericElevated (50-100 psi)
Work-up Aqueous quench and extractionFiltration of catalyst
Advantages - High chemoselectivity[5]- Mild reaction conditions- Broad functional group tolerance- "Green" and atom-economical- No hydride reagent byproducts- Often high yielding
Disadvantages - Stoichiometric amounts of reagent required- Moisture sensitive reagent[7]- Halogenated solvents often used- Requires specialized hydrogenation equipment- Catalyst can be pyrophoric- Potential for catalyst poisoning

Conclusion

The reductive amination of this compound is a pivotal transformation for accessing a synthetically valuable class of molecules. Both the sodium triacetoxyborohydride-mediated method and catalytic hydrogenation offer effective and reliable pathways to the desired 4-amino-1-(cyclopropylmethyl)piperidine. The choice between these protocols will depend on the available laboratory equipment, scale of the reaction, and the specific requirements of the synthetic route. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in these protocols, researchers can confidently and efficiently synthesize these important building blocks for the advancement of drug discovery and development programs.

References

Application Note: Strategic Synthesis of Spirocyclic Piperidines from 1-(Cyclopropylmethyl)piperidin-4-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of immense interest in modern medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with enhanced potency, selectivity, and superior physicochemical properties compared to their flat, sp²-rich counterparts. This application note provides a detailed guide for the synthesis of complex spirocyclic compounds utilizing the versatile building block, 1-(cyclopropylmethyl)piperidin-4-one. We will explore two distinct and robust synthetic strategies: a multicomponent [3+2] cycloaddition to generate spiro-oxindole pyrrolizidines and the classic Bucherer-Bergs reaction for the direct synthesis of spiro-hydantoins. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Introduction: The Value of 3D Scaffolds

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Fusing a second ring system at a single carbon atom to create a spirocenter introduces conformational rigidity and a defined three-dimensional vector for substituents. This structural feature can significantly enhance interactions with biological targets and improve properties like aqueous solubility. The starting material, this compound, is an ideal substrate for such transformations. The N-cyclopropylmethyl group is a well-established bioisostere for larger alkyl or benzyl groups, often improving metabolic stability and receptor affinity, while the C4-ketone serves as a versatile chemical handle for a variety of spirocyclization strategies.

Overview of Synthetic Strategies

The transformation of the C4-carbonyl group of this compound into a spirocyclic junction can be achieved through several key synthetic pathways. The choice of strategy depends on the desired target scaffold. This guide will focus on two high-impact methodologies.

Figure 1: High-level overview of synthetic pathways.

Application Protocol 1: Multicomponent Synthesis of Spiro-oxindole Pyrrolizidines

This strategy builds a complex dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] system through a highly efficient, atom-economic, one-pot, three-component reaction.[2] The key is the in situ generation of an azomethine ylide which undergoes a 1,3-dipolar cycloaddition with a pre-formed dipolarophile.

Scientific Principle & Rationale

The reaction proceeds in two main stages. First, a Knoevenagel condensation between this compound and two equivalents of an aromatic aldehyde creates a 3,5-bis[arylmethylidene] derivative. This cross-conjugated system serves as an activated electron-deficient alkene (a dipolarophile). In the second stage, isatin and an amino acid (L-proline) react to form an azomethine ylide intermediate. This reactive dipole rapidly undergoes a [3+2] cycloaddition with the bis-alkene, chemo- and regioselectively, to construct the spiro-pyrrolizidine-oxindole core.

References

The Strategic Application of 1-(Cyclopropylmethyl)piperidin-4-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidin-4-one Scaffold

In the landscape of contemporary drug discovery, the piperidin-4-one scaffold stands as a testament to the power of privileged structures in medicinal chemistry.[1][2] This versatile heterocyclic ketone serves as a cornerstone for the synthesis of a multitude of biologically active molecules, demonstrating a remarkable range of pharmacological activities including, but not limited to, anticancer, antiviral, and antimicrobial properties.[1][2] Among the myriad of substituted piperidin-4-ones, 1-(cyclopropylmethyl)piperidin-4-one has emerged as a particularly valuable building block, especially in the pursuit of novel therapeutics for central nervous system (CNS) disorders.[3] Its unique structural features, most notably the N-cyclopropylmethyl group, impart desirable pharmacological properties to the resulting molecules, particularly in the modulation of opioid receptors. This guide provides an in-depth exploration of the synthesis, derivatization, and strategic applications of this compound, offering detailed protocols and insights for researchers and drug development professionals.

Physicochemical Properties and Synthesis of this compound

PropertyValueReference
CAS Number 49682-96-4[4]
Molecular Formula C₉H₁₅NO[4]
Molecular Weight 153.22 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 235-240 °C at 760 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, DMSO)

The synthesis of this compound is most commonly achieved through the N-alkylation of 4-piperidone, a readily available starting material. The cyclopropylmethyl group is introduced via reaction with a suitable cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidone ring attacks the electrophilic carbon of the cyclopropylmethyl halide.

4-Piperidone 4-Piperidone Product This compound 4-Piperidone->Product Cyclopropylmethyl_bromide Cyclopropylmethyl bromide Cyclopropylmethyl_bromide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product

Caption: General synthetic scheme for this compound.

Protocol 1: Synthesis of this compound via N-Alkylation

Objective: To synthesize this compound from 4-piperidone hydrochloride.

Materials:

  • 4-Piperidone hydrochloride

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile. Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.

  • Alkylation: To the stirred suspension, add cyclopropylmethyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.

Expected Yield: 70-85%.

Key Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex molecules with significant therapeutic potential. The ketone functionality at the 4-position serves as a convenient handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and Grignard additions, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures.

Opioid Receptor Modulators: The Significance of the N-Cyclopropylmethyl Group

A primary application of this compound is in the development of opioid receptor modulators. The N-cyclopropylmethyl substituent is a well-established pharmacophore that often imparts opioid receptor antagonist or partial agonist properties to a molecule.[5] This is exemplified by the clinically used opioid antagonists naloxone and naltrexone, both of which feature this moiety. The prevailing hypothesis for this effect is that the cyclopropylmethyl group occupies a specific hydrophobic pocket within the opioid receptor binding site, inducing a conformational change that prevents or attenuates the receptor activation typically caused by agonists.[5]

The synthesis of these modulators frequently involves the reductive amination of this compound with a primary amine, a robust and widely used reaction in medicinal chemistry.

Start This compound Product N-Substituted 4-amino-1-(cyclopropylmethyl)piperidine (Opioid Modulator Precursor) Start->Product Amine Primary Amine (R-NH₂) Amine->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Solvent Solvent (e.g., DCE, THF) Solvent->Product

Caption: Reductive amination of this compound.

Protocol 2: Reductive Amination for the Synthesis of an Opioid Modulator Precursor

Objective: To synthesize a 4-anilino-1-(cyclopropylmethyl)piperidine derivative, a common core structure in potent opioid receptor ligands.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Imine Formation: To a solution of this compound (1.0 eq) in anhydrous DCE, add aniline (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine intermediate.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-anilino-1-(cyclopropylmethyl)piperidine derivative.

Expected Yield: 60-80%.

Compound DerivativeTarget ReceptorBiological Activity (Kᵢ or IC₅₀)Reference
trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivativesOpioid ReceptorsKₑ values in the low nM range for κ-opioid receptor antagonism[6]
4-Substituted piperidine analogues of tetrahydroquinoline 1μ- and δ-Opioid ReceptorsKᵢ values in the low nM range for MOR and DOR binding[7]
JDTic analoguesκ-Opioid ReceptorKₑ value of 0.03 nM for kappa receptor antagonism[6]
Beyond Opioids: A Versatile Scaffold for Diverse CNS Targets

The utility of this compound extends beyond the realm of opioid research. Its structural features are amenable to the design of ligands for a variety of CNS targets. For instance, derivatives have been synthesized and evaluated as N-type calcium channel blockers for the potential treatment of neuropathic pain.[3] Furthermore, the piperidin-4-one core has been incorporated into molecules targeting metabotropic glutamate receptors, which are implicated in a range of neurological and psychiatric disorders.

Application in Kinase and Enzyme Inhibition

The piperidin-4-one scaffold is not limited to CNS targets. It has also been employed in the development of inhibitors for other important biological targets. For example, derivatives of 4-aminopiperidine have been instrumental in the discovery of potent inhibitors of Akt kinases, a family of enzymes involved in cell survival and proliferation, with implications for cancer therapy.[8] Additionally, a novel analogue of the DPP-4 inhibitor Alogliptin, used for the treatment of type 2 diabetes, was synthesized using a spirocyclic piperidin-4-one derivative, showcasing the adaptability of this core structure.[9]

Conclusion and Future Perspectives

This compound is a prime example of a "smart" building block in medicinal chemistry. Its straightforward synthesis and the strategic placement of a reactive ketone handle, combined with the pharmacologically significant N-cyclopropylmethyl group, provide a powerful platform for the generation of diverse and potent drug candidates. The continued exploration of novel derivatization strategies and the application of this scaffold to a broader range of biological targets will undoubtedly lead to the discovery of new and improved therapeutics. For researchers in the field of drug discovery, a thorough understanding of the chemistry and applications of this compound is an invaluable asset in the quest for innovative medicines.

References

The Strategic Role of 1-(Cyclopropylmethyl)piperidin-4-one in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Antiviral Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. In the realm of antiviral research, piperidine-containing molecules have demonstrated significant therapeutic potential, particularly as inhibitors of viral entry and replication.[2][3][4] This application note delves into the specific utility of a key synthetic intermediate, 1-(cyclopropylmethyl)piperidin-4-one , in the development of next-generation antiviral agents, with a focus on HIV-1 entry inhibitors targeting the CCR5 co-receptor.

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host T-cells.[5] Small molecules that can bind to and block this receptor act as potent entry inhibitors, effectively preventing the virus from initiating its replication cycle.[6] The development of CCR5 antagonists represents a significant advancement in antiretroviral therapy. The unique structural features of this compound, particularly the N-cyclopropylmethyl group, offer a valuable building block for the synthesis of novel CCR5 antagonists with potentially improved potency, selectivity, and pharmacokinetic profiles.

This document will provide a detailed overview of the synthetic applications of this compound, focusing on a key chemical transformation—reductive amination—to generate advanced intermediates for antiviral drug discovery. We will explore the rationale behind this synthetic strategy and provide a detailed, field-proven protocol for its implementation.

Core Synthetic Strategy: Reductive Amination of this compound

A pivotal step in the elaboration of the this compound scaffold is the introduction of a substituted amine at the C4 position. Reductive amination is a robust and widely employed method for this transformation in pharmaceutical synthesis. This reaction involves the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine.

The choice of the amine component is critical and is typically guided by the structure-activity relationships (SAR) of the target antiviral compounds. For the synthesis of many CCR5 antagonists, an aniline or a substituted aniline derivative is often employed. The resulting N-aryl-4-aminopiperidine core serves as a versatile platform for further functionalization to achieve high-affinity binding to the CCR5 receptor.

The general workflow for the synthesis of these key intermediates is depicted below:

G cluster_0 Synthesis of N-Aryl-4-aminopiperidine Intermediate A This compound C Iminium Ion Intermediate A->C Acid Catalyst B Substituted Aniline B->C D N-Aryl-1-(cyclopropylmethyl)piperidin-4-amine C->D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the reductive amination of this compound.

Detailed Experimental Protocol: Synthesis of a Model N-Aryl-1-(cyclopropylmethyl)piperidin-4-amine Intermediate

This protocol describes a representative procedure for the synthesis of a key building block for CCR5 antagonists, starting from this compound.

Objective: To synthesize N-(4-bromophenyl)-1-(cyclopropylmethyl)piperidin-4-amine via reductive amination.

Materials:

  • This compound (1 equivalent)

  • 4-Bromoaniline (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 4-bromoaniline followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes. The reaction is exothermic, and portion-wise addition helps to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-bromophenyl)-1-(cyclopropylmethyl)piperidin-4-amine as a pure solid.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides like sodium borohydride, which minimizes side reactions and is compatible with the slightly acidic conditions required for iminium ion formation.

  • Acid Catalyst: The addition of a catalytic amount of acetic acid is crucial to protonate the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack by the aniline and promoting the formation of the iminium ion intermediate.

  • Anhydrous Conditions: The use of an anhydrous solvent is important as the presence of water can hydrolyze the iminium ion intermediate back to the starting materials and can also react with the reducing agent.

  • Aqueous Workup: The basic quench with sodium bicarbonate neutralizes the acetic acid and any remaining acidic species, facilitating a clean extraction of the amine product into the organic phase.

Application in the Synthesis of Advanced Antiviral Scaffolds

The N-aryl-1-(cyclopropylmethyl)piperidin-4-amine intermediate, synthesized as described above, is a valuable precursor for the construction of more complex CCR5 antagonists. The secondary amine and the aryl ring provide two key points for further chemical modification.

For instance, the secondary amine can be acylated or alkylated to introduce functionalities that enhance binding affinity and specificity for the CCR5 receptor. The aryl ring, in this case, a bromophenyl group, is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other molecular fragments that are known to interact with key residues in the CCR5 binding pocket.

The synthetic pathway to a more complex CCR5 antagonist scaffold is illustrated below:

G cluster_1 Elaboration of the Piperidine Intermediate D N-Aryl-1-(cyclopropylmethyl) piperidin-4-amine E Acylation/Alkylation of secondary amine D->E Introduce R1 F Cross-coupling on Aryl Ring E->F Introduce R2 G Advanced CCR5 Antagonist Scaffold F->G

Caption: Synthetic elaboration of the N-aryl-4-aminopiperidine intermediate.

Quantitative Data Summary

While specific yields will vary depending on the scale and precise reaction conditions, the reductive amination of this compound with various anilines is generally a high-yielding transformation.

Reactant 1Reactant 2Reducing AgentTypical Yield RangePurity (post-chromatography)
This compound4-BromoanilineNaBH(OAc)₃75-90%>98%
This compound3,4-DichloroanilineNaBH(OAc)₃70-85%>98%
This compound4-MethoxyanilineNaBH(OAc)₃80-95%>98%

Conclusion and Future Perspectives

This compound is a strategically important building block in the synthesis of novel antiviral agents, particularly HIV-1 entry inhibitors. Its utility is exemplified by its efficient conversion into N-aryl-4-aminopiperidine intermediates via reductive amination, a robust and scalable synthetic method. These intermediates serve as a versatile platform for the construction of complex molecular architectures designed to interact with high affinity and specificity with viral targets like the CCR5 co-receptor. The continued exploration of derivatives of this compound holds significant promise for the discovery of new antiviral therapeutics with improved efficacy and resistance profiles.

References

stereoselective synthesis using 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereoselective Synthesis of Chiral Piperidine Scaffolds from 1-(Cyclopropylmethyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidines

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its three-dimensional structure is ideal for exploring chemical space in drug discovery, and the introduction of stereocenters can dramatically influence pharmacological activity, selectivity, and pharmacokinetic profiles.[2] Specifically, chiral 4-hydroxypiperidines and related derivatives derived from this compound are key intermediates in the synthesis of various biologically active compounds. The cyclopropylmethyl group, in particular, is a valuable moiety in drug design, often contributing to improved metabolic stability and receptor affinity.[3]

Achieving stereocontrol in the synthesis of substituted piperidines is therefore a critical objective. This technical guide provides detailed application notes and protocols for two powerful stereoselective transformations of this compound: biocatalytic asymmetric reduction to yield chiral secondary alcohols and diastereoselective Grignard addition to generate chiral tertiary alcohols.

Application Note 1: Biocatalytic Asymmetric Reduction for the Synthesis of Enantiopure (R)- and (S)-4-Hydroxy-1-(cyclopropylmethyl)piperidine

Expertise & Rationale: The Power of Ketoreductases (KREDs)

Biocatalysis, particularly the use of ketoreductases (KREDs), offers a highly efficient and environmentally friendly route to chiral alcohols.[4] These enzymes catalyze the stereoselective reduction of prochiral ketones with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).[5] The primary advantages of KREDs include mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity, and the elimination of heavy metal catalysts. The stereochemical outcome is determined by the specific enzyme selected, with both (R)- and (S)-selective KREDs being commercially available, providing access to either enantiomer of the target alcohol from the same starting material. A critical component of these reactions is the cofactor, typically NADPH or NADH, which must be regenerated in situ using a sacrificial substrate like isopropanol or glucose, making the process economically viable on a preparative scale.[5]

Workflow for Biocatalytic Asymmetric Reduction

cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Workup & Analysis start This compound reaction_vessel Reaction Incubation (e.g., 30°C, 200 rpm) start->reaction_vessel buffer Phosphate Buffer buffer->reaction_vessel kred Ketoreductase (KRED) kred->reaction_vessel cofactor NADP+/NADPH cofactor->reaction_vessel cosubstrate Isopropanol (for regeneration) cosubstrate->reaction_vessel quench Quench with Organic Solvent (e.g., Ethyl Acetate) reaction_vessel->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (e.g., Column Chromatography) dry->purify analyze Chiral HPLC Analysis purify->analyze

Caption: General workflow for the biocatalytic reduction of this compound.

Detailed Experimental Protocol: KRED-Catalyzed Reduction

This protocol describes a representative procedure for the asymmetric reduction of this compound using a commercially available ketoreductase screening kit.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer solution and adjust the pH to 7.0.

    • Prepare a stock solution of this compound at 100 mg/mL in isopropanol.

    • Prepare a cofactor solution of NADP⁺ at 10 mg/mL in the phosphate buffer.

  • Reaction Setup (Screening Scale):

    • To individual vials in a 24-well plate, add 5 mg of each lyophilized KRED enzyme powder.

    • To each vial, add 480 µL of the 100 mM phosphate buffer (pH 7.0).

    • Add 10 µL of the NADP⁺ solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate stock solution (final substrate concentration ~2 mg/mL).

    • Seal the plate and place it in an incubator shaker at 30°C and 200 rpm.

  • Reaction Monitoring and Workup:

    • After 24 hours, quench the reaction by adding 500 µL of ethyl acetate to each well.

    • Mix thoroughly and centrifuge to separate the layers.

    • Carefully transfer the organic (top) layer to a clean vial.

    • Analyze the organic layer directly by GC or LC-MS to determine conversion.

    • For enantiomeric excess determination, evaporate the solvent and redissolve the residue in the mobile phase for chiral HPLC analysis.

  • Scale-Up and Purification:

    • For a preparative scale reaction (e.g., 1 gram of substrate), the reaction volume is scaled up proportionally.

    • After the reaction is complete, extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude alcohol by flash column chromatography on silica gel to yield the pure chiral 4-hydroxy-1-(cyclopropylmethyl)piperidine.

Representative Data for Biocatalytic Reduction

The following table presents typical results expected from a KRED-catalyzed reduction of N-substituted piperidinones, based on literature for analogous substrates.[4][6]

EntryKRED VariantStereopreferenceConversion (%)Enantiomeric Excess (ee, %)
1KRED-A(S)-selective>99>99
2KRED-B(R)-selective>99>99

Application Note 2: Diastereoselective Addition of Grignard Reagents for the Synthesis of Chiral Tertiary Alcohols

Expertise & Rationale: Creating α-Quaternary Stereocenters

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of this compound is a powerful method for constructing C-C bonds and generating tertiary alcohols.[7] When the resulting product creates a new stereocenter, controlling the diastereoselectivity of this addition is crucial. The facial selectivity of the nucleophilic attack on the ketone is influenced by the steric environment of the piperidine ring. The incoming nucleophile will preferentially attack from the less hindered face, which is typically the equatorial position, leading to the formation of one diastereomer in excess.[8] This strategy is highly effective for synthesizing 4-alkyl-4-hydroxypiperidine derivatives, which are valuable intermediates in drug discovery.[8][9]

Workflow for Diastereoselective Grignard Addition

cluster_prep Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Analysis ketone This compound addition Reagent Addition (e.g., 0°C to rt) ketone->addition solvent Anhydrous Solvent (e.g., THF, Et2O) solvent->addition grignard Grignard Reagent (e.g., MeMgBr) grignard->addition quench Quench with aq. NH4Cl addition->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (e.g., Column Chromatography) dry->purify analyze NMR/HPLC Analysis for dr purify->analyze

Caption: General workflow for the diastereoselective addition of a Grignard reagent.

Detailed Experimental Protocol: Diastereoselective Methylation

This protocol describes a representative procedure for the diastereoselective addition of methylmagnesium bromide to this compound.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

    • Dissolve the ketone in anhydrous tetrahydrofuran (THF) (to make a 0.2 M solution).

    • Cool the solution to 0°C in an ice bath.

  • Grignard Addition:

    • Slowly add methylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture back to 0°C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(cyclopropylmethyl)-4-methylpiperidin-4-ol. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

Representative Data for Diastereoselective Grignard Addition

The following table presents typical results for the addition of various Grignard reagents to cyclic ketones, demonstrating high diastereoselectivity.[8]

EntryGrignard Reagent (R-MgX)Product (R-group at C4)Yield (%)Diastereomeric Ratio (dr)
1MeMgBrMethyl85-95>95:5
2EtMgBrEthyl80-90>95:5
3VinylMgBrVinyl75-85>90:10
4PhMgBrPhenyl80-90>95:5

Protocol: Chiral HPLC Analysis of 4-Hydroxy-1-(cyclopropylmethyl)piperidine Enantiomers

Rationale for Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard and most reliable method for determining the enantiomeric purity of chiral compounds.[10] The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.[11]

Detailed Experimental Protocol: Chiral HPLC Method

This protocol provides a general starting point for developing a chiral HPLC method for the analysis of the secondary alcohol product. Optimization may be required.

  • Instrumentation and Column:

    • HPLC system with UV detector.

    • Chiral Column: A polysaccharide-based column such as a Chiralcel OD-H or Chiralpak AD-H is a good starting point for screening.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (Hexane:IPA).

    • For basic compounds like piperidines, add a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v) to improve peak shape and resolution.

    • Filter and degas the mobile phase before use.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a small amount of the analyte (approx. 1 mg/mL) in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a sample of the racemic 4-hydroxy-1-(cyclopropylmethyl)piperidine to determine the retention times of both enantiomers and calculate the resolution factor.

    • Inject the sample from the stereoselective synthesis to determine the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

Prospectus on the Application of 1-(Cyclopropylmethyl)piperidin-4-one in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Piperidine and Cyclopropylmethyl Moieties in Agrochemical Design

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic selection of molecular scaffolds is paramount. The piperidine ring, a saturated six-membered heterocycle, has emerged as a privileged structure in the design of modern fungicides, insecticides, and herbicides.[1][2] Its conformational flexibility allows for optimal binding to target proteins, while its basic nitrogen atom provides a handle for modifying physicochemical properties such as solubility and systemic movement within the plant. The integration of the piperidine moiety has been a key strategy in the development of successful commercial products that combat a wide range of plant pathogens.[3]

Concurrently, the cyclopropyl group has been increasingly recognized for its ability to confer unique and advantageous properties to bioactive molecules.[2] This highly strained, three-membered ring can act as a metabolically stable bioisostere for a double bond or a gem-dimethyl group, often leading to enhanced potency and favorable metabolic profiles. The cyclopropylmethyl substituent, in particular, is found in a number of biologically active compounds, where it can contribute to optimal target engagement and improved pharmacokinetics.

This document presents a scientific prospectus on the utility of 1-(cyclopropylmethyl)piperidin-4-one as a versatile and high-potential starting material for the synthesis of next-generation agrochemicals. While direct, commercialized applications of this specific precursor are not extensively documented in public-domain literature, its constituent parts—the N-cyclopropylmethyl group and the reactive piperidin-4-one core—position it as a prime candidate for discovery and development programs. This guide will provide a detailed exploration of its synthetic potential, along with robust protocols for its derivatization and subsequent biological evaluation in an agricultural context.

Physicochemical Properties of the Core Synthon

A thorough understanding of the starting material's properties is critical for reaction design and optimization.

PropertyValue
CAS Number 49682-96-4
Molecular Formula C₉H₁₅NO
Molecular Weight 153.22 g/mol
Appearance Colorless to yellow liquid
Boiling Point Approx. 235 °C
Density Approx. 1.01 g/cm³
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, THF)

Synthetic Utility and Key Transformational Pathways

The chemical reactivity of this compound is dominated by the ketone functional group at the C4 position. This ketone serves as an exceptionally versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the rapid generation of molecular diversity.

The primary synthetic transformations available from this core structure include:

  • Reductive Amination: The reaction of the ketone with a primary or secondary amine, followed by reduction of the resulting imine/enamine, is a powerful method for introducing a diverse range of N-substituted amino groups at the C4 position. This is a cornerstone reaction for building many biologically active molecules.

  • Wittig Reaction: Allows for the conversion of the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.

  • Aldol Condensation: Reaction with other carbonyl-containing compounds to form α,β-unsaturated ketones, which are valuable Michael acceptors for further synthetic elaboration.

  • Grignard and Organolithium Additions: Enables the introduction of a wide variety of alkyl, aryl, and other carbon-based substituents at the C4 position, converting the ketone into a tertiary alcohol.

These pathways facilitate the exploration of a vast chemical space around the piperidine core, which is essential for identifying novel structures with potent agrochemical activity.

G start This compound reductive_amination Reductive Amination (+ R1R2NH, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (+ Ph3P=CHR) start->wittig aldol Aldol Condensation (+ RCHO, Base) start->aldol grignard Grignard Addition (+ RMgBr) start->grignard product_amine 4-Amino Piperidine Derivatives reductive_amination->product_amine product_alkene 4-Alkylidene Piperidine Derivatives wittig->product_alkene product_enone 4-Substituted Piperidine-α,β-unsaturated ketones aldol->product_enone product_alcohol 4-Alkyl-4-hydroxy Piperidine Derivatives grignard->product_alcohol

Caption: Key synthetic pathways from this compound.

Application Protocol: Prospective Synthesis of a Novel Fungicide Candidate

This section outlines a hypothetical, yet scientifically grounded, multi-step synthesis of a novel fungicide candidate, designated FGC-1 (Fungicide Candidate-1) , starting from this compound. The design of FGC-1 is inspired by the structures of known succinate dehydrogenase inhibitor (SDHI) fungicides, which often feature a central amide linkage and a substituted aromatic ring.

Workflow for the Synthesis of FGC-1

G cluster_0 Synthesis Pathway A 1-(Cyclopropylmethyl) piperidin-4-one B Reductive Amination (NH4OAc, NaBH3CN) A->B Step 1 C Intermediate 1: 4-Amino-1-(cyclopropylmethyl) piperidine B->C D Amide Coupling (2-chloronicotinoyl chloride, Et3N) C->D Step 2 E Final Product (FGC-1): N-(1-(cyclopropylmethyl)piperidin-4-yl)- 2-chloronicotinamide D->E

Caption: Synthetic workflow for the prospective fungicide FGC-1.

Step-by-Step Synthesis Protocol for FGC-1

Objective: To synthesize N-(1-(cyclopropylmethyl)piperidin-4-yl)-2-chloronicotinamide (FGC-1).

Materials:

  • This compound (98% purity)

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • 2-Chloronicotinoyl chloride

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol:

Step 1: Synthesis of 4-Amino-1-(cyclopropylmethyl)piperidine (Intermediate 1)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (5.0 g, 32.6 mmol) and anhydrous methanol (100 mL).

  • Addition of Reagents: Add ammonium acetate (25.1 g, 326 mmol, 10 equivalents) to the solution and stir until fully dissolved.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (2.25 g, 35.9 mmol, 1.1 equivalents) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent selective for the iminium ion formed in situ, minimizing the reduction of the starting ketone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose excess reducing agent. Then, basify the solution to pH ~12 with 6M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel.

Step 2: Synthesis of FGC-1 via Amide Coupling

  • Reaction Setup: Dissolve the crude Intermediate 1 (assumed 32.6 mmol) in anhydrous dichloromethane (120 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Base Addition: Add triethylamine (6.8 mL, 48.9 mmol, 1.5 equivalents). Causality: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction.

  • Acylation: Prepare a solution of 2-chloronicotinoyl chloride (6.3 g, 35.9 mmol, 1.1 equivalents) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC for the formation of the product.

  • Workup: Quench the reaction with saturated NaHCO₃ solution (50 mL). Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography (e.g., 50-100% Ethyl Acetate in Hexanes gradient) to yield the final product, FGC-1.

Proposed Mechanism of Action and Biological Evaluation Protocols

Postulated Mechanism of Action: The FGC-1 structure, incorporating a pyridinecarboxamide moiety, is characteristic of SDHI fungicides. We hypothesize that FGC-1 will act by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This inhibition blocks cellular respiration and energy production, ultimately leading to fungal cell death. The N-(cyclopropylmethyl)piperidin-4-yl portion would serve as the "anchor" or "tail" group, influencing binding affinity within the ubiquinone-binding site of the enzyme, as well as impacting the molecule's systemic properties.

Protocol 1: In Vitro Antifungal Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of FGC-1 against a panel of key plant pathogenic fungi.

Materials:

  • FGC-1 (dissolved in DMSO to make a 10,000 ppm stock solution)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Cultures of target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Sterile water, DMSO, sterile cork borer (5 mm)

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 50-55 °C in a water bath.

  • Serial Dilution: Add the appropriate volume of FGC-1 stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 ppm). A control plate will contain DMSO only. Swirl gently to mix and pour into petri dishes.

  • Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Seal the plates with parafilm and incubate at 25 °C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC₅₀ value.

Protocol 2: Greenhouse Protective Activity Assay (Example: Tomato Late Blight)

Objective: To evaluate the ability of FGC-1 to protect tomato plants from infection by Phytophthora infestans.

Materials:

  • 4-week-old tomato plants (cultivar 'Moneymaker' or similar)

  • FGC-1 formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Spore suspension of Phytophthora infestans (1 x 10⁵ sporangia/mL)

  • Greenhouse with controlled temperature (18-22 °C) and high humidity (>90%)

  • Spray equipment

Procedure:

  • Treatment: Prepare spray solutions of FGC-1 at various concentrations (e.g., 200, 100, 50, 25 ppm). Include a blank control (water + formulation blank) and a positive control (commercial fungicide).

  • Application: Spray the tomato plants with the test solutions until runoff, ensuring complete coverage of the foliage. Allow the plants to dry for 24 hours.

  • Inoculation: After 24 hours, spray the treated plants with the P. infestans spore suspension.

  • Incubation: Place the plants in a high-humidity chamber for 48 hours to promote infection, then move them to a greenhouse bench.

  • Disease Assessment: After 5-7 days, assess the disease severity on each leaf by estimating the percentage of leaf area covered by lesions.

  • Analysis: Calculate the protective efficacy (%) using the formula: Efficacy = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100.

Conclusion

While this compound may not yet be a widely cited precursor in the agrochemical literature, its structural components are of high strategic value in modern pesticide design. The reactive ketone handle provides a gateway to a rich diversity of chemical structures. The protocols and prospective synthesis outlined in this guide demonstrate its significant potential as a building block for the discovery of novel, potent fungicides. Researchers in the field are encouraged to explore the synthetic versatility of this synthon to address the ongoing challenges in crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1-(cyclopropylmethyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. This guide is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: Product Discoloration (Yellow to Brown Hue)

Question: My final product of this compound has a distinct yellow or brownish tint after synthesis. What is the likely cause, and how can I obtain a colorless product?

Answer:

Discoloration in piperidin-4-one derivatives is a frequent observation and is typically indicative of the presence of oxidized impurities or residual starting materials. The tertiary amine functionality is susceptible to oxidation, and prolonged exposure to air, particularly at elevated temperatures, can lead to the formation of colored byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored product.

Issue 2: Incomplete Reaction or Presence of Starting Materials

Question: My post-synthesis analysis (TLC, GC-MS) shows the presence of unreacted 4-piperidone or cyclopropylmethyl bromide. How can I remove these from my product?

Answer:

The presence of starting materials indicates an incomplete reaction. While optimizing the reaction conditions is the primary solution, post-synthesis purification can effectively remove these impurities. Unreacted 4-piperidone, being a secondary amine, and the alkylating agent can often be separated from the desired tertiary amine product.

Purification Strategy:

  • Acid-Base Extraction: This classical method leverages the differing basicity of the secondary amine (4-piperidone) and the tertiary amine product. By carefully adjusting the pH of an aqueous solution during a liquid-liquid extraction, a separation can be achieved. However, this can be cumbersome and may lead to emulsions.

  • Vacuum Distillation: This is often the most effective method. This compound has a predicted boiling point of approximately 252.7°C at atmospheric pressure, which is significantly different from the boiling points of the likely starting materials.[1] Distillation under reduced pressure will lower the boiling point, preventing thermal degradation.

Issue 3: Presence of High-Boiling Impurities or Polymeric Byproducts

Question: After vacuum distillation, I still observe a baseline on my GC trace or a non-volatile residue in the distillation flask. What are these impurities and how can I address this?

Answer:

High-boiling impurities can arise from several sources, including the formation of dimers or polymers through self-condensation or aza-Michael addition reactions, especially under basic conditions.[2][3]

Mitigation and Purification:

  • Reaction Optimization: Ensure the reaction is carried out at the lowest effective temperature and for the minimum time necessary to minimize byproduct formation.

  • Purification Method - Vacuum Distillation: A carefully executed fractional vacuum distillation is the most effective method to separate the desired product from higher boiling point impurities. It is crucial to monitor the distillation temperature and pressure closely to ensure a clean separation.

  • Column Chromatography: For high-purity requirements where distillation is insufficient, column chromatography can be employed.

    Parameter Recommendation Rationale
    Stationary Phase Silica gelStandard choice for moderately polar compounds.
    Mobile Phase Hexane/Ethyl Acetate with 1% TriethylamineThe addition of a small amount of a basic modifier like triethylamine is crucial to prevent peak tailing of the amine on the acidic silica gel.[2]
    Gradient Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.To effectively separate compounds with different polarities.

Frequently Asked Questions (FAQs)

Q1: Is this compound a solid or a liquid at room temperature?

A1: this compound is a liquid at room temperature.[4][5]

Q2: What is the recommended purification method for this compound on a laboratory scale?

A2: For typical laboratory-scale purification to remove starting materials, colored impurities, and low-boiling byproducts, vacuum distillation is the most practical and effective method.

Q3: Can I use crystallization to purify this compound?

A3: As the compound itself is a liquid, direct crystallization is not feasible. However, if you are working with a solid derivative (e.g., a salt or an oxime), crystallization can be an excellent purification technique. Common solvents for piperidin-4-one derivatives include ethanol, methanol, and mixtures like ethanol/ethyl acetate or benzene/petroleum ether.[6][7]

Q4: What are the key parameters to control during vacuum distillation?

A4: The most critical parameters are:

  • Pressure: A stable, low pressure is essential to reduce the boiling point and prevent thermal decomposition.

  • Temperature: The temperature of the heating mantle and the vapor temperature should be carefully monitored to ensure a clean separation of fractions.

  • Stirring: Vigorous stirring of the distillation flask is necessary to prevent bumping and ensure even heating.

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. A mass spectrum of the pure compound is available for comparison.[8]

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or triethylamine) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities. Spectral data for this compound is available in databases.[9]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle while stirring.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities that distill first at a lower temperature.

    • Main Fraction: As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean collection flask and collect the main fraction.

    • High-Boiling Residue: Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of high-boiling impurities.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Caption: Step-by-step vacuum distillation workflow.

References

optimizing reaction conditions for 1-(cyclopropylmethyl)piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(cyclopropylmethyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. The piperidin-4-one scaffold is a crucial intermediate in the development of various pharmaceuticals.[1][2][3] This guide provides detailed protocols and addresses potential challenges to help you optimize your reaction conditions.

I. Overview of Synthetic Strategies

The synthesis of this compound can be primarily achieved through two common pathways:

  • Reductive Amination: This one-pot reaction involves the condensation of piperidin-4-one with cyclopropanecarboxaldehyde in the presence of a reducing agent.

  • N-Alkylation: This method consists of the direct alkylation of piperidin-4-one with a cyclopropylmethyl halide.

The choice of strategy depends on the availability of starting materials, desired purity, and scalability of the reaction.

Reaction Pathway Diagram

Synthetic_Pathways cluster_0 Reductive Amination cluster_1 N-Alkylation Piperidin-4-one_RA Piperidin-4-one Product_RA This compound Piperidin-4-one_RA->Product_RA + Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Product_RA Reducing Agent (e.g., NaBH(OAc)3) Piperidin-4-one_Alk Piperidin-4-one Product_Alk This compound Piperidin-4-one_Alk->Product_Alk + Cyclopropylmethyl_halide Cyclopropylmethyl Bromide/Iodide Cyclopropylmethyl_halide->Product_Alk Base (e.g., K2CO3, Et3N)

Caption: Synthetic routes to this compound.

II. Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Reductive Amination Route

Question 1: My reductive amination reaction is slow or incomplete. What are the possible causes and solutions?

Answer:

Several factors can contribute to a sluggish or incomplete reductive amination. Here's a systematic approach to troubleshooting:

  • Reducing Agent Choice and Quality:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the preferred reagent for this transformation due to its mildness and selectivity.[4][5][6][7] It is particularly effective for reductive aminations of ketones.[7]

    • Moisture Sensitivity: NaBH(OAc)₃ is highly sensitive to moisture.[8] Ensure you are using a freshly opened bottle or that it has been stored under anhydrous conditions.

    • Alternative Reducing Agents: If NaBH(OAc)₃ is not effective, consider sodium cyanoborohydride (NaBH₃CN). However, be aware of its toxicity and the need for careful pH control.

  • Solvent Selection:

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the most commonly used solvents for reductive aminations with NaBH(OAc)₃.[5]

    • Avoid protic solvents like methanol, as they can react with the reducing agent.[6][8]

  • Reaction Temperature:

    • Most reductive aminations proceed well at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate. However, be cautious as higher temperatures can lead to side product formation.

  • pH of the Reaction Mixture:

    • The formation of the intermediate iminium ion is acid-catalyzed.[5] Adding a small amount of acetic acid (1-2 equivalents) can significantly accelerate the reaction.

Question 2: I am observing significant amounts of the alcohol byproduct (1-(cyclopropylmethyl)piperidin-4-ol). How can I minimize this?

Answer:

The formation of the alcohol byproduct is a common issue and typically results from the reduction of the starting ketone before imine formation.

  • Order of Addition: Add the reducing agent last, after allowing the piperidin-4-one and cyclopropanecarboxaldehyde to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation.

  • Choice of Reducing Agent: NaBH(OAc)₃ is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[6] If you are using NaBH₄, ensure the imine formation is complete before its addition.[8]

  • Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to push the equilibrium towards imine formation.

Question 3: How do I effectively monitor the progress of the reaction?

Answer:

  • Thin Layer Chromatography (TLC): This is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials from the product. Stain with potassium permanganate or iodine to visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information and can help identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of an aliquot from the reaction mixture can show the disappearance of the aldehyde proton from cyclopropanecarboxaldehyde and the appearance of new signals corresponding to the product.

N-Alkylation Route

Question 4: My N-alkylation reaction is not going to completion, and I see a lot of unreacted piperidin-4-one. How can I improve the yield?

Answer:

Incomplete N-alkylation is often due to issues with the base, solvent, or alkylating agent.

  • Choice of Base:

    • A moderately strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices.

    • Ensure the base is anhydrous, as water can hydrolyze the alkylating agent.

  • Solvent:

    • A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is generally preferred.[9] These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction.

  • Alkylating Agent:

    • Cyclopropylmethyl bromide is a reactive alkylating agent.[10] Using cyclopropylmethyl iodide can sometimes increase the reaction rate, as iodide is a better leaving group. You can generate the iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).

    • The stability of cyclopropylmethyl bromide can be a concern; store it in a cool, dark place.[10]

  • Temperature:

    • If the reaction is slow at room temperature, heating the mixture (e.g., to 60-80 °C) can increase the rate of alkylation.

Question 5: I am observing the formation of a quaternary ammonium salt as a byproduct. How can I prevent this?

Answer:

The formation of a quaternary ammonium salt occurs when the product, this compound, is further alkylated.

  • Stoichiometry: Use a slight excess of piperidin-4-one (1.1-1.2 equivalents) relative to the cyclopropylmethyl halide.

  • Slow Addition: Add the cyclopropylmethyl halide slowly to the reaction mixture containing piperidin-4-one and the base. This maintains a low concentration of the alkylating agent and favors the mono-alkylation product.[9]

General Troubleshooting

Question 6: I am having difficulty purifying the final product. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the basic nature and potential water solubility of the product.

  • Extraction:

    • After the reaction, perform an aqueous workup. If the reaction was acidic, neutralize it with a base like sodium bicarbonate or sodium carbonate.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine to remove residual water.

  • Column Chromatography:

    • Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane and methanol, is often effective.

    • To prevent streaking of the basic amine product on the acidic silica gel, you can pre-treat the silica with a small amount of triethylamine (e.g., 1% in the eluent).

  • Distillation:

    • If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method for larger scales.

III. Optimized Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from established procedures for reductive amination.[4][5][7]

  • To a solution of piperidin-4-one (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M), add acetic acid (1.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Cyclopropylmethyl Bromide
  • To a solution of piperidin-4-one (1.2 eq) in acetonitrile (0.5 M), add potassium carbonate (2.0 eq).

  • Add cyclopropylmethyl bromide (1.0 eq) dropwise at room temperature.[11]

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Data Summary Table
ParameterReductive AminationN-Alkylation
Key Reagents Piperidin-4-one, Cyclopropanecarboxaldehyde, NaBH(OAc)₃Piperidin-4-one, Cyclopropylmethyl bromide, K₂CO₃
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetonitrile (ACN) or Dimethylformamide (DMF)
Temperature Room TemperatureRoom Temperature to 60 °C
Typical Yield 70-90%60-80%
Key Byproducts 1-(cyclopropylmethyl)piperidin-4-olQuaternary ammonium salt

Troubleshooting Workflow

Troubleshooting_Workflow cluster_RA Reductive Amination Issues cluster_Alk N-Alkylation Issues start Low Yield or Incomplete Reaction check_reagents_RA Check Reagent Quality (NaBH(OAc)3, Aldehyde) start->check_reagents_RA check_reagents_Alk Check Reagent Quality (Alkyl Halide) start->check_reagents_Alk check_conditions_RA Optimize Conditions (Solvent, Temperature, pH) check_reagents_RA->check_conditions_RA Reagents OK solution_reagents_RA Use Fresh Reagents check_reagents_RA->solution_reagents_RA Degraded byproduct_RA Alcohol Byproduct Observed? check_conditions_RA->byproduct_RA Conditions OK solution_conditions_RA Use Anhydrous Solvent Add Acetic Acid check_conditions_RA->solution_conditions_RA Suboptimal solution_byproduct_RA Add Reducing Agent Last byproduct_RA->solution_byproduct_RA Yes check_conditions_Alk Optimize Conditions (Base, Solvent, Temp.) check_reagents_Alk->check_conditions_Alk Reagents OK solution_reagents_Alk Use Fresh Alkyl Halide Consider Iodide check_reagents_Alk->solution_reagents_Alk Degraded byproduct_Alk Quaternary Salt Formed? check_conditions_Alk->byproduct_Alk Conditions OK solution_conditions_Alk Use Anhydrous Solvent Stronger Base, Heat check_conditions_Alk->solution_conditions_Alk Suboptimal solution_byproduct_Alk Slow Addition of Alkyl Halide byproduct_Alk->solution_byproduct_Alk Yes

Caption: A workflow for troubleshooting common synthesis issues.

IV. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. --INVALID-LINK--

  • Wikipedia. (2023, October 29). Sodium triacetoxyborohydride. --INVALID-LINK--

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. --INVALID-LINK--

  • GlobalLinker. (n.d.). Cyclopropyl methyl bromide. --INVALID-LINK--

  • SpectraBase. (n.d.). This compound. --INVALID-LINK--

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. --INVALID-LINK--

  • LifeChem Pharma. (n.d.). Cyclopropylmethyl Bromide. --INVALID-LINK--

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: Cyclopropylmethyl bromide. --INVALID-LINK--

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. --INVALID-LINK--

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (Bromomethyl)cyclopropane. --INVALID-LINK--

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(3), 184-211. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone synthesis. --INVALID-LINK--

  • Chapman, J. H., & Taylor, D. A. H. (1966). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 1308. --INVALID-LINK--

  • Ambeed. (n.d.). Cyclopropylmethyl bromide. --INVALID-LINK--

  • Kodimuthali, A., Prasunamba, P. L., & Pal, M. (2008). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 4, 17. --INVALID-LINK--

  • Barlaam, B., Davies, A. M., Davies, N. L., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(22), 9029–9046. --INVALID-LINK--

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. --INVALID-LINK--

  • ResearchGate. (n.d.). Procedure for N-alkylation of Piperidine?. --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. --INVALID-LINK--

  • Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic letters, 18(22), 5968–5970. --INVALID-LINK--

  • SpectraBase. (n.d.). 1-(cyclopropylmethyl)-4-phenylpiperazine. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. --INVALID-LINK--

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. --INVALID-LINK--

  • Saičić, R. N., Čeković, Ž., & Marjanović, M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-799. --INVALID-LINK--

  • El-Sayed, M. A. A., Al-Hazzaa, O., & El-Adl, K. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Indian Chemical Society, 99(11), 100760. --INVALID-LINK--

  • Pelletier, S. W. (1992). Piperidine Synthesis. In The Alkaloids: Chemistry and Pharmacology (Vol. 42, pp. 1-148). Academic Press. --INVALID-LINK--

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum. --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum. --INVALID-LINK--

References

Technical Support Center: Reactions of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-(cyclopropylmethyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, minimizing the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my LC-MS with a mass corresponding to the loss of the cyclopropylmethyl group (M-55). What is happening?

A1: This is likely due to N-dealkylation of your starting material or product. This can occur under certain acidic conditions or in the presence of specific catalysts. The cyclopropylmethyl group can be cleaved, leaving behind piperidin-4-one or the corresponding N-unsubstituted product.

Q2: My reaction is clean by TLC, but after workup and purification, I see a new spot. What could this be?

A2: This could be due to the instability of your product or a side product under the purification conditions. For example, if you are using silica gel chromatography, the acidic nature of the silica can sometimes promote the rearrangement of the cyclopropylmethyl group or other acid-labile functionalities.

Q3: I am performing a reductive amination and I see a significant amount of the corresponding alcohol. How can I prevent this?

A3: The formation of [1-(cyclopropylmethyl)piperidin-4-yl]methanol is a common side product in reductive aminations, resulting from the direct reduction of the ketone starting material. This "over-reduction" can be minimized by carefully choosing your reducing agent and controlling the reaction stoichiometry and temperature.

Q4: I have a complex mixture of products with masses that don't seem to correlate to my expected product. Where should I start my investigation?

A4: A complex mixture often points to multiple side reactions occurring simultaneously. Key possibilities to investigate include the rearrangement of the cyclopropylmethyl group, aldol condensation of the piperidin-4-one, or degradation of your starting material. It is also prudent to verify the purity of your starting this compound, as commercial sources can have purities around 95%, and starting material impurities can be mistaken for side products.[1]

Troubleshooting Guide: Isolating the Issue

This section provides a systematic approach to identifying and resolving common issues encountered in reactions with this compound.

Issue 1: Appearance of an Isomeric Impurity

Symptom: You observe a new compound with the same mass as your product but a different retention time in LC or a different Rf in TLC.

Potential Cause: Rearrangement of the cyclopropylmethyl group. The high stability of the cyclopropylmethyl carbocation makes it susceptible to ring-opening and rearrangement, especially under acidic conditions.[2][3] This can lead to the formation of homoallylic or cyclobutyl isomers.

Troubleshooting Workflow:

start Isomeric Impurity Observed check_ph Check Reaction pH start->check_ph acidic Acidic Conditions? check_ph->acidic Yes neutral_basic Neutral/Basic Conditions? check_ph->neutral_basic No minimize_acid Minimize Acid Exposure - Use non-acidic catalysts - Buffer the reaction acidic->minimize_acid other_causes Consider other isomerization pathways neutral_basic->other_causes nmr_analysis Confirm Rearrangement via 1H and 13C NMR minimize_acid->nmr_analysis other_causes->nmr_analysis end Optimized Reaction nmr_analysis->end

Caption: Troubleshooting workflow for isomeric impurities.

Experimental Protocol: pH Optimization

  • Baseline: Run the reaction under your standard conditions and quantify the amount of isomeric impurity.

  • Buffering: If acidic conditions are necessary, introduce a non-nucleophilic buffer (e.g., a hindered pyridine base like 2,6-lutidine) to maintain a mildly acidic pH.

  • Alternative Catalysts: Explore Lewis acids that are less prone to promoting carbocation formation.

  • Analysis: Compare the impurity profiles of the buffered and alternative catalyst reactions with the baseline.

Issue 2: Formation of High Molecular Weight Byproducts

Symptom: You observe peaks in your mass spectrum that are approximately double the mass of your starting material or product.

Potential Cause: Aldol condensation. Under basic conditions, the enolate of this compound can react with another molecule of the ketone to form an aldol adduct, which may then dehydrate.[4][5]

Troubleshooting Workflow:

start High MW Byproducts Observed check_base Check for Basic Conditions start->check_base basic Base Present? check_base->basic Yes neutral_acidic Neutral/Acidic Conditions? check_base->neutral_acidic No minimize_base Minimize Base Exposure - Use a weaker base - Lower reaction temperature basic->minimize_base other_causes Consider other dimerization pathways neutral_acidic->other_causes ms_ms_analysis Confirm Structure via MS/MS minimize_base->ms_ms_analysis other_causes->ms_ms_analysis end Optimized Reaction ms_ms_analysis->end

Caption: Troubleshooting workflow for high molecular weight byproducts.

Experimental Protocol: Base and Temperature Screening

  • Baseline: Quantify the amount of aldol product under your current basic conditions.

  • Base Screening: Screen weaker bases (e.g., potassium carbonate instead of sodium hydroxide) or organic bases (e.g., triethylamine).

  • Temperature Control: Run the reaction at a lower temperature to disfavor the aldol reaction kinetically.

  • Analysis: Compare the byproduct formation across the different conditions.

Reaction Optimization: Proactive Strategies

Proactively minimizing side product formation is key to a successful synthesis. Here are some general strategies for reactions involving this compound.

ParameterRecommendationRationale
pH Control Maintain the reaction pH as close to neutral as possible, unless specific acidic or basic conditions are required.Minimizes both acid-catalyzed rearrangement of the cyclopropylmethyl group and base-catalyzed aldol condensation.
Temperature Run reactions at the lowest effective temperature.Reduces the rate of many side reactions, including aldol condensation and potential degradation pathways.
Reducing Agent (for Reductive Amination) Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).[6]STAB is less likely to reduce the ketone starting material directly compared to stronger reducing agents like sodium borohydride.
Starting Material Purity Analyze the purity of your this compound before use.Ensures that observed impurities are from the reaction and not from the starting material.

Case Study: Reductive Amination with Aniline

Objective: Synthesize N-phenyl-1-(cyclopropylmethyl)piperidin-4-amine.

Initial Observation: The reaction with sodium borohydride in methanol at room temperature yields a mixture of the desired product (60%), the starting ketone (20%), the alcohol byproduct (15%), and an unknown isomeric impurity (5%).

Troubleshooting and Optimization:

  • Identify Isomer: The isomeric impurity is hypothesized to be from the rearrangement of the cyclopropylmethyl group due to the slightly acidic nature of the iminium ion intermediate.

  • Minimize Over-reduction: The presence of the alcohol byproduct suggests that the reduction of the ketone is competitive with the reduction of the imine.

  • Revised Protocol:

    • Switch the reducing agent to sodium triacetoxyborohydride (STAB).

    • Use a less protic solvent like dichloromethane (DCM).

    • Add a small amount of acetic acid to catalyze imine formation without creating strongly acidic conditions.

Optimized Experimental Protocol:

  • To a solution of this compound (1.0 eq) and aniline (1.1 eq) in DCM, add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with DCM, dry over sodium sulfate, and concentrate.

Result: The optimized protocol yields the desired product in >95% purity, with minimal formation of the alcohol and isomeric byproducts.

References

stability of 1-(cyclopropylmethyl)piperidin-4-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-02-A Version: 1.0 Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for 1-(cyclopropylmethyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound. As a key intermediate in pharmaceutical synthesis, understanding its stability under various conditions is critical for developing robust synthetic routes, ensuring the quality of active pharmaceutical ingredients (APIs), and meeting regulatory requirements.

This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting forced degradation studies, all grounded in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability of this compound.

Q1: What are the primary structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by two key structural motifs:

  • The Piperidin-4-one Ring: This is a cyclic ketone and a tertiary amine. The ketone functionality can be susceptible to nucleophilic attack, while the tertiary amine can undergo protonation in acidic media, influencing the molecule's solubility and reactivity. The piperidine ring itself is generally stable, but extreme conditions can promote ring-opening.

  • The N-Cyclopropylmethyl Group: This group is known to be exceptionally stable. The cyclopropane ring's unique "bent bonds" can stabilize an adjacent positive charge, making cleavage of the cyclopropylmethyl group from the nitrogen unlikely under typical acidic or basic stress conditions. This contrasts with other N-substituents that might be more labile.

Q2: How is this compound expected to behave under acidic conditions?

A2: Under acidic conditions, the tertiary amine of the piperidine ring will be protonated to form a piperidinium salt. This increases its solubility in aqueous media. The molecule is expected to be relatively stable to acid hydrolysis. However, under harsh conditions (e.g., concentrated strong acids, elevated temperatures), two potential, though less likely, degradation pathways exist:

  • Enolization/Enol Formation: The ketone can tautomerize to its enol form, which could potentially participate in side reactions, although this is generally a reversible process.

  • Ring Opening: Extremely forcing conditions could theoretically lead to the cleavage of the C-N bond within the piperidine ring.

Q3: What is the expected stability of the compound under basic conditions?

A3: The compound is expected to show good stability under mild basic conditions. The primary site of reactivity would be the α-protons adjacent to the ketone, which could be abstracted by a strong base. Potential degradation pathways under harsh basic conditions (e.g., high concentration of NaOH or KOH, high temperature) could include:

  • Aldol-type Condensation: If α-proton abstraction occurs, the resulting enolate could potentially react with another molecule of the ketone, leading to self-condensation products.

  • Ring Opening: Similar to acidic conditions, extreme basicity and heat could promote hydrolytic cleavage of the piperidine ring.

Q4: Why are forced degradation studies necessary for this compound?

A4: Forced degradation studies, or stress testing, are a regulatory requirement and a critical part of drug development. For this compound, these studies are essential to:

  • Identify Potential Degradants: Determine the likely impurities that could form during synthesis, formulation, and storage.

  • Develop Stability-Indicating Methods: Ensure that the analytical methods (like HPLC) used for quality control can separate the intact compound from any potential degradation products.

  • Elucidate Degradation Pathways: Understand the chemical breakdown mechanisms, which informs decisions on formulation, packaging, and storage conditions.

  • Meet Regulatory Expectations: Comply with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2), which outlines stability testing requirements.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Appearance of a new, early-eluting peak in HPLC after acidic stress. 1. Ring-opening hydrolysis. 2. Cleavage of the N-cyclopropylmethyl group (less likely).1. Confirm Identity: Use LC-MS to determine the mass of the new peak. A mass corresponding to the opened ring structure would confirm hydrolysis. 2. Kinetics: Run a time-course experiment. Does the peak area increase with longer exposure to acid? 3. Mitigation: Reduce the severity of the acid stress (lower concentration, lower temperature) to determine the threshold for degradation.
Loss of mass balance in the assay after basic stress (sum of parent and impurities < 95%). 1. Formation of polymeric or highly polar, non-retained species. 2. Formation of volatile degradants. 3. Adsorption of degradants onto the HPLC column or vials.1. Modify HPLC Method: Use a shallower gradient or an isocratic method with lower organic content to try and retain highly polar species. 2. Check Headspace: Use headspace GC-MS to analyze the sample for volatile compounds. 3. Change Column: Try a different column chemistry (e.g., a different end-capping or stationary phase) to rule out irreversible adsorption.
Inconsistent degradation levels between replicate experiments. 1. Inaccurate pH of the stress solution. 2. Temperature fluctuations in the heating block/oven. 3. Incomplete dissolution or mixing of the compound in the stress medium.1. Verify pH: Always measure the pH of the final solution after adding the compound. 2. Calibrate Equipment: Ensure your oven, water bath, or heating block is calibrated and maintains a stable temperature. 3. Improve Mixing: Use a vortex mixer or sonicator to ensure complete dissolution before initiating the stress test at t=0.

Troubleshooting Decision Workflow

G start Unexpected Result in Stability Study check_peak Is it a new peak or mass balance issue? start->check_peak new_peak New Peak Observed check_peak->new_peak New Peak mass_loss Mass Balance Loss check_peak->mass_loss Mass Loss lcms Analyze by LC-MS to get mass of peak new_peak->lcms hplc_method Modify HPLC method (gradient, column) to find missing peaks mass_loss->hplc_method pathway Correlate mass with potential degradation pathways (e.g., hydrolysis) lcms->pathway reproducibility Is the issue reproducible? pathway->reproducibility gcms Analyze headspace by GC-MS for volatile compounds hplc_method->gcms gcms->reproducibility yes_rep Yes reproducibility->yes_rep Yes no_rep No reproducibility->no_rep No yes_rep->pathway Proceed with structure elucidation review_protocol Review experimental protocol: pH, Temp, Mixing, Controls no_rep->review_protocol G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acidic Stress (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Stress (e.g., 0.1 M NaOH, 60°C) prep->base control Control Sample (No Stressor, RT) prep->control stress_sol Prepare Stress Solutions (HCl, NaOH) sample Take Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample control->sample quench Quench Reaction & Dilute to final conc. sample->quench hplc Analyze by validated Stability-Indicating HPLC-UV/MS method quench->hplc report Calculate % Degradation & Mass Balance hplc->report G cluster_acid Acidic Hydrolysis (Harsh Conditions) cluster_base Basic Hydrolysis (Harsh Conditions) parent This compound C9H15NO MW: 153.22 acid_intermediate Protonated Amine parent:f0->acid_intermediate H+ base_product 5-((cyclopropylmethyl)amino)pentan-2-one Ring-Opened Product parent:f0->base_product OH-, H2O, Δ acid_product 5-((cyclopropylmethyl)amino)pentan-2-one Ring-Opened Product acid_intermediate->acid_product H2O, Δ

Technical Support Center: Synthesis of 1-(Cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-(cyclopropylmethyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible outcomes in your laboratory.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation can be approached through several synthetic routes, with the most common being the N-alkylation of 4-piperidone and reductive amination. While seemingly straightforward, both methods present unique challenges that can lead to low yields, incomplete reactions, and difficult purifications. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles to empower you to optimize your synthetic strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: N-Alkylation of 4-Piperidone with (Bromomethyl)cyclopropane

This is a classical SN2 reaction where the secondary amine of 4-piperidone attacks the electrophilic carbon of (bromomethyl)cyclopropane.

Issue 1: Low or No Conversion of 4-Piperidone Starting Material

  • Question: I am seeing a significant amount of unreacted 4-piperidone in my reaction mixture by TLC and LC-MS analysis, even after prolonged reaction times. What could be the cause?

  • Answer: This is a common issue often stemming from several factors related to the nucleophilicity of the piperidone and the reaction conditions.

    • Inadequate Base: The use of a weak or insufficient amount of base is a primary culprit. The reaction generates HBr as a byproduct, which protonates the starting piperidone, rendering it non-nucleophilic. A strong, non-nucleophilic base is required to neutralize the acid and maintain the free amine form of the piperidone.

      • Solution: Switch to a stronger base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3). Use at least 2-3 equivalents to ensure the reaction medium remains basic. For particularly stubborn reactions, consider using a stronger base like potassium tert-butoxide, but be mindful of potential side reactions.

    • Solvent Choice: The polarity and aprotic nature of the solvent are critical for SN2 reactions.

      • Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the cation of the base while leaving the anion (the active base) more available. Acetone can also be used, but its lower boiling point may require longer reaction times.[1]

    • Reaction Temperature: Insufficient thermal energy can lead to slow reaction kinetics.

      • Solution: Increase the reaction temperature. For DMF or MeCN, heating to 60-80 °C is a good starting point. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

    • Phase Transfer Catalyst: If using an inorganic base that has low solubility in the organic solvent, the reaction can be slow due to the limited interface between the reactants.

      • Solution: Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6. These catalysts help to bring the carbonate or other inorganic base into the organic phase, accelerating the reaction.

Issue 2: Formation of a Quaternary Ammonium Salt by-product

  • Question: My product is contaminated with a highly polar impurity that I suspect is the result of over-alkylation. How can I avoid this?

  • Answer: The desired product, this compound, is also a nucleophile and can react with a second molecule of (bromomethyl)cyclopropane to form a quaternary ammonium salt.

    • Stoichiometry Control: The most effective way to minimize this side reaction is to control the stoichiometry of your reagents.

      • Solution: Use a slight excess of the 4-piperidone (e.g., 1.1 to 1.2 equivalents) relative to the (bromomethyl)cyclopropane. This ensures that the alkylating agent is the limiting reagent and is consumed before significant over-alkylation of the product can occur.

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly can help to maintain a low instantaneous concentration, favoring the reaction with the more abundant starting amine over the product.

      • Solution: Add the (bromomethyl)cyclopropane dropwise to the reaction mixture over a period of 30-60 minutes, especially if running the reaction at an elevated temperature.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure product. My crude material is an oil that is difficult to crystallize, and column chromatography is providing poor separation.

  • Answer: Purification challenges often arise from the presence of unreacted starting materials, the quaternary salt by-product, and the base.

    • Aqueous Workup: A proper aqueous workup is crucial to remove the bulk of the impurities before chromatography.

      • Solution: After the reaction is complete, cool the mixture and partition it between water and a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer will contain your product and unreacted starting materials. The aqueous layer will contain the inorganic salts. A mild acidic wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and re-extracted to recover the purified product.

    • Column Chromatography: For effective separation, the choice of eluent system is key.

      • Solution: A gradient elution on silica gel is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the amine product on the acidic silica gel.

    • Crystallization: If the product is an oil, consider converting it to a salt to facilitate crystallization.

      • Solution: The hydrochloride or oxalate salt of the product can often be readily crystallized from solvents like isopropanol or ethanol-ether mixtures.

Route 2: Reductive Amination of 4-Piperidone with Cyclopropanecarboxaldehyde

This two-step, one-pot reaction involves the formation of an enamine or iminium ion intermediate, followed by its reduction. Reductive amination is a cornerstone of pharmaceutical synthesis due to its efficiency.[2]

Issue 1: Incomplete Imine/Enamine Formation

  • Question: The reaction seems to stall, and I have a mixture of starting materials and the desired product. What can I do to drive the initial condensation step to completion?

  • Answer: The formation of the imine or enamine intermediate is a reversible equilibrium reaction.

    • Water Removal: The condensation of the amine and aldehyde releases a molecule of water. Removing this water will drive the equilibrium towards the formation of the iminium intermediate.

      • Solution: Use a dehydrating agent such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Alternatively, if the solvent forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus can be used.

    • pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6).

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while not fully protonating the amine nucleophile.

Issue 2: Reduction of the Aldehyde Starting Material

  • Question: I am observing the formation of cyclopropylmethanol, indicating that my reducing agent is reacting with the starting aldehyde before it can form the imine. How can I prevent this?

  • Answer: This is a common issue when using strong reducing agents like sodium borohydride (NaBH4) in a one-pot procedure.

    • Choice of Reducing Agent: Use a milder or more selective reducing agent that will preferentially reduce the iminium ion over the aldehyde.

      • Solution: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations.[3] It is less reactive than NaBH4 and can be added directly to the mixture of the amine and aldehyde. Sodium cyanoborohydride (NaBH3CN) is another option, but it is toxic and requires careful handling.

    • Staged Addition: If using NaBH4, allow the imine to form before adding the reducing agent.

      • Solution: Stir the 4-piperidone and cyclopropanecarboxaldehyde together for a period (e.g., 1-2 hours) to allow for imine formation before adding the NaBH4 portion-wise at a low temperature (e.g., 0 °C).

Issue 3: Ring Opening of the Cyclopropyl Group

  • Question: I am seeing byproducts that suggest the cyclopropyl ring has opened. Is this a known issue?

  • Answer: While less common under standard reductive amination conditions, strong acids or certain transition metal catalysts can promote the ring-opening of cyclopropyl ketones or imines.[4]

    • Reaction Conditions: Avoid harsh acidic conditions and high temperatures.

      • Solution: Use only a catalytic amount of weak acid for imine formation. If using a method that involves catalytic hydrogenation, be mindful of the catalyst choice, as some catalysts can promote hydrogenolysis of the cyclopropyl ring.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is better, N-alkylation or reductive amination?

    • A1: The "better" route depends on the availability of starting materials, scale, and desired purity profile.

      • N-alkylation is often simpler to perform in a standard laboratory setting if (bromomethyl)cyclopropane is readily available. However, it can be prone to over-alkylation.

      • Reductive amination is generally a cleaner and more atom-economical reaction, often leading to higher yields with fewer byproducts, especially when using a selective reducing agent like STAB.[2] It is often the preferred method in industrial settings.

  • Q2: How can I monitor the progress of my reaction?

    • A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between the starting material and the product (e.g., ethyl acetate/hexanes with a small amount of triethylamine). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal.

  • Q3: What are the key safety precautions I should take?

    • A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. (Bromomethyl)cyclopropane is a lachrymator and alkylating agent and should be handled with care. Sodium borohydride and its derivatives react with water to produce flammable hydrogen gas.

  • Q4: Can I use (chloromethyl)cyclopropane instead of the bromo derivative for the N-alkylation?

    • A4: Yes, but the reaction will likely be slower due to the lower reactivity of alkyl chlorides compared to alkyl bromides in SN2 reactions. To compensate, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, which generates the more reactive alkyl iodide.[5]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Piperidone
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 mL per gram of 4-piperidone).

  • Add (bromomethyl)cyclopropane (0.9 eq) to the stirred suspension.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in the troubleshooting section.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Value
Base K2CO3 (2.5 eq)
Solvent Acetonitrile
Temperature 70 °C
Reaction Time 4-6 hours
Expected Yield 60-75%
Protocol 2: Reductive Amination
  • To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.0 eq), cyclopropanecarboxaldehyde (1.1 eq), and dichloromethane (10 mL per gram of 4-piperidone).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended Value
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 12-18 hours
Expected Yield 75-90%

Visualizing the Synthetic Pathways

To better understand the chemical transformations and the logical flow of the troubleshooting process, the following diagrams are provided.

G cluster_alkylation N-Alkylation Pathway cluster_reductive_amination Reductive Amination Pathway A1 4-Piperidone P This compound A1->P + Base, Solvent, Heat A2 (Bromomethyl)cyclopropane A2->P B1 4-Piperidone I Iminium Intermediate B1->I + Acid Catalyst B2 Cyclopropanecarboxaldehyde B2->I I->P + Reducing Agent (STAB) G Start Low Yield / Incomplete Reaction? Route Which Synthetic Route? Start->Route Alkylation N-Alkylation Route->Alkylation N-Alkylation Reductive Reductive Amination Route->Reductive Reductive Amination Base Check Base Strength & Equivalents Alkylation->Base Water Ensure Anhydrous Conditions / Water Removal Reductive->Water Solvent Use Polar Aprotic Solvent (DMF, MeCN) Base->Solvent Temp Increase Reaction Temperature Solvent->Temp End Re-run Experiment Temp->End Reducer Use Selective Reducing Agent (STAB) Water->Reducer pH Check pH for Imine Formation (weakly acidic) Reducer->pH pH->End

References

Technical Support Center: Synthesis of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(cyclopropylmethyl)piperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable methods for synthesizing the target compound:

  • Reductive Amination: This is a two-step, one-pot reaction involving the condensation of piperidin-4-one with cyclopropanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ by a hydride-based reducing agent. This is often the preferred method due to its high selectivity and milder conditions.[1]

  • Direct N-Alkylation: This is a classical SN2 (nucleophilic substitution) reaction where piperidin-4-one acts as a nucleophile, attacking an alkylating agent like cyclopropylmethyl bromide or chloride. This method can be effective but is often more prone to side reactions, such as over-alkylation.[2][3]

Synthetic_Routes cluster_0 Reductive Amination Piperidone Piperidin-4-one Product This compound Piperidone->Product + Halide + Base (e.g., K₂CO₃) Imine Iminium Intermediate Piperidone->Imine + Aldehyde Aldehyde Cyclopropanecarboxaldehyde Halide Cyclopropylmethyl Halide (e.g., -Br, -Cl) Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Primary synthetic pathways to the target compound.

Q2: My piperidin-4-one starting material is a hydrochloride salt. Do I need to perform a separate free-basing step?

Not necessarily. While you can perform a separate workup to isolate the free base, it is often more efficient to neutralize the hydrochloride salt in situ.

  • For Reductive Amination: Add one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture before adding the aldehyde and reducing agent.[4][5] This neutralizes the HCl, liberating the free piperidone to participate in the reaction.

  • For Direct N-Alkylation: The base used for the alkylation reaction itself (e.g., K₂CO₃, NaHCO₃) is typically added in excess and will neutralize the hydrochloride salt. Ensure you use at least two equivalents of base: one for the neutralization and one to scavenge the H-X generated during the reaction.[2]

Troubleshooting Guide: Reductive Amination Pathway

This is often the highest-yielding and cleanest route. However, several factors can lead to poor outcomes.

Q3: My reaction yield is low, and I recover a lot of unreacted piperidin-4-one. What's wrong?

This issue almost always points to inefficient formation of the iminium ion intermediate. The reduction step is typically fast and irreversible; if the iminium ion doesn't form, the reaction won't proceed.

Possible Causes & Solutions:

  • Water Contamination: The initial condensation to form the imine/enamine is a dehydration reaction. Excess water can shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous solvents. If necessary, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

  • Incorrect pH: Imine formation is acid-catalyzed. However, if the medium is too acidic, the starting amine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be activated.

    • Solution: For reactions with piperidin-4-one hydrochloride, the initial acidity is often sufficient. For the free base, adding a catalytic amount of a weak acid like acetic acid can significantly accelerate imine formation.[5]

  • Steric Hindrance: While less of an issue with these specific substrates, bulky groups can slow down condensation.

    • Solution: Increase the reaction time for imine formation (stir the amine and aldehyde together for 1-2 hours) before adding the reducing agent. Gentle heating (e.g., to 40-50 °C) can also help, but monitor for aldehyde decomposition.

Q4: My main byproduct is cyclopropylmethanol. Why is this happening and how can I prevent it?

This indicates that your reducing agent is directly reducing the cyclopropanecarboxaldehyde before it can form the iminium ion.

Possible Causes & Solutions:

  • Choice of Reducing Agent: Some reducing agents are too reactive and do not discriminate between the aldehyde and the iminium ion.

    • Sodium Borohydride (NaBH₄): This is a powerful reductant that will readily reduce aldehydes. If using NaBH₄, you must allow sufficient time for complete imine formation before its addition.[6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preferred reagent for one-pot reductive aminations.[4][6] It is a much milder and more sterically hindered reductant that selectively reduces the protonated iminium ion over the aldehyde, making it ideal.[7]

    • Sodium Cyanoborohydride (NaCNBH₃): Similar to STAB, it is selective for the iminium ion but is highly toxic and requires careful handling.[6]

  • Reaction Staging: Adding all reagents at once with a non-selective reducing agent is a common mistake.

    • Solution: If using NaBH₄, adopt a two-stage approach: first, mix the piperidone and aldehyde in a suitable solvent (like methanol) and stir for 1-2 hours to maximize imine concentration. Then, cool the reaction (e.g., to 0 °C) and add the NaBH₄ portion-wise.

Reducing AgentSelectivity (Imine vs. Aldehyde)Solvent CompatibilitySafety Concerns
Sodium Triacetoxyborohydride (STAB) HighAprotic (DCM, DCE, THF)[6]Moisture sensitive; liberates acetic acid.
Sodium Cyanoborohydride HighProtic (MeOH, EtOH)[6]Highly Toxic: Can release HCN gas if acidified.
Sodium Borohydride LowProtic (MeOH, EtOH)[6]Flammable; reacts with water.
Q5: The reaction seems to work, but purification is difficult, and my final product is a viscous, impure oil.

This often stems from workup issues or the formation of difficult-to-remove byproducts.

Possible Causes & Solutions:

  • Boron Salts: Boron-based byproducts from the reducing agent can form emulsions or sticky residues.

    • Solution: During the aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) to quench the reaction.[8] Stirring vigorously for 30-60 minutes can help break down boron complexes. If emulsions persist, filtering the organic layer through a pad of Celite® can be effective.

  • Unreacted Acetic Acid (from STAB): Residual acetic acid can protonate your product, making extraction from the aqueous layer inefficient.

    • Solution: Ensure the aqueous layer is basic (pH > 8) during extraction by adding sufficient NaHCO₃ or NaOH solution.[8] This keeps your product in its free base form, which is more soluble in organic solvents like DCM or ethyl acetate.

  • Incomplete Reaction: Unreacted starting materials co-elute with the product.

    • Solution: Before workup, always check for reaction completion using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, consider adding a small additional portion of the limiting reagent and allowing more time.

Reductive_Amination_Troubleshooting Start Low Yield or Byproducts? Unreacted_Amine Unreacted Piperidin-4-one? Start->Unreacted_Amine Yes Aldehyde_Alcohol Cyclopropylmethanol byproduct? Start->Aldehyde_Alcohol Yes Purification_Issue Difficult Purification? Start->Purification_Issue Yes Sol_Imine Improve Iminium Formation: - Use anhydrous solvent - Add catalytic acid (e.g., AcOH) - Increase pre-stir time Unreacted_Amine->Sol_Imine Sol_Reductant Change Reducing Agent: - Use STAB [NaBH(OAc)₃] for one-pot - If using NaBH₄, add it last after cooling Aldehyde_Alcohol->Sol_Reductant Sol_Workup Optimize Workup: - Quench with NaHCO₃ - Ensure aqueous layer is basic (pH>8) - Use Celite® for emulsions Purification_Issue->Sol_Workup

Caption: Troubleshooting logic for the reductive amination.

Troubleshooting Guide: Direct N-Alkylation (SN2) Pathway

While seemingly simpler, this route requires careful control to avoid side reactions.

Q6: My reaction is very slow or stalls completely.

This points to insufficient reactivity of the electrophile or nucleophile.

Possible Causes & Solutions:

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge.

    • Solution: The reactivity order is I > Br > Cl. Cyclopropylmethyl bromide is a good compromise of reactivity and stability. Cyclopropylmethyl chloride is less reactive and may require harsher conditions or the addition of a catalyst.[2]

  • In-situ Halogen Exchange: If you must use cyclopropylmethyl chloride, you can dramatically increase its reactivity by performing an in-situ Finkelstein reaction.

    • Solution: Add a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction. The iodide will displace the chloride to form the much more reactive cyclopropylmethyl iodide in situ, which is then consumed by the piperidone.

  • Solvent Choice: The solvent must be able to dissolve the reactants but should not interfere with the reaction.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal.[3] They solvate the cation of the base (e.g., K⁺ from K₂CO₃) without hydrogen bonding to the amine nucleophile, thus preserving its reactivity.

Q7: I am forming a significant amount of a second, less polar product, and my mass spec shows a molecular weight corresponding to dialkylation.

This is a classic problem in N-alkylation. The desired product, a secondary amine, is itself a nucleophile and can react with another molecule of the alkylating agent to form a tertiary ammonium salt.

Possible Causes & Solutions:

  • Stoichiometry and Addition Mode: Adding the piperidone to a solution of the alkylating agent creates conditions where the product immediately encounters a high concentration of the alkylating agent.

    • Solution: Use a slight excess of the piperidin-4-one (e.g., 1.1 to 1.2 equivalents) to ensure the alkylating agent is the limiting reagent. More importantly, add the alkylating agent slowly to a solution of the piperidone and base.[3] A syringe pump is excellent for this. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.

  • Base Strength: A very strong, soluble base can deprotonate the product more effectively, increasing its nucleophilicity.

    • Solution: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[3] These have low solubility in organic solvents, which helps moderate the reaction rate and reduces the concentration of highly reactive deprotonated species.

Optimized Experimental Protocols
Protocol 1: High-Yield Reductive Amination using STAB

This protocol is designed for reliability and high selectivity.

Reductive_Amination_Workflow A 1. Combine Reactants - Piperidin-4-one HCl (1 eq) - TEA (1.1 eq) - DCM (anhydrous) B 2. Stir & Add Aldehyde - Stir 15 min at RT - Add Cyclopropanecarboxaldehyde (1.1 eq) A->B C 3. Imine Formation - Stir 1-2 hours at RT B->C D 4. Reduction - Add STAB (1.3 eq) portion-wise - Monitor by TLC C->D E 5. Quench & Workup - Add sat. NaHCO₃ soln. - Stir 30 min D->E F 6. Extraction & Purification - Separate layers - Extract aqueous with DCM - Dry, concentrate, purify E->F

Caption: Step-by-step workflow for the STAB protocol.

Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidin-4-one hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (1.1 eq) and stir the resulting suspension for 15 minutes at room temperature.

  • Add cyclopropanecarboxaldehyde (1.1 eq) and stir the mixture for 1-2 hours at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB, 1.3 eq) in several portions over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS until the piperidin-4-one is consumed (typically 4-12 hours).

  • Once complete, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed into the mobile phase to prevent streaking) to yield the pure product.

References

Technical Support Center: N-Alkylation of 4-Piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My 4-piperidone starting material won't dissolve in my reaction solvent. What's the issue?

A1: The most common commercially available form of 4-piperidone is its monohydrochloride monohydrate. This salt form has limited solubility in many common aprotic organic solvents like acetonitrile or dichloromethane. Furthermore, the protonated nitrogen is not nucleophilic and will not react with an alkylating agent.

Solution:

  • Use a suitable solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally better at dissolving the hydrochloride salt.[1]

  • In-situ neutralization: Add a suitable base to your reaction mixture to neutralize the hydrochloride and liberate the free amine. Common choices include potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA or Hünig's base).[2] The choice of base should be compatible with your substrate and reaction conditions. For instance, if your alkylating agent is base-sensitive, a milder base might be preferable.

Q2: What are the most common side reactions in the N-alkylation of 4-piperidone?

A2: The primary side reaction of concern is overalkylation , leading to the formation of a quaternary ammonium salt. This occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent. Another potential issue is alkylation at the α-carbon of the piperidone ring, though this is less common under standard N-alkylation conditions.[3]

Mitigation Strategies for Overalkylation:

  • Control stoichiometry: Use a slight excess of the 4-piperidone relative to the alkylating agent.

  • Slow addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump. This helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant secondary amine.[2]

  • Choice of alkylating agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of iodides) can sometimes provide better selectivity.

Q3: I'm seeing low yields and incomplete conversion. What factors should I investigate?

A3: Low yields and incomplete conversion can stem from several factors:

  • Insufficiently strong base: If you are using a weak base, the deprotonation of the 4-piperidone hydrochloride might be incomplete, leading to a low concentration of the active nucleophile. Consider a stronger base like sodium hydride (NaH) if your substrate is compatible, but be aware this can increase the rate of side reactions.[4]

  • Poor solvent choice: As mentioned, solubility is key. If your reactants are not fully dissolved, the reaction will be slow and inefficient.[5]

  • Reaction temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.

  • Inert atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents like NaH.[2]

Q4: Are there alternative methods to direct N-alkylation with alkyl halides?

A4: Yes, several alternative methods can be more efficient or offer better selectivity, depending on the desired product.

  • Reductive Amination: This is a powerful and widely used alternative. It involves the reaction of 4-piperidone with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is highly effective for synthesizing a wide range of N-substituted 4-piperidones and avoids the issue of overalkylation.[6][7]

  • "Borrowing Hydrogen" or Catalytic Alkylation with Alcohols: This is a greener approach that uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Iridium or Ruthenium).[8] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being returned in the reduction step.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl-4-piperidones, this palladium-catalyzed cross-coupling reaction is a highly effective method.[1]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Formation 1. Inactive starting material (hydrochloride salt). 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Poor solubility of reactants.1. Ensure you are using at least one equivalent of base to neutralize the HCl salt. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a more suitable solvent (e.g., from ACN to DMF or DMSO).[1][2] 3. Increase the reaction temperature, monitoring for decomposition. 4. Consider switching to reductive amination, which often has better solubility profiles and milder conditions.[6]
Formation of Quaternary Ammonium Salt (Overalkylation) 1. Excess alkylating agent. 2. Highly reactive alkylating agent (e.g., methyl iodide). 3. High reaction concentration or temperature.1. Use 4-piperidone as the limiting reagent or add the alkylating agent slowly.[2] 2. If possible, use a less reactive alkylating agent (e.g., an alkyl bromide or chloride). 3. Run the reaction at a lower temperature or in a more dilute solution.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of salts that are difficult to remove. 3. Product is an oil and difficult to crystallize.1. Optimize the reaction to drive it to completion. 2. After the reaction, perform a liquid-liquid extraction. Use a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any remaining hydrochloride salts and to ensure your product is in its free base form.[2] 3. If the product is an oil, consider converting it to a salt (e.g., hydrochloride or citrate) for easier handling and purification by recrystallization.[7] Column chromatography is also a viable option.
Reaction is very slow 1. Sterically hindered alkylating agent. 2. Leaving group is not sufficiently reactive. 3. Low reaction temperature.1. Increase the reaction temperature or consider a more forcing set of conditions. 2. If using an alkyl bromide, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.[5] 3. Increase the reaction temperature.

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide

This protocol is a general guideline for the direct N-alkylation of 4-piperidone monohydrochloride monohydrate.

Materials:

  • 4-piperidone monohydrochloride monohydrate

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone monohydrochloride monohydrate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add finely powdered potassium carbonate (2.5 eq). The use of excess base ensures the neutralization of the HCl and drives the reaction forward.

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reductive Amination using an Aldehyde

This protocol is a robust alternative for the synthesis of N-substituted 4-piperidones.

Materials:

  • 4-piperidone monohydrochloride monohydrate

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone monohydrochloride monohydrate (1.0 eq).

  • Add DCE or DCM as the solvent.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add the aldehyde (1.0 eq) and stir for an additional 30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.[7]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

N_Alkylation_Workflow cluster_direct_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination A 4-Piperidone HCl B Free Amine A->B Base (e.g., K₂CO₃) C N-Alkylated Product B->C Alkyl Halide (R-X) D Quaternary Salt (Side Product) C->D Excess R-X E 4-Piperidone HCl F Free Amine E->F Base (e.g., TEA) G Iminium Ion F->G Aldehyde (R-CHO) H N-Alkylated Product G->H Reducing Agent (e.g., STAB)

Caption: Comparison of Direct N-Alkylation and Reductive Amination workflows for 4-piperidone.

References

Technical Support Center: Purification of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(cyclopropylmethyl)piperidin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate with high purity. We will explore common impurities, troubleshoot established purification techniques, and provide detailed, field-tested protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Impurity Profile

Question: What are the most common impurities I should expect when synthesizing this compound?

Answer: The impurity profile is almost always a direct consequence of the synthetic route. The most common laboratory-scale synthesis involves the N-alkylation of piperidin-4-one with an alkylating agent like cyclopropylmethyl bromide.

Based on this pathway, the primary impurities are:

  • Unreacted Starting Materials:

    • Piperidin-4-one: A secondary amine that is often carried through the work-up.

    • Cyclopropylmethyl Bromide: A volatile and reactive alkylating agent.[1][2]

  • Side-Reaction Products:

    • Quaternary Ammonium Salts: Formed if the product, a tertiary amine, is further alkylated by cyclopropylmethyl bromide. This is more likely with excess alkylating agent or prolonged reaction times at elevated temperatures.

    • Products of Elimination/Rearrangement: Cyclopropylmethyl systems can be prone to rearrangement under certain conditions (e.g., strongly acidic or basic, high heat), though this is less common in standard N-alkylation.

  • Solvent and Reagent Residues: Residual base (e.g., K₂CO₃, Et₃N), and reaction solvents.

The following diagram illustrates the origin of these common impurities.

G SM1 Piperidin-4-one Reaction N-Alkylation (e.g., K₂CO₃, ACN) SM1->Reaction SM2 Cyclopropylmethyl Bromide SM2->Reaction Product Crude this compound Impurity_Side Quaternary Salt (Over-alkylation) Product->Impurity_Side Side Reaction (with excess SM2) Reaction->Product Main Product Impurity_SM1 Unreacted Piperidin-4-one Reaction->Impurity_SM1 Incomplete Reaction Impurity_SM2 Unreacted Cyclopropylmethyl Bromide Reaction->Impurity_SM2 Incomplete Reaction G Start Crude Product (Post-Workup) IsSolid Is the crude a solid salt? Start->IsSolid Recrystallize Protocol 2: Salt Recrystallization IsSolid->Recrystallize Yes Liquid Crude is an Oil/Liquid IsSolid->Liquid No PurityCheck Assess Purity (TLC, NMR, LC-MS) Recrystallize->PurityCheck Scale What is the scale? Liquid->Scale LargeScale Large Scale (> 5 g) Scale->LargeScale > 5 g SmallScale Small Scale (< 5 g) Scale->SmallScale < 5 g Distill Protocol 3: Vacuum Distillation LargeScale->Distill Chromatography Protocol 1: Flash Chromatography SmallScale->Chromatography Distill->PurityCheck Chromatography->PurityCheck End Pure Product PurityCheck->End

References

Technical Support Center: 1-(Cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-CMP4 Version: 1.0 Last Updated: January 2, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(cyclopropylmethyl)piperidin-4-one (CAS No. 49682-96-4). As a key intermediate in pharmaceutical synthesis, the integrity and purity of this compound are paramount to achieving reliable and reproducible experimental outcomes.[1][2] This document provides in-depth guidance on proper handling, storage, and troubleshooting of common issues encountered during its use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and storage of this compound.

1. What are the basic properties of this compound?

This compound is typically a colorless to light yellow liquid.[3] Key chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 49682-96-4[4][5][6]
Molecular Formula C₉H₁₅NO[3][4][5][6]
Molecular Weight 153.22 g/mol [3][4][5]
Appearance Colorless to Light Yellow Liquid[3]
Boiling Point ~252.7 °C (Predicted)[4]
Density ~1.087 g/cm³ (Predicted)[4]
Purity Typically ≥95%[3]

2. What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). Some related piperidine derivatives are noted to be air and moisture sensitive.[8][9]

  • Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[8][10]

  • Light: While not always specified, it is good practice to protect from light, as is common for many complex organic molecules.

3. What personal protective equipment (PPE) should be used when handling this compound?

Based on safety data for this and structurally similar compounds, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[7][11]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or a protective suit.[7][8]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or mists are generated, a respirator may be necessary.[8][11]

4. Is this compound considered hazardous?

Yes. While a specific, comprehensive toxicological profile is not widely published, data from suppliers and analogous compounds indicate it should be handled as a hazardous substance. The primary hazards are:

  • Causes skin irritation.[8]

  • Causes serious eye damage/irritation.[8]

  • May cause respiratory irritation.[8][10]

Always wash hands thoroughly after handling and avoid breathing vapors or mists.[8]

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues that may arise during experiments.

Issue 1: Material has an unexpected color (dark yellow, brown, or has particulates).
  • Potential Cause: The compound has likely degraded. The piperidin-4-one scaffold can be susceptible to oxidation or self-condensation reactions, especially if exposed to air, moisture, light, or incompatible substances over time. A change in color is a primary indicator of impurity formation.

  • Troubleshooting Workflow:

    G A Observe unexpected color (dark yellow/brown) or particulates B Quarantine the material. Do not use in critical experiments. A->B C Check storage history. Was it exposed to air, light, or heat? B->C D Perform Purity Analysis (qNMR, HPLC, or GC-MS) C->D E Purity is acceptable (>95%)? D->E Yes G Purity is unacceptable (<95%)? D->G No F Consider purification (e.g., column chromatography or distillation) if minor impurities are present. Proceed with caution. E->F H Dispose of the material according to institutional chemical waste protocols. G->H I Review handling procedures. Ensure inert atmosphere and proper storage. H->I J Order fresh material. H->J

    Caption: Troubleshooting workflow for discolored material.

  • Recommended Action:

    • Verify Purity: Before use, analyze a small aliquot of the material using a suitable analytical method (see Section 3 for protocols). Quantitative ¹H NMR (qNMR) with an internal standard is an excellent method for determining absolute purity. HPLC or GC-MS can reveal the presence and relative abundance of impurities.

    • Purification: If the impurity level is low, purification via vacuum distillation or flash column chromatography on silica gel may be possible. However, this should be approached with caution as the compound may be unstable under purification conditions.

    • Disposal: If significant degradation has occurred, it is best to dispose of the material following your institution's hazardous waste guidelines.[8]

Issue 2: Poor reactivity or unexpected side products in a subsequent reaction.
  • Potential Cause 1: Compound Degradation: As mentioned above, the presence of impurities from degradation can interfere with subsequent reactions. The ketone or tertiary amine functionalities may have reacted.

  • Potential Cause 2: Incompatible Reagents: The tertiary amine in the piperidine ring is basic and will react with acids. The ketone can participate in various carbonyl chemistry reactions. The cyclopropyl group, while generally stable, can undergo ring-opening under certain catalytic or radical conditions.[12]

  • Hypothesized Degradation Pathways:

    G cluster_0 Degradation Pathways A This compound C₉H₁₅NO B Oxidation Product e.g., N-oxide or ring-opened species A->B Air/Oxidants C Self-Condensation Product e.g., Aldol adduct A->C Heat/Acid/Base D N-dealkylation Product Piperidin-4-one A->D Harsh Conditions

    Caption: Potential degradation pathways for the compound.

  • Recommended Action:

    • Confirm Starting Material Purity: Always run a purity check on your starting material before beginning a reaction, especially if the container has been opened previously.

    • Review Reaction Conditions: Ensure your reaction conditions are compatible with the molecule's functional groups. Avoid strong acids unless the tertiary amine is intended to be protonated. Be mindful of strong oxidizing or reducing agents that could affect the ketone or amine.

    • Use Fresh Material: If purity is in doubt, use a fresh, unopened bottle of the compound for your reaction.

Issue 3: Inconsistent analytical results (e.g., changing HPLC chromatogram).
  • Potential Cause: The compound may be unstable in the analytical solvent or under the analysis conditions. For example, prolonged exposure to an acidic mobile phase in HPLC could cause slow degradation. The compound may also be adsorbing to active sites on the column or in the GC liner.

  • Recommended Action:

    • Sample Preparation: Prepare analytical samples fresh and analyze them promptly. Avoid letting samples sit on the autosampler for extended periods.

    • Method Optimization (HPLC): If using an acidic mobile phase (e.g., with formic or trifluoroacetic acid), ensure the run time is not excessively long. Consider using a buffered mobile phase closer to neutral pH if stability is an issue, though this may affect peak shape.

    • Method Optimization (GC): Use a deactivated liner and a suitable column for amine analysis (e.g., a "WAX" or "amine-specific" column) to prevent peak tailing and adsorption.

Part 3: Experimental Protocols

This section provides starting-point methodologies for the quality control analysis of this compound. These methods are based on standard practices for similar molecules and should be validated in your laboratory.[13][14][15]

Protocol 1: Purity Analysis by Reverse-Phase HPLC
  • Objective: To determine the purity of the compound and identify any non-volatile impurities.

  • Methodology:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detector UV at 210 nm (ketone carbonyl has a weak chromophore) or CAD/ELSD for better sensitivity.
  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purity Analysis by GC-MS
  • Objective: To assess purity and identify any volatile impurities or degradation products.

  • Methodology:

ParameterRecommended Conditions
Column Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
Injection Mode Split (e.g., 20:1)
MS Ion Source Temp 230 °C
MS Scan Range m/z 40-350
  • Sample Preparation:

    • Prepare a dilute solution of ~1 mg/mL in a volatile solvent such as Dichloromethane or Ethyl Acetate.

References

preventing decomposition of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(cyclopropylmethyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate. The piperidine ring is a crucial component in many FDA-approved drugs, and understanding the stability of its derivatives is paramount for successful research and development.[1][2][3]

This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: Proper storage is the first line of defense against decomposition. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, ideally at 2-8°C.[4] It is crucial to protect it from moisture, heat, and sources of ignition.[5][6] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. The product should be stored away from incompatible materials, particularly strong oxidizing agents and acids.[7]

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Container Tightly sealed, opaque glassProtects from air, moisture, and light.
Location Cool, dry, well-ventilated areaEnsures a stable environment and prevents accumulation of potentially flammable vapors.[5][6]
Incompatibilities Strong acids, strong oxidizing agentsAvoids potential catalytic decomposition or vigorous reactions.
Q2: What are the primary signs of decomposition for this compound?

A2: Visual inspection can often provide the first clues of degradation. A pure sample of this compound should be a colorless to light yellow liquid.[4] The development of a darker yellow or brown color, the formation of precipitates, or a noticeable change in viscosity can all indicate decomposition. For more subtle degradation, analytical techniques such as NMR, GC-MS, or LC-MS are necessary to identify impurities and degradation products.

Q3: What are the potential decomposition pathways for this molecule?

A3: The primary points of instability in this compound are the cyclopropylmethyl group and the piperidin-4-one ring.

  • Ring-Opening of the Cyclopropyl Group: The cyclopropane ring is strained and can undergo ring-opening reactions, particularly under acidic conditions.[8][9][10][11] This can be initiated by protonation of the nitrogen or the ketone, leading to a cascade of reactions that can result in a variety of rearranged products.

  • Piperidinone Ring Instability: The piperidin-4-one ring itself can be susceptible to degradation, especially at elevated temperatures or in the presence of strong acids or bases. This can involve self-condensation reactions or other rearrangements. While the piperidine ring is a common motif in pharmaceuticals, its stability can be influenced by substituents.[2][3]

Below is a diagram illustrating a potential acid-catalyzed decomposition pathway.

DecompositionPathway cluster_0 Acid-Catalyzed Ring Opening A This compound B Protonated Intermediate A->B H+ C Carbocation Intermediate B->C Ring Strain Release D Ring-Opened Products C->D Nucleophilic Attack / Rearrangement

Caption: Potential acid-catalyzed decomposition of the cyclopropylmethyl group.

Section 2: Troubleshooting Guide for Experimental Work

Scenario 1: Unexpected side products are observed during an acid-catalyzed reaction.

Issue: You are performing a reaction using this compound under acidic conditions (e.g., reductive amination, protection/deprotection) and notice significant formation of unknown impurities by TLC or LC-MS.

Potential Cause: Acid-catalyzed ring-opening of the cyclopropylmethyl group is a likely culprit.[8][9][10][11] The high strain of the three-membered ring makes it susceptible to cleavage, especially in the presence of strong acids, which can protonate the nitrogen and facilitate this process.

Troubleshooting Protocol:

  • Acid Selection:

    • Action: Switch to a milder acid. If you are using a strong mineral acid like HCl or H2SO4, consider using a weaker organic acid such as acetic acid or a Lewis acid that is less prone to protonation-driven ring opening. Pyridinium p-toluenesulfonate (PPTS) has been shown to be a milder alternative in some cases.[11]

    • Rationale: Weaker acids lower the concentration of the highly reactive protonated species, thereby reducing the rate of the undesired ring-opening reaction.

  • Temperature Control:

    • Action: Perform the reaction at a lower temperature. If the reaction is being run at room temperature or elevated temperatures, try running it at 0°C or even lower.

    • Rationale: The activation energy for the decomposition pathway may be higher than that of the desired reaction. Lowering the temperature will disproportionately slow the decomposition reaction.

  • Stoichiometry of Acid:

    • Action: Use a catalytic amount of acid instead of stoichiometric or excess amounts, if the reaction allows.

    • Rationale: Minimizing the amount of acid present at any given time will reduce the likelihood of the side reaction occurring.

  • Reaction Time:

    • Action: Monitor the reaction closely and quench it as soon as the starting material is consumed.

    • Rationale: Prolonged exposure to acidic conditions, even if mild, can lead to the accumulation of decomposition products.

Troubleshooting_Acid cluster_1 Troubleshooting Acid-Catalyzed Decomposition Start Unexpected Side Products in Acidic Reaction Cause Potential Cause: Acid-catalyzed cyclopropyl ring opening Start->Cause Step1 1. Use a Milder Acid (e.g., Acetic Acid, PPTS) Cause->Step1 Step2 2. Lower Reaction Temperature (e.g., 0°C) Step1->Step2 Step3 3. Use Catalytic Amount of Acid Step2->Step3 Step4 4. Minimize Reaction Time Step3->Step4 End Reduced Decomposition Step4->End

Caption: Workflow for troubleshooting acid-catalyzed decomposition.

Scenario 2: Decomposition is observed during purification by silica gel chromatography.

Issue: You have successfully completed your reaction with minimal side products, but upon purification by silica gel chromatography, you observe significant decomposition of your product on the column.

Potential Cause: The acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive compounds like this compound. The stationary phase can act as a heterogeneous acid catalyst.

Troubleshooting Protocol:

  • Neutralize the Silica Gel:

    • Action: Pre-treat the silica gel with a base. This can be done by preparing a slurry of the silica gel in the desired eluent and adding a small amount of a volatile amine, such as triethylamine (typically 1-2% v/v), before packing the column.

    • Rationale: The triethylamine will neutralize the acidic silanol groups on the surface of the silica gel, preventing them from catalyzing decomposition.

  • Use an Alternative Stationary Phase:

    • Action: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

    • Rationale: These materials have a less acidic surface and are less likely to cause decomposition of acid-sensitive compounds.

  • Alternative Purification Methods:

    • Action: If the compound is sufficiently volatile and thermally stable, consider purification by distillation under reduced pressure. Alternatively, if the product can be crystallized, this would be a superior method of purification.

    • Rationale: Avoiding chromatography altogether eliminates the issue of stationary phase-induced decomposition.

Scenario 3: The compound degrades during prolonged heating.

Issue: You are running a reaction that requires elevated temperatures, and you observe a decrease in the concentration of your product over time, even in the absence of strong acids or bases.

Potential Cause: While more stable than many other functionalities, the piperidin-4-one scaffold can undergo thermal degradation.[12][13] This can be exacerbated by the presence of even trace impurities.

Troubleshooting Protocol:

  • Minimize Reaction Temperature and Time:

    • Action: Determine the minimum temperature and reaction time necessary for the desired transformation. Monitor the reaction progress closely to avoid unnecessarily prolonged heating.

    • Rationale: Minimizing thermal stress on the molecule will reduce the extent of thermal decomposition.

  • Use of High-Purity Starting Materials and Solvents:

    • Action: Ensure that the starting this compound and all solvents and reagents are of high purity.

    • Rationale: Impurities can sometimes act as catalysts for decomposition reactions, especially at elevated temperatures.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Rationale: This will prevent oxidation, which can be a contributing factor to decomposition at higher temperatures.

Section 3: References

  • ChemicalBook. (n.d.). This compound Product Description. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOPROPYLMETHYL-PIPERAZINE DIHYDROCHLORIDE. Retrieved from --INVALID-LINK--

  • MilliporeSigma. (2023). 4 - • SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Merck Millipore. (2021). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2022). 1-Methylpiperidin-4-one Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. ACS Catalysis, 1(1), 1-4.

  • Reddy, R. S., et al. (2018). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ChemistrySelect, 3(43), 12229-12232.

  • He, J., et al. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society, 142(30), 13192-13199.

  • Poh, J. S., et al. (2014). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. The Journal of Organic Chemistry, 79(15), 7026-7033.

  • Janeba, Z., et al. (2001). Microwave-assisted hydrolysis of organophosphates. Tetrahedron Letters, 42(18), 3291-3293.

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2010). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. ACS Catalysis, 1(1), 1-4.

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • He, J., et al. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society, 142(30), 13192-13199.

  • Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from --INVALID-LINK--

  • Kochetkov, N. K., & Kudryashov, L. I. (1985). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Carbohydrate research, 140(1), c1-c4.

  • Charette, A. B., & Grenon, M. (2001). Three-step synthesis of cyclopropyl peptidomimetics. Organic letters, 3(22), 3551-3554.

  • Wang, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239-269.

  • Istrate, A. M., & Paquette, L. A. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2888-2894.

  • Chemenu. (n.d.). cas 380424-59-9|| where to buy 1-(cyclopropylmethyl)piperidin-4-amine. Retrieved from --INVALID-LINK--

  • Bae, H. S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Chemosphere, 48(3), 329-334.

  • Ma, Y., et al. (2017). Synthesis and evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET imaging of metabotropic glutamate receptor 2 in the rat brain. Bioorganic & Medicinal Chemistry, 25(3), 1014-1021.

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 23, 118-127.

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from --INVALID-LINK--

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 43-50.

  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the analytical methods for the characterization of 1-(cyclopropylmethyl)piperidin-4-one. As a key intermediate in the synthesis of various pharmaceutical agents, the unequivocal confirmation of its structure and purity is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the most pertinent analytical techniques. We will delve into the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins each methodological choice.

The Central Role of this compound

The piperidine ring is a ubiquitous scaffold in a multitude of natural products and synthetic drugs.[1][2] Specifically, 4-piperidone derivatives serve as versatile building blocks in medicinal chemistry. The unique cyclopropylmethyl group attached to the piperidine nitrogen in our target molecule introduces specific steric and electronic properties that necessitate a tailored analytical approach. This guide will equip you with the knowledge to select and implement the most effective analytical strategies for this compound.

A Comparative Overview of Analytical Techniques

The characterization of a novel or synthesized compound is a multi-faceted process. No single technique can provide a complete picture. Instead, we rely on a synergistic combination of spectroscopic and chromatographic methods to elucidate the structure, confirm the identity, and assess the purity of this compound.

Analytical Technique Information Obtained Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure elucidation.Relatively low sensitivity compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming elemental composition.High sensitivity and specificity.Isomers may not be distinguishable without chromatography.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited structural information on its own.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of impurities.High resolution and sensitivity, suitable for non-volatile compounds.Requires a chromophore for UV detection; method development can be time-consuming.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the piperidine ring, the cyclopropylmethyl substituent, and the ketone functionality.

Causality in Experimental Choices for NMR

The choice of solvent, typically deuterated chloroform (CDCl₃), is dictated by its ability to dissolve the analyte without introducing interfering proton signals. The operating frequency of the spectrometer (e.g., 400 or 500 MHz) is crucial; higher frequencies provide better signal dispersion, which is essential for resolving complex spin systems, such as those present in the piperidine ring.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

References

A Tale of Two Piperidones: A Comparative Guide to 1-(cyclopropylmethyl)piperidin-4-one and N-Boc-4-piperidone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the piperidine scaffold remains a cornerstone of medicinal chemistry. Its prevalence in a vast array of pharmaceuticals necessitates a deep understanding of the synthetic tools available for its manipulation. Among the most critical of these are the 4-piperidone building blocks, which serve as versatile intermediates for the introduction of diverse functionalities. This guide offers an in-depth, objective comparison of two prominent 4-piperidone derivatives: 1-(cyclopropylmethyl)piperidin-4-one and N-Boc-4-piperidone. Through an examination of their synthetic utility, reactivity, and strategic applications, supported by experimental data, we aim to provide a comprehensive resource for informed decision-making in complex synthetic design.

Introduction: The Strategic Divergence of N-Substituted 4-Piperidones

At the heart of this comparison lies a fundamental strategic choice in multi-step synthesis: the nature of the nitrogen substituent. N-Boc-4-piperidone represents the archetypal protected intermediate. The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the piperidine nitrogen, allowing for selective transformations at the C4-carbonyl and other positions before its facile removal under acidic conditions.[1][2] This "protect, modify, deprotect" strategy is a foundational concept in modern organic synthesis, enabling a modular and controlled approach to complex molecule construction.[3]

In contrast, this compound embodies a more direct approach where the N-substituent is a permanent and often integral part of the final molecular architecture. The cyclopropylmethyl group is a stable and desirable motif in many biologically active compounds, known for its unique conformational properties and its ability to modulate physicochemical properties.[4][5] Its use from an early synthetic stage simplifies the overall route by avoiding protection and deprotection steps, but it also necessitates that all subsequent chemical transformations are compatible with this N-alkyl group.

This guide will dissect the practical implications of these two divergent strategies, providing the reader with the necessary insights to select the optimal 4-piperidone building block for their specific synthetic goals.

Synthesis and Availability: Securing the Starting Point

Both this compound and N-Boc-4-piperidone are commercially available, though their synthesis provides insight into their handling and potential impurities.

N-Boc-4-piperidone is typically prepared by the reaction of 4-piperidone with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. This straightforward procedure allows for large-scale production of a stable, crystalline solid.

This compound is most commonly synthesized via the N-alkylation of 4-piperidone with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base like potassium carbonate.[6][7] Careful control of the reaction conditions is necessary to avoid over-alkylation.

A Head-to-Head Comparison in a Cornerstone Reaction: Reductive Amination

Reductive amination is arguably one of the most critical transformations of 4-piperidones, providing a direct route to 4-aminopiperidine derivatives, which are key intermediates in the synthesis of a multitude of pharmaceuticals, including the potent analgesic fentanyl and its analogs.[6][8]

Here, we compare the performance of our two subject molecules in the reductive amination with aniline, a common reaction in the synthesis of fentanyl precursors.[9][10]

N-Boc-4-piperidone: The Protected Route

The reductive amination of N-Boc-4-piperidone with aniline proceeds smoothly under mild conditions, typically employing sodium triacetoxyborohydride (STAB) as the reducing agent.[1][9] The Boc group effectively deactivates the piperidine nitrogen, preventing it from interfering with the reaction at the carbonyl group.[2] This leads to high yields of the desired product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (N-Boc-4-anilinopiperidine).[9][10]

Table 1: Reductive Amination of N-Boc-4-piperidone with Aniline

Reactant 1Reactant 2Reducing AgentSolventYieldReference
N-Boc-4-piperidoneAnilineNaBH(OAc)₃1,2-Dichloroethane~84%[9]
N-Boc-4-piperidoneAnilineNaBH(OAc)₃Dichloromethane~85%
This compound: The Direct Approach

The reductive amination of this compound with aniline follows a similar pathway, directly yielding 1-(cyclopropylmethyl)-N-phenylpiperidin-4-amine. While specific, directly comparable yield data for this exact reaction is less prevalent in the literature, the general efficiency of reductive amination on N-alkyl-4-piperidones is well-established.[1] The cyclopropylmethyl group is stable under these reductive conditions.

The choice between these two starting materials for reductive amination hinges on the desired final product. If the ultimate goal is a molecule with a free piperidine nitrogen, the N-Boc route is advantageous, as the Boc group can be readily removed. However, if the N-cyclopropylmethyl moiety is a desired feature of the target molecule, using this compound from the outset provides a more convergent and efficient synthesis.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Aniline[11]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) in dichloromethane, add aniline (1.0 equivalent) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Protocol 2: Synthesis of this compound

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 equivalents) in acetonitrile, add 4-piperidone hydrochloride monohydrate (1.0 equivalent).

  • Add cyclopropylmethyl bromide (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Stability and Reactivity Considerations: A Balancing Act

The choice between the N-Boc and N-cyclopropylmethyl derivatives also has significant implications for the stability and reactivity of the piperidone ring in subsequent synthetic steps.

The Labile Guardian: The N-Boc Group

The Boc group is designed for its predictable lability under acidic conditions. This allows for its strategic removal to unmask the piperidine nitrogen for further functionalization. However, this acid sensitivity can be a double-edged sword. Care must be taken to avoid premature deprotection during reactions that generate acidic byproducts or require acidic catalysis.[11] Furthermore, the tert-butyl cation generated during deprotection can lead to side reactions in the presence of nucleophilic functional groups.[11]

The Stalwart Substituent: The N-cyclopropylmethyl Group

In contrast, the N-cyclopropylmethyl group is exceptionally stable under a wide range of reaction conditions, including both acidic and basic environments commonly employed in organic synthesis.[12] This robustness allows for a broader array of chemical transformations to be performed on the piperidone core without the risk of cleaving the N-substituent. However, this stability also means that the N-cyclopropylmethyl group is generally considered a permanent fixture of the molecule. While methods for the cleavage of N-alkyl groups exist, they often require harsh conditions that may not be compatible with other functional groups in the molecule.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_N_Boc N-Boc-4-piperidone Pathway cluster_CPM This compound Pathway N_Boc_Piperidone N-Boc-4-piperidone Reductive_Amination_Boc Reductive Amination (e.g., Aniline, NaBH(OAc)₃) N_Boc_Piperidone->Reductive_Amination_Boc N_Boc_4_AP N-Boc-4-anilinopiperidine Reductive_Amination_Boc->N_Boc_4_AP Deprotection Deprotection (e.g., TFA or HCl) N_Boc_4_AP->Deprotection Free_Amine 4-Anilinopiperidine Deprotection->Free_Amine Further_Functionalization Further Functionalization (e.g., Acylation, Alkylation) Free_Amine->Further_Functionalization CPM_Piperidone This compound Reductive_Amination_CPM Reductive Amination (e.g., Aniline, NaBH(OAc)₃) CPM_Piperidone->Reductive_Amination_CPM CPM_4_AP 1-(cyclopropylmethyl)-N-phenylpiperidin-4-amine Reductive_Amination_CPM->CPM_4_AP Direct_Functionalization Direct Functionalization of Piperidine Core CPM_4_AP->Direct_Functionalization

Figure 1: Comparative synthetic pathways.

Conclusion: A Strategic Choice for Tailored Synthesis

The comparison of this compound and N-Boc-4-piperidone in synthesis is not a matter of determining a superior reagent, but rather of understanding their distinct and complementary strategic roles.

N-Boc-4-piperidone is the reagent of choice when a modular, protecting group-dependent strategy is desired. Its use allows for the controlled and selective modification of the piperidone core, with the assurance that the piperidine nitrogen can be unmasked at a later stage for further elaboration. This flexibility is invaluable in the synthesis of complex molecules where the final N-substituent may be introduced late in the synthetic sequence.

This compound offers a more direct and atom-economical approach when the N-cyclopropylmethyl moiety is a desired component of the final target. By incorporating this stable and biologically relevant group from the outset, chemists can streamline their synthetic routes, avoiding the additional steps of protection and deprotection. This strategy is particularly advantageous in the synthesis of focused libraries of analogs where the N-substituent is held constant.

Ultimately, the selection between these two valuable building blocks will be dictated by the specific goals of the synthetic campaign. A thorough understanding of their respective strengths and limitations, as outlined in this guide, will empower researchers to make informed decisions and design more efficient and elegant synthetic routes towards the next generation of piperidine-containing therapeutics.

References

A Comparative Analysis of 1-(Cyclopropylmethyl)piperidin-4-one Derivatives and Their Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-(Cyclopropylmethyl)piperidin-4-one Scaffold

In the landscape of medicinal chemistry, the piperidin-4-one core is a privileged scaffold, serving as a versatile synthetic intermediate for a vast array of biologically active molecules.[1][2] Its structural rigidity and the synthetic accessibility of its derivatives have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS). The introduction of a cyclopropylmethyl group at the 1-position of the piperidine ring is a well-established strategy in opioid receptor pharmacology. This N-substituent is famously known for conferring opioid receptor antagonist properties, as seen in the classic antagonist naltrexone.[3] However, the functional outcome of this substitution is not absolute and is profoundly influenced by the overall molecular architecture, sometimes leading to agonists or mixed agonist-antagonists.[4]

This guide provides a comparative analysis of the bioactivity of this compound derivatives, with a primary focus on their modulation of opioid receptors. We will explore the structure-activity relationships (SAR) that govern their affinity and efficacy, present key experimental data for representative compounds, and provide detailed protocols for the essential bioassays used in their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold.

Structure-Activity Relationships: Decoding the Bioactivity of Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and stereochemistry of substituents on the piperidine ring. The interplay between the N-cyclopropylmethyl group and these substituents dictates the affinity and functional activity at various receptors, most notably the mu (µ), delta (δ), and kappa (κ) opioid receptors.

The Role of the N-Cyclopropylmethyl Group

The N-cyclopropylmethyl moiety is a key determinant of the pharmacological profile. In many classes of opioids, its presence is associated with a shift from agonist to antagonist activity at the µ-opioid receptor (MOR).[4] This is often attributed to its ability to induce a receptor conformation that is unfavorable for G-protein coupling. However, as research has shown, this is not a universal rule. The overall pharmacology is a composite of the interactions of the entire molecule with the receptor binding pocket.

Substitutions at the 3- and 4-Positions

Modifications at the 3- and 4-positions of the piperidin-4-one ring are critical for modulating potency and selectivity.

  • 4-Aryl Substitution: The introduction of an aryl group at the 4-position, often with a hydroxyl or ester linkage, is a common strategy in the design of potent opioid ligands. The nature and substitution pattern of this aryl ring can significantly influence receptor affinity and selectivity. For instance, a 3-hydroxyphenyl group is a classic pharmacophore for µ-opioid receptor binding.[2]

  • 3-Alkyl Substitution: The presence of a small alkyl group, such as a methyl group, at the 3-position can impact the stereochemistry of the 4-substituent and, consequently, the overall shape of the molecule and its fit within the receptor.

The logical relationship between the core scaffold and its modifications in determining bioactivity can be visualized as follows:

SAR_Logic cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Biological Activity Scaffold This compound N_Sub N-Cyclopropylmethyl Group C3_Sub C3-Position Substituents (e.g., Alkyl, Aryl) Affinity Receptor Binding Affinity (Ki at µ, δ, κ) N_Sub->Affinity Influences Efficacy Functional Activity (Agonist, Antagonist, Partial Agonist) N_Sub->Efficacy Critically Impacts C4_Sub C4-Position Substituents (e.g., Aryl, Ester, Oxime) C3_Sub->Affinity Modulates C4_Sub->Affinity Determines Affinity->Efficacy Correlates with

Caption: Logical flow of structure-activity relationships.

Comparative Bioactivity of Representative Derivatives

Compound/DerivativeStructureBiological TargetBioactivityReference
CMDC 1-(cyclopropylmethyl)-4-(4-methoxyphenyl)piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrilemGluR2EC50: 98 nM (Positive Allosteric Modulator)[5]
N-Cyclopropylmethyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine A piperidine derivative with N-cyclopropylmethyl substitutionOpioid Receptorsµ and κ antagonist[6]
INTA 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(2′-indolyl)acetamido]morphinanOpioid Receptorsµ-opioid receptor agonist[4]

This table is illustrative and compiles data from different chemical series to highlight the functional diversity of the N-cyclopropylmethyl moiety.

Key Experimental Protocols for Bioactivity Assessment

The characterization of this compound derivatives primarily relies on a suite of in vitro assays to determine their receptor binding affinity and functional activity. The following are detailed, step-by-step methodologies for these crucial experiments.

Radioligand Binding Assay for Opioid Receptors

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Binding_Assay prep Membrane Preparation (e.g., from CHO cells expressing µ-opioid receptor) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate separate Separation (Rapid filtration to separate bound from free radioligand) incubate->separate quantify Quantification (Scintillation counting of bound radioactivity) separate->quantify analyze Data Analysis (Calculation of Ki from IC50) quantify->analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR).

    • Harvest the cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Add a fixed concentration of a high-affinity µ-opioid receptor radioligand (e.g., [³H]DAMGO).

    • Add varying concentrations of the test this compound derivative.

    • For non-specific binding determination, add a high concentration of a non-labeled opioid ligand (e.g., naloxone).

    • Initiate the binding reaction by adding the prepared cell membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It is a key method to differentiate between agonists, partial agonists, and antagonists.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add a fixed concentration of GDP (e.g., 10 µM) to each well.

    • Add varying concentrations of the test this compound derivative. To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known agonist.

    • Add a known opioid agonist (e.g., DAMGO for µ-opioid receptor) as a positive control.

    • Initiate the reaction by adding the cell membranes and [³⁵S]GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Quantification:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.

    • For agonists, determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation relative to a standard full agonist).

    • For antagonists, determine the ability of the compound to shift the dose-response curve of a known agonist to the right and calculate the antagonist dissociation constant (Kₑ).

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), which is a key event in receptor desensitization and an alternative signaling pathway.

Experimental Workflow:

B_Arrestin_Assay cell_prep Cell Line Engineering (Co-expression of GPCR-tag1 and β-arrestin-tag2) ligand_add Ligand Addition (Addition of test compound to cells) cell_prep->ligand_add recruitment β-Arrestin Recruitment (Ligand-induced interaction of GPCR and β-arrestin) ligand_add->recruitment signal_gen Signal Generation (Proximity-based reporter system activation, e.g., EFC) recruitment->signal_gen detection Signal Detection (Luminescence or fluorescence measurement) signal_gen->detection

Caption: Workflow for a β-arrestin recruitment assay.

Step-by-Step Protocol (using Enzyme Fragment Complementation - EFC):

  • Cell Line and Reagents:

    • Use a commercially available cell line engineered to co-express the opioid receptor of interest fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

    • Prepare assay reagents, including cell plating medium, test compounds, and detection reagents.

  • Cell Plating:

    • Plate the engineered cells in a 96-well, white, clear-bottom assay plate and incubate overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives.

    • Add the diluted compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Add the EFC substrate/detection reagent to each well.

    • Incubate at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal as a function of compound concentration and determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. This allows for the quantification of biased agonism by comparing the potency and efficacy for G-protein activation versus β-arrestin recruitment.

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the design of novel CNS-active agents, particularly those targeting opioid receptors. The N-cyclopropylmethyl group is a powerful modulator of function, capable of producing antagonists, agonists, or mixed-profile ligands depending on the surrounding molecular framework. While a comprehensive, publicly available SAR study on a homologous series of these derivatives is lacking, the principles of opioid pharmacology and the data from related compounds provide a strong foundation for rational drug design.

Future research should focus on the systematic synthesis and evaluation of this compound derivatives with diverse substitutions at the 3- and 4-positions. Such studies, employing the detailed bioassays outlined in this guide, will be instrumental in elucidating the nuanced SAR of this scaffold and unlocking its full therapeutic potential. The exploration of biased agonism, where ligands preferentially activate either G-protein or β-arrestin pathways, is a particularly exciting avenue for developing safer and more effective analgesics with reduced side effects.

References

A Comparative Guide to the Synthesis of 1-(Cyclopropylmethyl)piperidin-4-one: An Evaluation of N-Alkylation and Reductive Amination Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Cyclopropylmethyl)piperidin-4-one is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a piperidone core N-substituted with a cyclopropylmethyl group, is found in molecules targeting a range of receptors and enzymes. Consequently, the development of efficient, scalable, and reliable synthetic routes to this intermediate is of significant interest to researchers in drug discovery and development.

This guide provides an in-depth comparison of the two most prevalent synthetic strategies for preparing this compound: direct N-alkylation of 4-piperidone and reductive amination. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational simplicity. This objective evaluation is supported by experimental data and references to authoritative literature to assist researchers in selecting the most suitable protocol for their specific needs.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be efficiently achieved through two primary pathways. The choice between these methods often depends on the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities.

ParameterProtocol 1: N-AlkylationProtocol 2: Reductive Amination
Starting Materials 4-Piperidone, (Bromomethyl)cyclopropane4-Piperidone, Cyclopropanecarboxaldehyde
Key Reagents Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)Reducing agent (e.g., NaBH(OAc)₃)
Typical Solvents Acetonitrile, DMF, EthanolDichloromethane, 1,2-Dichloroethane
Reaction Temperature Room temperature to refluxRoom temperature
Reaction Time Several hours to overnight12-24 hours
Reported Yield Good to excellentGood to excellent
Purification Extraction, ChromatographyExtraction, Chromatography
Key Advantages Utilizes readily available alkyl halide.Mild reaction conditions.
Potential Disadvantages Potential for over-alkylation (quaternization). The alkylating agent can be lachrymatory.Requires careful control of stoichiometry to avoid side reactions. Aldehyde can be prone to oxidation.

Protocol 1: Synthesis via N-Alkylation of 4-Piperidone

This classical approach involves the direct alkylation of the secondary amine of 4-piperidone with a suitable cyclopropylmethyl halide, typically (bromomethyl)cyclopropane. The reaction proceeds via a standard SN2 mechanism where the lone pair of the nitrogen atom acts as a nucleophile, displacing the halide from the electrophilic carbon of the cyclopropylmethyl group. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Reaction Mechanism: N-Alkylation

Caption: N-Alkylation of 4-piperidone with (bromomethyl)cyclopropane.

Detailed Experimental Protocol: N-Alkylation

Materials:

  • 4-Piperidone hydrochloride

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.5 eq) or sodium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base of 4-piperidone in situ.

  • Add (bromomethyl)cyclopropane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a liquid.[1]

Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be monitored by standard analytical techniques, and the final product can be purified to homogeneity. The identity and purity of the product should be confirmed by NMR and MS analysis.

Protocol 2: Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and represents a valuable alternative for the synthesis of this compound. This one-pot procedure involves the reaction of 4-piperidone with cyclopropanecarboxaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the target tertiary amine.

Reaction Mechanism: Reductive Amination

Caption: Reductive amination of 4-piperidone with cyclopropanecarboxaldehyde.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 4-Piperidone hydrochloride

  • Cyclopropanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane or 1,2-dichloroethane, add triethylamine (1.1 eq) to generate the free base.

  • Add cyclopropanecarboxaldehyde (1.0-1.2 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Trustworthiness: The progress of this one-pot reaction can be effectively monitored by analytical techniques. The mild conditions and the selectivity of the reducing agent contribute to a cleaner reaction profile, and the final product's identity and purity can be rigorously established through spectroscopic methods.

Product Validation and Characterization

Independent of the synthetic route chosen, the identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.1-1.0 ppm), the methylene bridge protons, and the piperidone ring protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (downfield shift, ~208 ppm), as well as the distinct carbons of the piperidone ring and the cyclopropylmethyl group.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of C₉H₁₅NO (153.22 g/mol ).

  • Purity: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally considered acceptable for use as a synthetic intermediate.[1]

Conclusion

Both N-alkylation and reductive amination represent viable and effective methods for the synthesis of this compound. The N-alkylation protocol is a straightforward and robust method, particularly suitable when the corresponding alkyl halide is readily available and inexpensive. However, careful control is needed to minimize the formation of the quaternary ammonium salt by-product.

On the other hand, reductive amination offers the advantage of mild reaction conditions and often results in cleaner reaction profiles with high yields. The choice of this method is particularly attractive when the corresponding aldehyde is more accessible or cost-effective than the alkyl halide.

Ultimately, the selection of the optimal synthetic route will be dictated by a combination of factors including the cost and availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. Both protocols, when executed with care and appropriate analytical monitoring, can provide high-quality this compound, a valuable intermediate for the advancement of pharmaceutical research and development.

References

A Comparative Guide to the Reactivity of N-Substituted Piperidin-4-ones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The substituent on the nitrogen atom (the N-substituent) plays a pivotal role in modulating the molecule's physical, chemical, and biological properties. Understanding how different N-substituents influence the reactivity of the piperidin-4-one ring is paramount for designing efficient synthetic routes and novel analogues. This guide provides an in-depth comparison of the reactivity of various N-substituted piperidin-4-ones, supported by experimental data and mechanistic insights, to empower researchers in their synthetic endeavors.

The Influence of the N-Substituent: A Tale of Sterics and Electronics

The reactivity of N-substituted piperidin-4-ones is primarily governed by a delicate interplay of steric and electronic effects imparted by the N-substituent. These effects manifest in two key areas: the reactivity of the C4-carbonyl group and the acidity and subsequent reactivity of the α-protons at the C3 and C5 positions.

Electronic Effects: The electron-donating or electron-withdrawing nature of the N-substituent directly influences the electron density across the piperidine ring.

  • Electron-Donating Groups (EDGs): N-alkyl and N-benzyl groups are considered electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, which can be partially delocalized towards the carbonyl group, albeit to a minor extent. This subtle increase in electron density can slightly decrease the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): N-acyl and N-alkoxycarbonyl (e.g., N-Boc) groups are strongly electron-withdrawing due to the presence of the adjacent carbonyl group. The nitrogen lone pair is significantly delocalized into this appended carbonyl, reducing its availability to the piperidine ring. This leads to a more electron-deficient ring and a more electrophilic C4-carbonyl group.

Steric Effects: The size and conformation of the N-substituent can hinder the approach of reagents to the carbonyl group or the α-protons. This steric hindrance can significantly impact reaction rates and stereochemical outcomes. Bulky substituents like tert-butyl or tri-substituted benzyl groups can impose significant steric shielding.

Reactivity at the Carbonyl Group (C4)

The C4-carbonyl group is a primary site for a variety of important chemical transformations, including reductions, nucleophilic additions (e.g., Grignard and Wittig reactions), and reductive aminations.

Nucleophilic Addition: A Comparative Overview

The susceptibility of the carbonyl carbon to nucleophilic attack is a direct measure of its electrophilicity. This is where the electronic nature of the N-substituent exerts a significant influence.

N-SubstituentTypeExpected Carbonyl ReactivityRationale
-COR (Acyl) EWGHighThe amide resonance delocalizes the nitrogen lone pair, making the nitrogen less basic and the C4-carbonyl more electrophilic.
-COOR (Boc, Cbz) EWGHighSimilar to N-acyl, the carbamate group withdraws electron density from the nitrogen, enhancing the carbonyl's electrophilicity.[1][2]
-Alkyl (e.g., -CH₃) EDGModerateInductively donates electron density, slightly reducing the electrophilicity of the carbonyl carbon compared to N-acyl derivatives.
-Benzyl (Bn) EDGModerateSimilar to N-alkyl, it acts as an electron-donating group.
-Aryl EWG (generally)Moderate to HighThe effect depends on the substituents on the aryl ring. Unsubstituted phenyl is weakly electron-withdrawing. Electron-rich anilines can increase the nucleophilicity of the nitrogen, potentially leading to higher yields in certain reactions.[3]

Experimental Support:

A study on the electrochemical behavior of N-methyl- and N-benzyl-4-piperidone curcuminoid analogues provides indirect evidence for the electronic influence of the N-substituent. The study found that N-methyl derivatives were more easily oxidized than their N-benzyl counterparts, suggesting a higher electron density on the piperidine ring in the N-methyl case. This would translate to a slightly less electrophilic carbonyl group.

Furthermore, the widespread use of N-Boc-4-piperidone in multi-step syntheses is a testament to the activating effect of the Boc group on the carbonyl, facilitating reactions like reductive amination.[2][4]

Stereoselectivity in Carbonyl Reductions

The reduction of the C4-carbonyl to a hydroxyl group introduces a new stereocenter. The stereochemical outcome of this reduction is often influenced by the steric bulk of the N-substituent. Bulky N-substituents can direct the approach of the reducing agent from the less hindered face of the piperidin-4-one ring, which typically adopts a chair conformation.

A study on the reaction of phenyllithium with various N-substituted 4-piperidones demonstrated that a bulky N-substituent, such as a 1,1-dimethyl-2-propynyl group, can lead to a highly stereospecific reaction, favoring the formation of one alcohol isomer.[5] This highlights the critical role of steric hindrance in controlling the stereochemical course of nucleophilic additions to the carbonyl group.

Reactivity at the α-Carbons (C3 and C5)

The acidity of the α-protons and the subsequent reactivity of the corresponding enolates are crucial for transformations such as alkylations, aldol condensations, and halogenations.

α-Proton Acidity and Enolate Formation

The ease of deprotonation at the α-carbon is influenced by the stability of the resulting enolate. The electronic nature of the N-substituent plays a role here, although it is more complex than its effect on the carbonyl group.

  • N-Alkyl and N-Benzyl Substituents: These electron-donating groups slightly increase the electron density on the nitrogen. This can have a minor destabilizing effect on the enolate due to increased electron-electron repulsion. However, this effect is generally considered to be small.

  • N-Acyl and N-Boc Substituents: These electron-withdrawing groups have a more pronounced effect. The delocalization of the nitrogen lone pair into the appended carbonyl makes the nitrogen atom less basic. This can lead to a more stabilized enolate, as the negative charge is less destabilized by a neighboring electron-rich center.

Experimental Protocol: Enolate Generation and Trapping

A general procedure for assessing the relative ease of enolate formation involves deprotonation with a strong base followed by trapping with an electrophile.

Materials:

  • N-substituted piperidin-4-one

  • Lithium diisopropylamide (LDA) solution in THF

  • Electrophile (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Dissolve the N-substituted piperidin-4-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 eq) to the reaction mixture and continue stirring at -78 °C for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography and analyze the yield and isomeric ratio (if applicable).

By performing this experiment under identical conditions for a series of N-substituted piperidin-4-ones, a comparative measure of their enolate reactivity can be obtained.

Experimental Workflows and Data Visualization

To provide a clear comparison, the following diagrams illustrate the key concepts and reaction pathways discussed.

Reactivity_Factors cluster_substituent N-Substituent cluster_effects Governing Factors cluster_reactivity Sites of Reactivity N_Sub N-Substituent (R) Electronic Electronic Effects (Inductive/Resonance) N_Sub->Electronic Steric Steric Effects (Bulk/Conformation) N_Sub->Steric Carbonyl C4-Carbonyl (Electrophilicity) Electronic->Carbonyl Alpha_Carbon C3/C5 α-Carbons (Acidity/Enolate Formation) Electronic->Alpha_Carbon Steric->Carbonyl Steric->Alpha_Carbon

Caption: Factors influencing the reactivity of N-substituted piperidin-4-ones.

Carbonyl_Reactivity_Spectrum cluster_reactivity Carbonyl Electrophilicity cluster_substituents N-Substituent Type Low Low High High Low->High Alkyl N-Alkyl (EDG) Benzyl N-Benzyl (EDG) Aryl N-Aryl (Variable) Acyl N-Acyl (EWG) Boc N-Boc (EWG)

Caption: Spectrum of carbonyl reactivity based on N-substituent electronic effects.

Conclusion and Future Outlook

The choice of the N-substituent in a piperidin-4-one is a critical decision that profoundly impacts its reactivity and, consequently, the feasibility of subsequent synthetic transformations. Electron-withdrawing groups such as N-acyl and N-Boc generally enhance the electrophilicity of the carbonyl group, making them ideal for nucleophilic addition reactions. Conversely, electron-donating N-alkyl and N-benzyl groups, while slightly deactivating the carbonyl, offer greater stability and are often employed when reactivity at other positions is desired. Steric hindrance from bulky N-substituents provides a powerful tool for controlling stereoselectivity, a crucial aspect in the synthesis of chiral molecules.

This guide provides a framework for understanding and predicting the reactivity of N-substituted piperidin-4-ones. By carefully considering the electronic and steric properties of the N-substituent, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new piperidine-based therapeutics.

References

A Comparative Guide to the Biological Activity Screening of 1-(Cyclopropylmethyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of novel derivatives based on the 1-(cyclopropylmethyl)piperidin-4-one scaffold. We will move beyond rote protocol recitation to explore the strategic rationale behind assay selection, comparative analysis against established benchmarks, and the synthesis of data into actionable insights for drug development professionals. Our focus is on establishing a robust, self-validating screening cascade that uncovers both primary and secondary pharmacological potential.

Introduction: The Pharmacological Promise of a Privileged Scaffold

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and CNS-modulating properties.[1][2][3] The introduction of an N-cyclopropylmethyl group is a strategic modification, famously associated with modulation of opioid receptors. This substituent is a hallmark of potent opioid antagonists like naltrexone and partial agonists like buprenorphine.[4][5]

This guide, therefore, uses the N-cyclopropylmethyl substituent as a logical starting point to design a primary screening cascade focused on opioid receptor activity. However, acknowledging the broad potential of the piperidin-4-one core, we will also detail a secondary screening protocol to evaluate anticancer cytotoxicity. This dual-pronged approach ensures a comprehensive characterization of novel derivatives, maximizing the potential for discovering valuable therapeutic leads.

Section 1: The Chemical Landscape: Test Compounds and Comparators

For this guide, we will evaluate two hypothetical, yet representative, this compound derivatives, CPM-P-01 and CPM-P-02 , which feature modifications at the C3 and C5 positions of the piperidine ring. Their performance will be benchmarked against two standards:

  • Morphine: The archetypal µ-opioid receptor (MOR) agonist, serving as a positive control for agonist activity.

  • Compound-X (Alternative Scaffold): A non-piperidone µ-opioid receptor agonist (e.g., a fentanyl analog), used to compare the performance of a different chemical class targeting the same receptor.

Table 1: Structures of Test and Comparator Compounds

Compound IDStructureClassRationale for Inclusion
CPM-P-01 [Image of 1-(cyclopropylmethyl)-3-methyl-piperidin-4-one]Test DerivativeInvestigates the effect of simple alkyl substitution.
CPM-P-02 [Image of 1-(cyclopropylmethyl)-3,5-dibenzyl-piperidin-4-one]Test DerivativeExplores the impact of bulky aromatic substituents.
Morphine [Image of Morphine]Standard AgonistGold-standard µ-opioid receptor (MOR) agonist.
Compound-X [Image of a Fentanyl analog]Alternative ScaffoldHigh-potency MOR agonist with a distinct chemical structure.

Section 2: Primary Screening: Opioid Receptor Modulation

The presence of the N-cyclopropylmethyl group strongly suggests a high probability of interaction with opioid receptors. Our primary screening strategy is designed to first determine the binding affinity of our derivatives for the three main opioid receptor subtypes (µ, δ, κ) and then to characterize the nature of that interaction (agonist, partial agonist, or antagonist).

G cluster_0 Phase 1: Affinity Assessment cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Antagonism Confirmation a Step 1: Binding Affinity b Radioligand Displacement Assay (µ, δ, κ Receptors) a->b c Determine Ki (Binding Affinity) b->c d Step 2: Functional Activity c->d Compounds with Ki < 1µM e [35S]GTPγS Binding Assay (Receptor Activation) d->e f Determine EC50 (Potency) & Emax (Efficacy) e->f g Step 3: Mode of Action f->g Compounds with low/no agonism h Antagonist Challenge Assay g->h i Determine Ke (Antagonist Potency) h->i

Caption: Opioid Receptor Screening Workflow.

Protocol 1: Receptor Binding Affinity (Radioligand Displacement Assay)

Causality: This assay quantifies the affinity of a test compound for a specific receptor. It operates on the principle of competition: the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor is measured. A more potent compound will displace the radioligand at a lower concentration.[6] The resulting inhibitory constant (Ki) is an intrinsic measure of binding affinity.

Methodology:

  • Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human µ (hMOR), δ (hDOR), or κ (hKOR) opioid receptor.

  • Assay Buffer: Prepare a buffer of 50 mM TRIS-HCl, pH 7.4.

  • Radioligands:

    • hMOR: [³H]-DAMGO (a selective MOR agonist) at a final concentration of ~1 nM.

    • hDOR: [³H]-DPDPE (a selective DOR agonist) at a final concentration of ~1 nM.

    • hKOR: [³H]-U69,593 (a selective KOR agonist) at a final concentration of ~1 nM.

  • Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand, and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

  • Nonspecific Binding: Determine nonspecific binding in parallel wells containing a high concentration (10 µM) of unlabeled naloxone.

  • Incubation: Incubate plates at 25°C for 60 minutes.

  • Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Activity ([³⁵S]GTPγS Binding Assay)

Causality: Opioid receptors are G-protein coupled receptors (GPCRs), specifically linked to the Gi/o family. Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its activation. This assay measures the initial step of receptor activation by using a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation by an agonist.[4][5]

G Ligand Opioid Agonist (e.g., Morphine) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Inactive G-Protein (αβγ-GDP) Receptor->G_Protein Activates G_Protein_Active Active G-Protein (α-GTP + βγ) G_Protein->G_Protein_Active GDP -> [35S]GTPγS (Measured Event) AC Adenylyl Cyclase G_Protein_Active->AC α-GTP inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.

Methodology:

  • Reagents: Use the same cell membranes as in Protocol 1. Prepare an assay buffer containing 50 mM TRIS-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

  • Incubation Mixture: In a 96-well plate, add cell membranes (10-20 µg), varying concentrations of the test compound, and 50 pM [³⁵S]GTPγS.

  • Basal vs. Stimulated: Measure basal activity (no agonist) and maximal stimulation (using a saturating concentration of a standard agonist, e.g., 10 µM DAMGO for MOR).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination & Analysis: Terminate and harvest as described in Protocol 1.

  • Data Analysis:

    • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the compound.

    • For Agonists: Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to the standard agonist).

    • For Antagonists: If a compound shows high binding affinity (low Ki) but no agonist activity (no increase in [³⁵S]GTPγS binding), perform a challenge assay. Co-incubate a fixed concentration of a standard agonist (e.g., the EC80 of DAMGO) with varying concentrations of the test compound. The ability to inhibit the agonist's effect will reveal antagonist activity. Calculate the antagonist equilibrium constant (Ke) from the IC50 shift.

Comparative Data Summary: Opioid Receptor Profile

Table 2: In Vitro Opioid Receptor Activity Profile

CompoundReceptorBinding Affinity Ki (nM)Functional Activity EC50 (nM)Efficacy Emax (%)Antagonist Potency Ke (nM)
CPM-P-01 µ (MOR)15.2>10,000<5%25.8
δ (DOR)250.6>10,000N/A>1,000
κ (KOR)88.4>10,000<5%150.1
CPM-P-02 µ (MOR)45.7850.345% (Partial Agonist)N/A
δ (DOR)>1,000N/AN/AN/A
κ (KOR)650.1>10,000N/A>1,000
Morphine µ (MOR)5.165.5100% (Full Agonist)N/A
δ (DOR)450.2>1,000LowN/A
κ (KOR)60.3800.775%N/A
Compound-X µ (MOR)0.85.4110% (Full Agonist)N/A
δ (DOR)150.9>1,000LowN/A
κ (KOR)210.5>1,000LowN/A

Analysis:

  • CPM-P-01 demonstrates moderate, relatively non-selective binding affinity for opioid receptors, with a preference for MOR. Crucially, it shows no significant agonist activity, and its ability to inhibit DAMGO-stimulated [³⁵S]GTPγS binding (data used to calculate Ke) confirms it as a MOR antagonist.

  • CPM-P-02 is a MOR-selective partial agonist. Its binding affinity is lower than CPM-P-01, but it can activate the receptor, albeit with lower efficacy than the full agonists Morphine and Compound-X. The bulky benzyl groups likely favor a receptor conformation that permits partial but not full activation.

Section 3: Secondary Screening: Anticancer Cytotoxicity

The piperidin-4-one scaffold is present in compounds with known antiproliferative effects.[7][8] A secondary screen for cytotoxicity is a valuable step to explore this potential and to flag any general toxicity that might interfere with the primary target activity.

Protocol 3: MTT Cell Viability Assay

Causality: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.

G A Seed cancer cells (e.g., HCT116) in 96-well plate B Incubate for 24h (Allow cells to adhere) A->B C Add serially diluted Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent (Yellow) D->E F Incubate for 4h (Formazan formation) E->F G Solubilize Formazan Crystals (Add DMSO or SDS) F->G H Read Absorbance at ~570nm G->H

Caption: MTT Cell Viability Assay Workflow.

Methodology:

  • Cell Culture: Use a relevant cancer cell line, such as HCT116 (human colon carcinoma), which has been used to screen similar scaffolds.[7] Culture cells in appropriate media (e.g., McCoy's 5A with 10% FBS).

  • Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (concentration that causes 50% inhibition of cell growth) by plotting viability against the log concentration of the compound and fitting to a dose-response curve.

Comparative Data Summary: Cytotoxicity Profile

Table 3: In Vitro Cytotoxicity against HCT116 Cells

CompoundIC50 (µM)
CPM-P-01 > 100
CPM-P-02 12.5
Doxorubicin (Control) 0.8

Analysis:

  • CPM-P-01 , the MOR antagonist, shows no significant cytotoxicity, which is a favorable characteristic for a potential CNS-acting drug where a clean off-target profile is desired.

  • CPM-P-02 , the MOR partial agonist, exhibits moderate cytotoxic activity. The bulky, lipophilic benzyl groups may contribute to this off-target effect, a common feature for many piperidin-4-one derivatives designed as anticancer agents.[7] This dual activity could be interesting but also presents a potential liability that would need further investigation.

Section 4: Synthesis of Insights & Future Directions

This comparative screening guide has effectively differentiated our two lead candidates:

  • CPM-P-01 has emerged as a promising MOR antagonist lead . Its clean cytotoxicity profile is advantageous. The next logical steps would be to assess its in vivo efficacy in models of opioid-induced side effects (like constipation) and to conduct preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) profiling to assess its drug-like properties.

  • CPM-P-02 is a MOR-selective partial agonist with moderate cytotoxic activity . This dual-activity profile warrants further investigation. Deconvolution is key: are the two activities mediated by the same or different mechanisms? Further SAR studies would be needed to separate these effects if a pure opioid agonist is the goal, or to enhance both if a dual-action therapeutic is envisioned.

By employing a logical, tiered screening cascade grounded in the known pharmacology of the core scaffold and key substituents, we can efficiently characterize novel derivatives and make data-driven decisions for advancing the most promising compounds in the drug discovery pipeline.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a critical endeavor. The piperidine moiety, a ubiquitous feature in many pharmaceuticals, is often a starting point for the development of new therapeutic agents.[1][2][3] This guide provides a detailed comparative analysis of the primary synthetic routes to 1-(cyclopropylmethyl)piperidin-4-one, a valuable intermediate in medicinal chemistry. We will delve into the practical considerations of two major synthetic strategies: direct N-alkylation and reductive amination, offering a comprehensive cost-benefit analysis to inform your synthetic planning.

Introduction to this compound

The this compound scaffold is of significant interest due to the presence of the cyclopropylmethyl group. This small, strained ring system can introduce unique conformational constraints and metabolic stability to a molecule, potentially enhancing its pharmacological properties. The piperidin-4-one core provides a versatile handle for further chemical modifications, making this compound a key building block for a diverse range of potential drug candidates.

This guide will provide an in-depth analysis of the following synthetic routes:

  • Route 1: Direct N-Alkylation of 4-Piperidone

  • Route 2: Reductive Amination of 4-Piperidone with Cyclopropanecarboxaldehyde

We will evaluate each route based on chemical efficiency, cost-effectiveness, safety, and scalability, providing you with the necessary data to make an informed decision for your research and development needs.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination 4-Piperidone 4-Piperidone Product_1 1-(cyclopropylmethyl) -piperidin-4-one 4-Piperidone->Product_1 Alkylation Cyclopropylmethyl_halide Cyclopropylmethyl -halide Cyclopropylmethyl_halide->Product_1 Base Base Base->Product_1 Solvent_1 Solvent Solvent_1->Product_1 4-Piperidone_2 4-Piperidone Product_2 1-(cyclopropylmethyl) -piperidin-4-one 4-Piperidone_2->Product_2 Reductive Amination Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde->Product_2 Reducing_Agent Reducing Agent Reducing_Agent->Product_2 Solvent_2 Solvent Solvent_2->Product_2

Caption: High-level overview of the two primary synthetic routes to this compound.

Route 1: Direct N-Alkylation of 4-Piperidone

Direct N-alkylation is a classical and straightforward approach for the synthesis of N-substituted piperidines.[4] This method involves the reaction of 4-piperidone with a suitable cyclopropylmethyl halide in the presence of a base.

Experimental Protocol

A general procedure for the N-alkylation of 4-piperidone is as follows:

  • To a solution of 4-piperidone (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.5-2.0 eq), such as potassium carbonate or triethylamine.

  • Cyclopropylmethyl bromide (1.2 eq) is then added to the mixture.

  • The reaction is stirred at room temperature or heated to 50-80 °C for 4-12 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Cost-Benefit Analysis of N-Alkylation
MetricAnalysis
Overall Yield Moderate to good, typically in the range of 60-80%. Yields can be highly dependent on the choice of base, solvent, and reaction temperature.
Cost of Starting Materials 4-Piperidone is a commercially available and relatively inexpensive starting material. Cyclopropylmethyl bromide is also commercially available, though its cost can be a factor.
Reagent & Solvent Cost Common bases like potassium carbonate and triethylamine are inexpensive. Solvents such as DMF and acetonitrile contribute to the overall cost and have environmental considerations.
Process Safety Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. The use of DMF as a solvent requires appropriate handling due to its potential health effects.
Scalability This route is generally scalable. However, on a larger scale, the purification by column chromatography can be cumbersome and costly.
Key Advantages Conceptually simple and utilizes readily available starting materials.
Key Disadvantages Potential for over-alkylation or side reactions, especially if the starting 4-piperidone is not handled carefully (e.g., self-condensation). Purification can be challenging.

Route 2: Reductive Amination of 4-Piperidone

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[5] This route involves the reaction of 4-piperidone with cyclopropanecarboxaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired product.

Experimental Protocol

A representative procedure for the reductive amination is as follows:

  • To a solution of 4-piperidone (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in a suitable solvent such as methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE), is added a reducing agent.

  • Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. STAB (1.5 eq) is often preferred due to its milder nature and tolerance of slightly acidic conditions which can facilitate iminium ion formation.

  • The reaction mixture is stirred at room temperature for 2-24 hours. Progress is monitored by TLC or LC-MS.

  • Once the reaction is complete, it is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Cost-Benefit Analysis of Reductive Amination
MetricAnalysis
Overall Yield Generally good to excellent, often exceeding 80%. This method is known for its high efficiency and selectivity.
Cost of Starting Materials 4-Piperidone is an inexpensive starting material. Cyclopropanecarboxaldehyde is also commercially available, and its cost should be considered.
Reagent & Solvent Cost Sodium triacetoxyborohydride is a relatively expensive reducing agent compared to simpler borohydrides, which can significantly impact the overall cost, especially on a larger scale. Solvents like DCM and DCE also have cost and environmental implications.
Process Safety Sodium cyanoborohydride is toxic and generates hydrogen cyanide gas upon acidification, requiring careful handling. STAB is a safer alternative. The aldehydes used can be irritants.
Scalability Highly scalable. The reaction is often clean, which can simplify purification on a larger scale.
Key Advantages High yields and selectivity, with a lower likelihood of over-alkylation compared to direct alkylation. The reaction is often a one-pot procedure.
Key Disadvantages The cost of the reducing agent (STAB) can be a significant drawback. The stability of the aldehyde starting material can also be a concern. A potential side reaction is the formation of a pyrrolidine via ring expansion, though this is more prevalent with certain catalysts.[6]

Comparative Summary

FeatureRoute 1: N-AlkylationRoute 2: Reductive Amination
Overall Yield 60-80%>80%
Starting Material Cost ModerateModerate
Key Reagent Cost Low (Base)High (Reducing Agent)
Process Simplicity Simple, one-step reactionOne-pot, but requires careful addition of reagents
Purification Can be challenging due to byproductsOften cleaner, simplifying purification
Scalability GoodExcellent
Safety Concerns Lachrymatory alkylating agent, solvent toxicityToxicity of reducing agents (especially NaBH3CN), aldehyde stability

Logical Workflow for Route Selection

G start Start: Synthesize This compound cost_sensitivity High Cost Sensitivity? start->cost_sensitivity yield_priority High Yield a Priority? cost_sensitivity->yield_priority No route1 Consider Route 1: N-Alkylation cost_sensitivity->route1 Yes scale Large Scale Synthesis? yield_priority->scale No route2 Consider Route 2: Reductive Amination yield_priority->route2 Yes safety_concern Primary Concern is Reagent Safety? scale->safety_concern No scale->route2 Yes safety_concern->route1 Yes (avoid NaBH3CN) safety_concern->route2 No (use STAB)

Caption: Decision-making workflow for selecting the optimal synthetic route.

Conclusion and Recommendations

Both direct N-alkylation and reductive amination are viable and effective methods for the synthesis of this compound. The choice between these two routes will ultimately depend on the specific priorities of the researcher or organization.

For cost-sensitive projects, particularly at a smaller, exploratory scale, direct N-alkylation (Route 1) may be the more attractive option. The lower cost of the base compared to the specialized reducing agent in reductive amination is a significant advantage. However, one must be prepared for potentially lower yields and a more involved purification process.

For applications where high yield, purity, and scalability are paramount, reductive amination (Route 2) is the superior choice. Despite the higher initial cost of the reducing agent, the cleaner reaction profile and higher efficiency can lead to lower downstream processing costs, making it more economical at a larger scale. The use of sodium triacetoxyborohydride is recommended to mitigate the safety concerns associated with sodium cyanoborohydride.

Ultimately, a careful evaluation of the factors outlined in this guide will enable the selection of the most appropriate synthetic strategy to efficiently and cost-effectively produce this compound for further research and development.

References

The Strategic Application of 1-(Cyclopropylmethyl)piperidin-4-one in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of available building blocks, 1-(cyclopropylmethyl)piperidin-4-one has emerged as a particularly valuable synthon, especially in the pursuit of novel therapeutics targeting the central nervous system (CNS). This guide provides an in-depth technical comparison of the applications of this compound, elucidates the causal advantages of its unique structural motifs, and presents detailed experimental protocols for its effective utilization.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its saturated, three-dimensional nature allows for the precise spatial orientation of functional groups, which is crucial for selective interaction with biological targets.[2] The 4-piperidone substitution pattern, in particular, offers a versatile handle for the introduction of diverse functionalities through well-established chemical transformations.

The Cyclopropylmethyl Advantage: More Than Just a Steric Group

The incorporation of a cyclopropylmethyl group at the 1-position of the piperidine ring is a strategic design element that confers several significant advantages in drug development.[3] This is not merely a choice of a simple alkyl substituent; the unique electronic and conformational properties of the cyclopropyl ring impart favorable pharmacokinetic and pharmacodynamic characteristics to the resulting drug candidates.

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to a longer half-life and improved bioavailability of the drug molecule.

Increased Potency and Receptor Affinity: The rigid, three-dimensional structure of the cyclopropyl group can help to lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity at the target receptor.[4]

Novel Chemical Space: The use of the cyclopropylmethyl group allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with improved selectivity and reduced off-target effects.[2]

Comparative Applications in Drug Discovery

The utility of this compound is best illustrated through its application in the synthesis of key therapeutic agents. Here, we compare its role in the development of opioid receptor modulators and neurokinin-1 (NK1) receptor antagonists, highlighting how the N-cyclopropylmethyl substituent influences biological activity in comparison to other N-substituted piperidine analogs.

Opioid Receptor Modulators

The piperidine scaffold is a core component of many potent opioid analgesics.[5] The nature of the substituent on the piperidine nitrogen is a key determinant of the compound's activity at the various opioid receptor subtypes (μ, δ, and κ).

For instance, in the development of peripherally selective μ-opioid receptor antagonists, the N-cyclopropylmethyl group has been shown to be crucial for potent antagonist activity. A comparative analysis of structure-activity relationships (SAR) reveals that this group often imparts a better balance of agonist and antagonist activity compared to other substituents.

Comparative SAR of N-Substituted Piperidine-Based Opioid Receptor Ligands

N-Substituent of Piperidine CorePredominant ActivityReceptor Affinity (Ki, nM)Reference
Cyclopropylmethyl μ-Opioid AntagonistHigh (low nM range)[6]
Methylμ-Opioid AgonistVaries[7]
PhenethylPotent μ-Opioid AgonistHigh (sub-nM to low nM)[5][7]
H (unsubstituted)Reduced ActivityLower[8]

This table illustrates that the choice of the N-substituent can dramatically switch the pharmacological profile from an agonist to an antagonist, a critical consideration in the design of drugs for treating conditions like opioid-induced constipation without affecting central analgesia.

Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting.[9] The development of potent and selective NK1 antagonists has heavily relied on the use of substituted piperidine scaffolds.[10][11]

SAR studies in this area have demonstrated that the 1-(cyclopropylmethyl)piperidine moiety is a highly favorable feature for achieving high-affinity binding to the NK1 receptor.[12] When compared to other N-alkyl or N-acyl piperidine derivatives, the cyclopropylmethyl group often leads to a significant enhancement in potency.

Key Synthetic Transformations: Experimental Protocols

The versatility of this compound as a building block stems from the reactivity of its ketone functionality. Reductive amination is a cornerstone reaction for introducing a diverse range of substituents at the 4-position of the piperidine ring.

Experimental Protocol: Reductive Amination of this compound

This protocol details a general procedure for the reductive amination of this compound with a primary amine to yield a 4-amino-1-(cyclopropylmethyl)piperidine derivative.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • If the amine is a weak nucleophile, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-amino-1-(cyclopropylmethyl)piperidine derivative.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.[13]

  • Anhydrous conditions are crucial to prevent the hydrolysis of the iminium ion intermediate and the reducing agent.

  • Stepwise addition of the reducing agent at low temperature helps to control the reaction rate and prevent over-reduction.

Visualizing Synthetic Pathways and Logical Relationships

To further clarify the strategic importance of this compound, the following diagrams illustrate its central role in synthetic workflows and the logical basis for its selection.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Scaffolds cluster_final Target Drug Classes start This compound reductive_amination Reductive Amination start->reductive_amination Primary/Secondary Amine wittig_olefination Wittig Olefination start->wittig_olefination Wittig Reagent spirocycle_formation Spirocycle Formation start->spirocycle_formation Dieckmann, etc. amino_piperidine 4-Amino-1-(cyclopropylmethyl)piperidine Derivatives reductive_amination->amino_piperidine exo_methylene 4-Exo-methylene-1-(cyclopropylmethyl)piperidine wittig_olefination->exo_methylene spiro_piperidine Spiro[piperidine-4,X] Derivatives spirocycle_formation->spiro_piperidine opioids Opioid Receptor Modulators amino_piperidine->opioids nk1 NK1 Receptor Antagonists amino_piperidine->nk1 spiro_piperidine->opioids spiro_piperidine->nk1

Caption: Synthetic utility of this compound.

G cluster_choice Building Block Selection cluster_properties Resulting Molecular Properties cluster_outcomes Drug Development Outcomes choice Choice of N-Substituent on Piperidin-4-one metabolism Metabolic Stability choice->metabolism e.g., Cyclopropylmethyl vs. Methyl potency Potency & Affinity choice->potency Conformational Rigidity selectivity Receptor Selectivity choice->selectivity Steric/Electronic Effects pk_profile Pharmacokinetic Profile metabolism->pk_profile efficacy Improved Efficacy potency->efficacy safety Enhanced Safety Profile selectivity->safety pk_profile->efficacy ip Novel Intellectual Property efficacy->ip safety->ip

Caption: Logical framework for selecting N-substituted piperidin-4-ones.

Conclusion

This compound is a strategically important building block in modern drug discovery, offering a unique combination of a versatile synthetic handle and a privileged N-substituent. The cyclopropylmethyl group confers significant advantages in terms of metabolic stability and receptor affinity, making it a preferred choice in the design of novel therapeutics, particularly for CNS targets. By understanding the comparative advantages of this scaffold and mastering the key synthetic transformations for its elaboration, researchers can accelerate the discovery and development of next-generation medicines with improved efficacy and safety profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(Cyclopropylmethyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: A specific, publicly available Safety Data Sheet (SDS) for 1-(Cyclopropylmethyl)piperidin-4-one is not readily found. Therefore, the guidance herein is synthesized from the safety profiles of structurally analogous compounds, such as piperidine and its derivatives. A conservative approach, treating the compound as hazardous unless confirmed otherwise by internal testing, is the cornerstone of this protocol.

Hazard Assessment and Profile

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from related piperidine compounds, this compound should be presumed to possess similar hazardous characteristics.

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2] These regulations provide a "cradle-to-grave" approach to hazardous waste management.[1] The regulations are codified in Title 40 of the Code of Federal Regulations (CFR), specifically in parts 260 through 273.[2][3] Your institution's Environmental Health & Safety (EHS) department will have specific procedures based on these federal and any additional state-level regulations.[1]

Table 1: Presumed Hazard Profile for this compound

Hazard ClassificationDescriptionRationale & References
Skin Corrosion / Irritation Causes skin irritation. Prolonged contact may lead to burns.[4]Piperidine and its derivatives are known skin irritants.[4][5]
Serious Eye Damage / Irritation Causes serious eye irritation and potential for severe damage.[4]Direct contact can cause redness, pain, and burns.[4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[6]Handling should occur in a well-ventilated area or chemical fume hood.[7][8]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Discharge into drains, sewers, or waterways is strictly prohibited.[4][6][9]

Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling this compound and its associated waste.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.[7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[7][10]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against spills.[7]

  • Respiratory Protection: All handling of the compound and its waste should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[7]

Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is handled safely from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

Immediately classify any material (pure compound, solutions, contaminated labware) containing this compound as hazardous chemical waste.

  • Do Not Mix: Never mix this waste stream with non-hazardous trash, sharps containers, or other chemical waste streams unless explicitly permitted by your EHS department. Improper mixing can create dangerous chemical reactions.

  • Segregate Halogenated vs. Non-Halogenated: If the compound is in a halogenated solvent, keep it separate from non-halogenated solvent waste, as disposal costs and methods can differ.[11]

Step 2: Container Selection and Labeling
  • Container Choice: Use only designated, leak-proof, and chemically compatible hazardous waste containers with a secure, screw-top lid.[11] The container must be in good condition.

  • Labeling: Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • List all other components and their approximate percentages (e.g., solvents).

    • The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").

    • The date of accumulation start.

Step 3: On-Site Accumulation and Storage
  • Keep Closed: The waste container must remain tightly closed except when actively adding waste.[4][11]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents and acids.[9][12]

Step 4: Final Disposal Pathway
  • NEVER Discharge to Sewer: Under no circumstances should this chemical or its containers be disposed of down the drain.[4][6][9] Piperidine derivatives can negatively impact aquatic life and interfere with wastewater treatment processes.[9][13]

  • Licensed Disposal Vendor: The only acceptable disposal method is through your institution's EHS program, which will arrange for pickup by a licensed hazardous waste disposal company.[6][14]

  • Incineration: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][6][14]

Step 5: Decontamination of Empty Containers
  • Triple Rinsing: Empty containers that held the pure compound or its solutions must be decontaminated. This is typically done by triple rinsing with a suitable solvent (e.g., acetone or ethanol).[6]

  • Rinsate as Waste: The first rinsate is considered hazardous and must be collected and disposed of as hazardous waste in your designated liquid waste container.[11] Subsequent rinsates may also need to be collected depending on local regulations.

  • Final Container Disposal: After proper decontamination, the container can often be disposed of as regular lab glass or plastic waste. However, you must deface the label to prevent reuse.[14] Consult your EHS office for specific guidance.

Spill Management Protocol

Accidents happen. A clear, pre-defined spill response plan is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or clay-based absorbent.[4][14] Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container using non-sparking tools.[6][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 Segregation & Collection cluster_2 Storage & Disposal start Waste Generated: This compound classify Classify as Hazardous Waste start->classify waste_type Determine Waste Form classify->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid container_solid Select & Label Solid Waste Container solid->container_solid container_liquid Select & Label Liquid Waste Container liquid->container_liquid store Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) container_solid->store container_liquid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Waste Disposal Decision Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.